2'-Deoxyadenosine 5'-triphosphate
説明
Structure
3D Structure
特性
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYVUBYJARFZHO-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895848 | |
| Record name | 2'-Deoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |
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Molecular Weight |
491.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyadenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1927-31-7, 67460-17-7 | |
| Record name | dATP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2'-Deoxyadenosine triphosphate | |
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| Record name | 2'-Deoxyformycin-5'-triphosphate | |
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| Record name | dATP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03222 | |
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| Record name | 2'-Deoxyadenosine triphosphate | |
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| Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |
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| Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |
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| Record name | Deoxyadenosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 2'-Deoxyadenosine 5'-Triphosphate (dATP) in DNA Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2'-deoxyadenosine 5'-triphosphate (dATP) is a cornerstone of molecular biology, serving as a fundamental building block for DNA synthesis and repair. Its precise regulation and utilization are critical for maintaining genomic integrity. Beyond its primary role as a substrate for DNA polymerases, dATP is a key allosteric regulator of deoxynucleotide metabolism, and its analogs are foundational to numerous therapeutic interventions. This technical guide provides a comprehensive overview of the multifaceted roles of dATP in DNA synthesis, its regulatory functions, and its significance in disease and drug development. We present quantitative data on enzyme kinetics and cellular concentrations, detailed experimental protocols for key assays, and visual representations of the molecular pathways in which dATP is a central player.
Introduction
Deoxyadenosine (B7792050) triphosphate (dATP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that constitute the monomeric units of deoxyribonucleic acid (DNA).[1] Its structure consists of a deoxyribose sugar, the purine (B94841) base adenine, and a triphosphate group.[2] The high-energy phosphate (B84403) bonds in the triphosphate moiety provide the energy required for the formation of phosphodiester bonds during DNA replication. The accurate incorporation of dATP into a growing DNA strand, specifically opposite a thymine (B56734) base in the template strand, is fundamental to the faithful transmission of genetic information.[3]
Beyond its role as a substrate, dATP plays a critical regulatory role in cellular metabolism, most notably as a feedback inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all four dNTPs.[4][5] This allosteric regulation is crucial for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication and repair.[6] Imbalances in dNTP pools, including elevated levels of dATP, can lead to increased mutation rates and genomic instability.[6]
Given its central importance, the study of dATP metabolism and its interaction with various enzymes is of paramount interest to researchers in molecular biology, oncology, and infectious diseases. Furthermore, synthetic analogs of dATP are widely used as antiviral and anticancer agents.[1][7] This guide aims to provide a detailed technical resource on the functions of dATP, methods for its study, and its relevance in a therapeutic context.
The Role of dATP in DNA Elongation
During DNA replication and repair, DNA polymerases catalyze the sequential addition of dNTPs to a growing DNA strand. dATP serves as the precursor for the incorporation of deoxyadenosine monophosphate (dAMP) into the DNA chain. The selection of dATP is dictated by the presence of a thymine base on the template strand, following the Watson-Crick base-pairing rule.[3] The enzymatic reaction involves a nucleophilic attack by the 3'-hydroxyl group of the primer strand on the α-phosphate of dATP, leading to the formation of a phosphodiester bond and the release of pyrophosphate (PPi).[2]
DNA Polymerase Kinetics with dATP
The efficiency and fidelity of dATP incorporation are determined by the kinetic parameters of the specific DNA polymerase. These parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), reflect the enzyme's affinity for dATP and its catalytic turnover rate, respectively. The catalytic efficiency is often expressed as k_cat/K_m.
| DNA Polymerase | K_m (μM) for dATP | k_pol (s⁻¹) | Reference |
| Klenow Fragment (E. coli) | 15.5 ± 2 | 210 ± 15 | [5] |
| T7 DNA Polymerase | 15.5 ± 2 | 210 ± 15 | [5] |
Note: Kinetic parameters can vary depending on the specific reaction conditions, including the template-primer sequence and buffer composition.
Allosteric Regulation of Ribonucleotide Reductase by dATP
The cellular concentration of dNTPs is tightly controlled, primarily through the allosteric regulation of ribonucleotide reductase (RNR). dATP is a potent negative allosteric effector of most RNRs.[5] RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the rate-limiting step in dNTP biosynthesis.
The Structural Mechanism of dATP-mediated Inhibition
In many species, including humans, RNR consists of two subunits: a large catalytic subunit (α) and a small radical-generating subunit (β).[1] The α subunit has two allosteric sites: a specificity site that controls which substrate is reduced, and an activity site that regulates the overall catalytic rate. dATP binds to the activity site, inducing a conformational change that leads to the formation of an inactive oligomeric state.[6][8] In human RNR, dATP promotes the formation of a stable, ring-shaped hexamer of the α subunit (α6).[1][9] This hexameric structure prevents the productive interaction between the α and β subunits, thereby inhibiting the generation of the tyrosyl radical required for catalysis and effectively shutting down dNTP synthesis.[10][1]
Cellular Concentrations of dATP
The intracellular concentration of dATP fluctuates throughout the cell cycle, being lowest in the G1 phase and peaking during the S phase to meet the demands of DNA replication.[5][6][11] Aberrant dATP levels are associated with various disease states, including cancer and immunodeficiencies.[4]
| Cell Type/Condition | dATP Concentration (pmol/10⁶ cells) | Reference |
| Human Lymphoblasts (non-T, non-B ALL) | >10-fold increase with deoxyadenosine | [12] |
| Yeast (Saccharomyces cerevisiae) | Fluctuates with cell cycle | [5][11] |
| HeLa Cells | Low basal levels, increase with ADA inhibition | [13] |
| Macrophages (MDMs) | Significantly lower than in HeLa P4 cells | [14] |
The Role of dATP in DNA Repair
dATP is essential for the DNA synthesis steps in various DNA repair pathways, including:
-
Base Excision Repair (BER): After a damaged base is removed by a DNA glycosylase and the DNA backbone is cleaved, a DNA polymerase fills the resulting single-nucleotide gap by incorporating the correct dNTP, which can be dATP if the template base is thymine.
-
Mismatch Repair (MMR): This pathway corrects errors made during DNA replication. After the mismatched nucleotide is excised, DNA polymerase synthesizes a new DNA strand using the parental strand as a template, a process that requires all four dNTPs, including dATP.[15][16] The process involves the clamp loader RFC and the sliding clamp PCNA to facilitate polymerase activity.[4]
-
Nucleotide Excision Repair (NER): NER removes bulky, helix-distorting DNA lesions. Following the excision of a short stretch of the damaged DNA strand, DNA polymerase fills the gap, which requires dATP along with the other dNTPs.[17]
Therapeutic Implications and Drug Development
The critical role of dATP in DNA synthesis makes the enzymes involved in its metabolism and utilization attractive targets for drug development.
dATP Analogs as Therapeutic Agents
Several dATP analogs are used as anticancer and antiviral drugs. These molecules typically function by inhibiting DNA polymerases or ribonucleotide reductase, or by being incorporated into DNA and causing chain termination.
-
Cladribine (B1669150) (2-chlorodeoxyadenosine): This drug is phosphorylated in cells to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (Cd-ATP). Cd-ATP is resistant to degradation by adenosine (B11128) deaminase and accumulates in lymphocytes.[9][18] It inhibits DNA synthesis and induces apoptosis, making it effective in treating certain leukemias and multiple sclerosis.[9][18][19]
-
Fludarabine: This purine analog is converted to its active triphosphate form, F-ara-ATP, which competes with dATP for incorporation into DNA by DNA polymerases.[1] Its incorporation leads to chain termination and inhibition of DNA synthesis.[1][20] It also inhibits ribonucleotide reductase.[1]
Experimental Protocols
DNA Polymerase Activity Assay (Filter-Binding Method)
This protocol measures the incorporation of a radiolabeled dNTP, such as [α-³²P]dATP or [³H]dATP, into a DNA substrate.
Materials:
-
Purified DNA polymerase
-
Activated calf thymus DNA (or a specific primer-template)
-
dATP, dCTP, dGTP, dTTP solution
-
Radiolabeled dATP ([α-³²P]dATP or [³H]dATP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Glass fiber filters
-
Ethanol (95%)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, activated DNA, and dNTPs (including the radiolabeled dATP).
-
Pre-incubate the reaction mixture at the optimal temperature for the DNA polymerase.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filters three times with cold 10% TCA to precipitate the DNA.
-
Wash twice with cold 5% TCA.
-
Wash once with 95% ethanol.
-
Dry the filters completely.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated dATP based on the specific activity of the radiolabeled nucleotide.
Quantification of Cellular dATP by HPLC-MS/MS
This method allows for the sensitive and specific quantification of intracellular dNTP pools.
Materials:
-
Cell culture or tissue sample
-
Cold methanol (B129727)
-
Cold water
-
Internal standard (e.g., ¹³C-labeled dATP)
-
HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Porous graphitic carbon chromatography column
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile)
Procedure:
-
Extraction:
-
Harvest and count the cells.
-
Wash the cells with cold PBS.
-
Add cold methanol and vortex.
-
Add cold water and vortex.
-
Sonicate the sample in an ice bath.
-
Centrifuge at high speed to pellet debris.
-
Collect the supernatant containing the nucleotides.
-
-
Analysis:
-
Add the internal standard to the extracted sample.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the dNTPs using a gradient elution on the porous graphitic carbon column.
-
Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each dNTP.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dATP.
-
Calculate the concentration of dATP in the sample by comparing its peak area to the standard curve and normalizing to the internal standard and cell number.
-
Conclusion
This compound is a molecule of central importance in molecular biology, with roles extending far beyond its function as a simple building block of DNA. Its precise regulation is a key determinant of genomic stability, and its metabolism provides a rich source of targets for therapeutic intervention. A thorough understanding of the multifaceted roles of dATP, from its incorporation into DNA by polymerases to its allosteric control of nucleotide synthesis, is essential for researchers and professionals in the life sciences and drug development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the continued investigation of this vital molecule.
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncology [pharmacology2000.com]
- 4. PCNA function in the activation and strand direction of MutLα endonuclease in mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cladribine - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 3'-deoxynucleoside 5'-triphosphate concentrations on chain termination by nucleoside analogs during human immunodeficiency virus type 1 reverse transcription of minus-strand strong-stop DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adenosine deaminase impairment and ribonucleotide reductase activity and levels in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DNA polymerase δ, RFC and PCNA are required for repair synthesis of large looped heteroduplexes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Articles [globalrx.com]
Deoxyadenosine Triphosphate (dATP): A Core Component in Molecular Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine (B7792050) triphosphate (dATP) is a cornerstone nucleotide in molecular biology, primarily known as one of the four essential building blocks for DNA synthesis.[1][2] Composed of a deoxyribose sugar, the purine (B94841) base adenine, and a triphosphate group, its role extends far beyond a simple structural component.[2] dATP is a critical substrate for DNA polymerases during replication and repair, an allosteric regulator of key enzymes involved in nucleotide metabolism, and a crucial signaling molecule in programmed cell death.[1][2][3] Imbalances in cellular dATP pools can lead to genotoxic consequences, including replication errors and mutations, highlighting its tightly controlled and vital nature.[1] This guide provides a comprehensive overview of the structure, multifaceted functions, and quantitative parameters of dATP, along with detailed experimental protocols for its study.
Molecular Structure of dATP
The molecular structure of dATP (2'-Deoxyadenosine-5'-triphosphate) consists of three key components:
-
Deoxyribose Sugar : A five-carbon pentose (B10789219) sugar that forms the backbone of DNA. The defining feature of deoxyribose is the absence of a hydroxyl (-OH) group at the 2' carbon position, distinguishing it from the ribose sugar found in ATP and RNA.[2][4] This structural difference is fundamental to the distinct roles of dATP in DNA synthesis and ATP in energy metabolism and RNA synthesis.[4][5]
-
Adenine Base : A purine nucleobase that attaches to the 1' carbon of the deoxyribose sugar.[1] Adenine specifically forms two hydrogen bonds with thymine (B56734) (T) in the complementary DNA strand, a critical interaction for the stability and accuracy of the DNA double helix.[1][6]
-
Triphosphate Group : A chain of three phosphate (B84403) groups (designated α, β, and γ) attached to the 5' carbon of the deoxyribose sugar.[2] The hydrolysis of the high-energy bond between the α and β phosphates provides the energy required to form a phosphodiester bond, incorporating the resulting deoxyadenosine monophosphate (dAMP) into a growing DNA strand.[2]
The key structural distinction between dATP and Adenosine Triphosphate (ATP) is the sugar moiety. ATP contains a ribose sugar with a hydroxyl group at the 2' position, whereas dATP contains a deoxyribose sugar, which has a hydrogen atom at this position.[2][5] This seemingly minor difference has profound functional consequences, designating dATP for DNA synthesis and ATP as the primary cellular energy currency and a building block for RNA.[5][7]
Core Functions of dATP in Molecular Biology
DNA Synthesis, Replication, and Repair
The canonical function of dATP is to serve as a substrate for DNA polymerases.[8] During DNA replication, the DNA helix unwinds, and DNA polymerase enzymes add nucleotides to the growing DNA strand.[2] dATP is specifically incorporated into the new strand opposite a thymine residue on the template strand, adhering to the principle of complementary base pairing.[1] The enzyme catalyzes the formation of a phosphodiester bond between the 3' hydroxyl group of the elongating DNA chain and the α-phosphate of the incoming dATP, releasing pyrophosphate (PPi).[2][] This process is fundamental to duplicating the genome for cell division.
Beyond replication, dATP is also essential for various DNA repair mechanisms, where it is used to fill gaps in DNA that arise from damage, ensuring genetic stability.[1]
Caption: dATP as a substrate for DNA polymerase in DNA elongation.
Allosteric Regulation of Ribonucleotide Reductase (RNR)
Ribonucleotide Reductase (RNR) is the enzyme responsible for converting ribonucleotides (like ADP) into deoxyribonucleotides (dADP), which are then phosphorylated to become dNTPs for DNA synthesis.[2] The activity of RNR is tightly controlled to maintain a balanced pool of dNTPs. dATP plays a crucial role as a negative allosteric regulator of RNR.[3][10]
High concentrations of dATP bind to an allosteric activity site (a-site) on the RNR enzyme, inducing a conformational change that inhibits its overall activity.[3][11] In many bacterial and eukaryotic systems, dATP binding promotes the formation of inactive oligomeric rings (e.g., α4β4 or α6 structures), which prevents the productive interaction between the enzyme's subunits required for catalysis.[10][12][13] Conversely, ATP binding to the same site activates the enzyme.[3] This feedback inhibition mechanism ensures that the production of deoxyribonucleotides is halted when dATP levels are sufficient, preventing toxic accumulation.
Caption: Allosteric regulation of RNR activity by ATP and dATP.
Apoptosis Signaling: The Apoptosome
dATP is a critical cofactor in the intrinsic pathway of apoptosis (programmed cell death).[14] Following cellular stress or damage, cytochrome c is released from the mitochondria into the cytosol.[15] There, it binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[7] This binding event, in the presence of dATP, triggers a conformational change in Apaf-1.[7] Apaf-1, which contains a bound dATP, hydrolyzes it to dADP.[14][15] This dADP is then exchanged for a fresh molecule of cytosolic dATP/ATP, which powers the oligomerization of seven Apaf-1 molecules into a wheel-like heptameric complex known as the apoptosome.[14][16]
The assembled apoptosome then recruits and activates procaspase-9, an initiator caspase.[16] Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.[14] The hydrolysis of dATP and subsequent nucleotide exchange are therefore essential, required steps for the formation of a functional apoptosome.[15]
Caption: dATP-dependent pathway of apoptosome formation.
Other Emerging Roles
-
Cardiac Function : Research indicates that dATP can serve as an alternative energy substrate to ATP for cardiac myosin.[8] Increased intracellular concentrations of dATP have been shown to enhance the amplitude and kinetics of contraction in cardiomyocytes, suggesting a potential role in modulating cardiac contractility.[17]
-
Extracellular Signaling : Extracellular dATP/ATP can act as a "danger signal" for bacteria.[18] Its presence, often indicating host cell damage, can stimulate bacterial cell lysis, the release of extracellular DNA (eDNA), and subsequent biofilm formation as a protective measure against host immunity.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data for dATP. Cellular concentrations can vary significantly based on cell type, cell cycle phase, and metabolic state.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | [1] |
| Molecular Weight | 491.18 g/mol (free acid) | [1][2] |
| Absorption Maximum (λmax) | 259 nm (at pH 7.0) | [1] |
| Molar Extinction Coefficient (ε) | 15,100 L·mol⁻¹·cm⁻¹ (at 259 nm, pH 7.0) | [1] |
Table 2: Cellular Concentrations of Deoxynucleoside Triphosphates (dNTPs)
| Cell Type | dATP (μM) | dGTP (μM) | dCTP (μM) | dTTP (μM) | Source(s) |
| Dividing Mammalian Cells (Average) | 24 ± 22 | 5.2 ± 4.5 | 29 ± 19 | 37 ± 30 | [20] |
| Chick Cardiomyocytes (Basal, est.) | ~46 | - | - | - | [17] |
| Tumor Cells (vs. Normal Cells) | 6 to 11-fold higher | 6 to 11-fold higher | 6 to 11-fold higher | 6 to 11-fold higher | [20] |
Key Experimental Protocols
Protocol: Quantification of Cellular dATP by Enzymatic Assay
This protocol is adapted from methods that use DNA polymerase to quantify dNTP levels in cell extracts.[21] The principle is that the amount of incorporation of a radiolabeled nucleotide into a specific DNA template-primer is proportional to the concentration of the unknown dNTP in the sample.
Materials:
-
Cell extract (prepared by methanol (B129727) or trichloroacetic acid extraction)
-
Template-primer oligonucleotide specific for dATP incorporation
-
Reaction Buffer (40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 5 mM DTT)
-
Radiolabeled [³H]-dTTP or [α-³²P]-dTTP
-
DNA Polymerase (e.g., Klenow fragment, Taq polymerase)[21]
-
dATP standards of known concentrations
-
Stop Solution (e.g., EDTA)
-
Glass fiber filters and scintillation fluid (for radioactive detection)
Methodology:
-
Preparation of Cell Extracts : Harvest cells and extract nucleotides using a cold 60% methanol or 10% trichloroacetic acid (TCA) protocol. Neutralize TCA extracts with Freon-trioctylamine.
-
Reaction Setup : In a microcentrifuge tube on ice, prepare the reaction mixture. For a 100 µL reaction, combine:
-
10 µL of 10x Reaction Buffer
-
10 µL of template-primer
-
10 µL of radiolabeled dTTP
-
1-20 µL of cell extract or dATP standard
-
DNase-free water to a final volume of 98 µL
-
-
Initiate Reaction : Add 2 µL of an appropriate dilution of DNA polymerase to start the reaction.[21] The amount of enzyme should be optimized to ensure the reaction is in the linear range.[21]
-
Incubation : Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow) for 30 minutes.
-
Stop Reaction : Terminate the reaction by adding 10 µL of 0.5 M EDTA.
-
Precipitation and Washing : Spot the reaction mixture onto glass fiber filters. Precipitate the newly synthesized DNA by washing the filters with cold 5% TCA and then with ethanol (B145695).
-
Quantification : Place the dried filters into scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis : Generate a standard curve by plotting the radioactivity (cpm) versus the known dATP concentrations. Calculate the dATP concentration in the cell extracts by comparing their radioactivity to the standard curve.
Caption: Workflow for enzymatic quantification of cellular dATP.
Protocol: DNA Polymerase Activity Assay
This protocol provides a general framework for measuring the activity of a DNA polymerase, defined as the amount of enzyme required to incorporate a specific amount of dNTPs into an acid-insoluble substrate.[22]
Materials:
-
Purified DNA Polymerase
-
Activated DNA template (e.g., salmon sperm DNA treated with DNase I)
-
Reaction Buffer (specific to the polymerase)
-
dNTP mix (dCTP, dGTP, dTTP)
-
dATP, including a radiolabeled version (e.g., [α-³²P]-dATP)[22]
-
Stop Solution (e.g., EDTA or cold TCA)
-
Glass fiber filters, washing solutions (TCA, ethanol), and scintillation counter
Methodology:
-
Prepare Reaction Mix : On ice, prepare a master mix containing the reaction buffer, activated DNA template, and the three unlabeled dNTPs (dCTP, dGTP, dTTP).
-
Set up Reactions : In individual tubes, combine the reaction mix with the radiolabeled dATP.
-
Initiate Reaction : Add a known amount of the DNA polymerase enzyme to each tube to start the reaction. Include a no-enzyme control.
-
Incubation : Incubate the reactions at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.[22]
-
Stop Reaction & Precipitate : Terminate the reactions by adding cold TCA.[23] Keep on ice for 10 minutes to allow the DNA to precipitate.
-
Filter and Wash : Collect the acid-insoluble precipitate (the newly synthesized DNA) by vacuum filtration through glass fiber filters. Wash the filters multiple times with cold 5% TCA and then with 70% ethanol to remove unincorporated nucleotides.
-
Measure Incorporation : Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate Activity : Determine the total amount of dNTPs incorporated based on the specific activity of the radiolabeled dATP. One unit of activity is often defined as the amount of enzyme that incorporates 10 nmol of total nucleotides in 30 minutes under standard assay conditions.[22]
Caption: General workflow for a DNA polymerase activity assay.
Conclusion
Deoxyadenosine triphosphate is a molecule of central importance in molecular biology, with its functions extending well beyond its primary role as a DNA building block. As a key substrate for DNA polymerases, an allosteric effector for nucleotide metabolism, and a critical signaling molecule in apoptosis, dATP is integral to genome integrity, cell cycle control, and cell fate decisions. The precise regulation of its intracellular concentration is paramount, as demonstrated by the pathological consequences of dNTP pool imbalances. The experimental protocols detailed herein provide fundamental tools for researchers to probe the intricate roles of dATP, paving the way for further discoveries in DNA metabolism, disease pathology, and the development of novel therapeutic strategies targeting these essential pathways.
References
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 3. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pediaa.com [pediaa.com]
- 5. brainly.com [brainly.com]
- 6. Exploring the Four Types of dNTPs: Essential Components... [sbsgenetech.com]
- 7. pnas.org [pnas.org]
- 8. Deoxyadenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Increased Intracellular [dATP] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dATP/ATP, a multifunctional nucleotide, stimulates bacterial cell lysis, extracellular DNA release and biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dATP/ATP, a Multifunctional Nucleotide, Stimulates Bacterial Cell Lysis, Extracellular DNA Release and Biofilm Development | PLOS One [journals.plos.org]
- 20. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
The Engine of Replication: A Technical Guide to dATP Biosynthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP) is a fundamental building block for DNA synthesis and repair. The precise cellular control of dATP levels is critical for maintaining genomic integrity, and dysregulation of its biosynthesis is a hallmark of proliferative diseases, including cancer. This in-depth technical guide delineates the core biosynthetic pathways of dATP in mammalian cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and the study of cellular metabolism.
Core Biosynthesis Pathways of dATP
Mammalian cells employ two primary pathways for the synthesis of dATP: the de novo pathway and the salvage pathway.
De Novo Biosynthesis Pathway
The de novo pathway synthesizes dATP from ribonucleotide precursors. This pathway is tightly regulated and is most active during the S phase of the cell cycle to meet the high demands of DNA replication.[1] The central enzyme in this pathway is ribonucleotide reductase (RNR) , which catalyzes the conversion of adenosine (B11128) diphosphate (B83284) (ADP) to 2'-deoxyadenosine diphosphate (dADP).[2][3] This reduction is a complex process involving a free radical mechanism.[2] Following the formation of dADP, it is sequentially phosphorylated to 2'-deoxyadenosine triphosphate (dATP) by nucleoside diphosphate kinases (NDPKs).
The activity of RNR is exquisitely regulated by allosteric mechanisms to maintain a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs). ATP acts as a general activator of RNR, while dATP is a potent feedback inhibitor, binding to an allosteric site on the enzyme to downregulate its activity.[4][2][3] This feedback inhibition is a critical mechanism to prevent the toxic accumulation of dATP.[5]
Salvage Pathway
The salvage pathway recycles pre-existing deoxyadenosine (B7792050) from the breakdown of DNA or from extracellular sources.[6][7] This pathway is particularly important in cells that have a limited capacity for de novo synthesis.[6] The key enzyme in the initial step of the adenosine salvage pathway is adenosine kinase (AdK) , which phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP). Subsequently, dAMP is phosphorylated to dADP by a nucleoside monophosphate kinase (NMPK), and finally to dATP by NDPK.[8]
Quantitative Data on dATP Biosynthesis
The following tables summarize key quantitative data related to the enzymes and intermediates of the dATP biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, and presence of allosteric effectors).
| Enzyme | Substrate | Effector(s) | Km (µM) | Vmax or kcat | Cell/Tissue Type | Reference(s) |
| Ribonucleotide Reductase (Class Ia) | ADP | dGTP | N/A | N/A | E. coli | [4] |
| Ribonucleotide Reductase (Class Ia) | CDP | ATP | N/A | ~50 s⁻¹ | E. coli | [9] |
| Nucleoside Diphosphate Kinase | TDP | - | N/A | 1100 s⁻¹ | Dictyostelium | [10] |
| Nucleoside Diphosphate Kinase | ddADP | - | 1000-5000 | 0.02-3.5 s⁻¹ | Dictyostelium | [11] |
| Nucleoside Diphosphate Kinase | ddGDP | - | 1000-5000 | 0.02-3.5 s⁻¹ | Dictyostelium | [11] |
| Metabolite | Intracellular Concentration (µM) | Cell/Tissue Type | Reference(s) |
| ATP | 1000-10000 | Muscle tissue | [12] |
| dATP | ~46 (basal) | Embryonic chick cardiomyocytes | [13] |
| dTTP | ~65 | T4 phage-infected E. coli | [14][15] |
Signaling Pathways and Logical Relationships
The biosynthesis of dATP is a highly regulated process. The following diagrams illustrate the core pathways and their regulatory logic.
Experimental Protocols
Accurate quantification of dATP and the activity of its biosynthetic enzymes are crucial for research and drug development. Below are detailed methodologies for key experiments.
Quantification of Intracellular dNTP Pools by HPLC-MS/MS
This method offers high sensitivity and specificity for the direct quantification of dNTPs from cell and tissue extracts.[16][17]
Materials:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide (B78521)
-
Thermo Hypercarb column (2.1×50mm, 3µm) or equivalent[16]
-
HPLC system coupled to a triple quadrupole mass spectrometer
Protocol:
-
Nucleotide Extraction:
-
Harvest cells or tissue and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
For extraction, use a solution of equal volumes of methanol and water.[16]
-
Homogenize the sample in the extraction solution on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the nucleotides.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic separation is achieved using a porous graphitic carbon column.[17]
-
A common mobile phase consists of a gradient of ammonium acetate in water and ammonium hydroxide in acetonitrile.[16][17]
-
Set the mass spectrometer to negative ion mode with electrospray ionization (ESI).[16]
-
Use multiple reaction monitoring (MRM) for specific detection of each dNTP. The MRM transition for dATP is m/z 490.1 > 158.9.[16]
-
-
Quantification:
-
Generate a standard curve using known concentrations of dNTPs.
-
Normalize the quantified dNTP amounts to the initial cell number or tissue weight.
-
Enzymatic Assay for Ribonucleotide Reductase (RNR) Activity
This assay measures the conversion of a radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide product.[18]
Materials:
-
Purified RNR enzyme (α2 and β2 subunits)
-
[³H]-CDP (or other radiolabeled ribonucleotide substrate)
-
ATP (as an allosteric activator)
-
Thioredoxin (TR) and Thioredoxin Reductase (TRR)
-
NADPH
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, RNR subunits (α2 and β2), ATP, TR, TRR, and NADPH.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Initiation and Time Points:
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4 minutes) and stop the reaction by adding TCA.
-
-
Product Separation and Quantification:
-
Separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using anion exchange chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
-
Activity Calculation:
-
Calculate the rate of product formation over time to determine the enzyme activity, typically expressed in nmol of product formed per minute per mg of enzyme.
-
Conclusion
The biosynthesis of dATP is a fundamental cellular process with direct implications for genome stability and cell proliferation. A thorough understanding of the de novo and salvage pathways, their regulation, and the methodologies to study them is paramount for researchers in basic science and drug development. The information and protocols provided in this guide offer a solid foundation for investigating the intricate mechanisms of dATP metabolism and for the identification of novel therapeutic targets within these essential pathways.
References
- 1. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 3. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 13. Increased Intracellular [dATP] Enhances Cardiac Contraction in Embryonic Chick Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Are DNA precursors concentrated at replication sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Are DNA precursors concentrated at replication sites? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties and Stability of dATP Solutions
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine (B7792050) triphosphate (dATP) is a fundamental building block for DNA synthesis and a critical molecule in various cellular processes. Its purity and stability in solution are paramount for reliable and reproducible results in research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the chemical properties of dATP and the factors influencing the stability of its solutions, complete with experimental protocols and visual representations of its roles in key signaling pathways.
Chemical Properties of dATP
2'-Deoxyadenosine-5'-triphosphate (dATP) is a purine (B94841) nucleotide composed of three main components: the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group. The absence of a hydroxyl group at the 2' position of the deoxyribose sugar distinguishes it from adenosine (B11128) triphosphate (ATP).
Table 1: Chemical and Physical Properties of dATP
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | |
| Molecular Weight | 491.18 g/mol | |
| Appearance | Colorless solid (salts) | |
| pKa (Strongest Acidic) | ~0.9 | |
| pKa (Strongest Basic) | ~4.03 | |
| UV Absorption Max (λmax) | 259 nm (at pH 7.0) | |
| Molar Extinction Coefficient (ε) | 15,400 L·mol⁻¹·cm⁻¹ (at 259 nm, pH 7.0) | |
| Solubility | Highly soluble in water |
Stability of dATP Solutions
The stability of dATP in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes or metal ions. The primary degradation pathway is the hydrolysis of the phosphoanhydride bonds, leading to the formation of deoxyadenosine diphosphate (B83284) (dADP), deoxyadenosine monophosphate (dAMP), and eventually deoxyadenosine.
Effect of pH
Aqueous solutions of dATP are most stable in the pH range of 6.8 to 7.4. At more extreme pH values, the rate of hydrolysis increases significantly. Acidic conditions, in particular, promote the hydrolysis of the triphosphate chain. For long-term storage, dATP solutions are typically buffered to a pH of 7.3 to 7.5.
Effect of Temperature
Temperature is a critical factor in the stability of dATP solutions. For long-term storage, it is recommended to keep dATP solutions at -20°C, where they can be stable for years. Repeated freeze-thaw cycles should be avoided as they can promote the hydrolysis of the phosphate (B84403) groups. For short-term storage (up to one week), solutions can be kept at 4°C, but bacterial growth can become a concern. At elevated temperatures, such as those used in PCR, dATP will degrade over time. For example, one study on ATP, a closely related molecule, showed that about 40% of ATP survives after one hour at 95°C. The stability of dATP is expected to be slightly higher than ATP due to the absence of the 2'-hydroxyl group.
Enzymatic Degradation
dATP is a substrate for various enzymes, including DNA polymerases and nucleases. In cellular environments and biological samples, enzymatic degradation is a significant factor. Contamination of dATP solutions with nucleases will lead to rapid degradation. Therefore, it is crucial to use nuclease-free water and sterile techniques when preparing and handling dATP solutions.
Influence of Cations
Divalent cations like Mg²⁺ are essential cofactors for enzymes that utilize dATP, such as DNA polymerases. However, the presence of Mg²⁺ can also influence the stability of the triphosphate chain. While Mg²⁺ can stabilize the conformation of the triphosphate chain, it can also accelerate bacterial growth in non-sterile solutions at 4°C. The choice of the counter-ion in the salt form of dATP can also impact stability. Lithium salts of dNTPs are reported to have greater resistance to repeated freeze-thaw cycles compared to sodium salts.
Table 2: Summary of dATP Solution Stability
| Condition | Recommendation / Observation | Reference(s) |
| pH | Optimal stability at pH 6.8 - 7.4. Rapid hydrolysis at extreme pH. | |
| Temperature | Long-term storage at -20°C. Avoid repeated freeze-thaw cycles. | |
| Enzymatic Activity | Susceptible to degradation by nucleases. Use of nuclease-free reagents is critical. | |
| Cations | Lithium salts may offer enhanced stability against freeze-thaw cycles. | |
| Quantitative Data | Specific hydrolysis rate constants and half-life data as a function of pH and temperature are not readily available in the literature and should be determined empirically for specific buffer and storage conditions. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of dATP solutions, it is essential to perform stability studies. The following are generalized protocols for assessing the stability of dATP solutions using High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
Protocol for Accelerated Stability Testing using HPLC
This protocol describes a forced degradation study to determine the intrinsic stability of dATP and to identify potential degradation products.
3.1.1. Materials and Equipment
-
dATP solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment
-
Temperature-controlled incubators or water baths
-
HPLC system with a UV detector (set to 259 nm)
-
Reversed-phase C18 HPLC column
-
Mobile phase: A suitable buffer system, for example, a gradient of an ion-pairing reagent (e.g., tetrabutylammonium) in a phosphate buffer with an organic modifier (e.g., acetonitrile).
3.1.2. Experimental Workflow
Caption: Workflow for an accelerated stability study of dATP solutions.
3.1.3. Step-by-Step Procedure
-
Sample Preparation: Prepare solutions of dATP at a known concentration (e.g., 1 mM) in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Aliquoting: Distribute the prepared solutions into small, sealed vials for each time point and temperature condition to be tested.
-
Incubation: Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 50°C, and 70°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition. Immediately place the vials on ice to stop further degradation.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. The retention times of dATP, dADP, and dAMP should be determined using pure standards.
-
Data Analysis: Quantify the peak areas of dATP and its degradation products. Calculate the percentage of dATP remaining at each time point. Plot the natural logarithm of the dATP concentration versus time to determine the degradation rate constant (k) from the slope of the line. The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol for Enzymatic Assay of dATP Concentration
This protocol utilizes the principle that DNA polymerase incorporates dATP into a new DNA strand, and the extent of this incorporation can be measured to determine the initial dATP concentration. This can be adapted for stability studies by measuring the active dATP concentration over time.
3.2.1. Materials and Equipment
-
dATP solution to be tested
-
A synthetic DNA template-primer with a known sequence that requires dATP for extension.
-
A DNA polymerase (e.g., Klenow fragment or Taq polymerase).
-
Radiolabeled or fluorescently labeled dNTP (e.g., [α-³²P]dTTP or a fluorescent analog) to be incorporated alongside dATP for detection.
-
Reaction buffer for the DNA polymerase.
-
Scintillation counter or fluorescence plate reader.
3.2.2. Experimental Workflow
The Cornerstone of Heredity: An In-depth Technical Guide to Deoxyadenosine Triphosphate (dATP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine triphosphate (dATP), a pivotal molecule in the realm of molecular biology, serves as a fundamental building block for the synthesis of deoxyribonucleic acid (DNA). Its discovery and the elucidation of its role were seminal moments in our understanding of genetic inheritance and cellular function. This technical guide provides a comprehensive overview of dATP, from its historical discovery to its intricate roles in DNA replication, repair, and as a critical signaling molecule in programmed cell death. Detailed experimental protocols that were instrumental in its characterization are provided, alongside quantitative biochemical data and visualizations of its key metabolic and signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deep, technical understanding of dATP.
Discovery and History: Unraveling the Building Blocks of Life
The journey to understanding the significance of dATP is intrinsically linked to the discovery of DNA and the quest to decipher the mechanisms of heredity. While the existence of "nuclein" was first described by Friedrich Miescher in 1869, the fundamental components of this substance remained a puzzle for many decades.
The crucial breakthrough came with the work of Arthur Kornberg and his colleagues in the 1950s.[1][2] Kornberg, who was awarded the Nobel Prize in Physiology or Medicine in 1959 for his work on the "mechanisms in the biological synthesis of deoxyribonucleic acid," meticulously dissected the enzymatic machinery responsible for DNA replication.[2][3] Through a series of elegant experiments using extracts from Escherichia coli, Kornberg's team demonstrated that the synthesis of new DNA required a DNA template, a priming strand, and the presence of all four deoxyribonucleoside triphosphates: dATP, deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).[4][5][6] His work definitively established dATP as an essential precursor for DNA synthesis.[1][3]
Kornberg's in vitro system for DNA synthesis not only identified the necessary components but also led to the isolation and characterization of the first DNA polymerase, now known as DNA polymerase I.[1][7] This pioneering research laid the foundation for the entire field of molecular biology and recombinant DNA technology.
Biochemical Properties and Quantitative Data
Deoxyadenosine triphosphate is a purine (B94841) nucleoside triphosphate. Structurally, it consists of the nitrogenous base adenine, a deoxyribose sugar, and a triphosphate group.[8] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar distinguishes it from its ribonucleotide counterpart, adenosine (B11128) triphosphate (ATP).
Cellular Concentrations of dATP
The intracellular concentration of dATP is tightly regulated and varies depending on the cell type and the phase of the cell cycle.[9] Generally, dNTP pools are highest during the S phase to accommodate the demands of DNA replication.[9]
| Cell Type/Organism | Condition | dATP Concentration (pmol/10^6 cells) | dATP Concentration (µM) | Reference(s) |
| Yeast (Saccharomyces cerevisiae) | Wild Type | 0.066 (66 pmol/10^8 cells) | - | [10] |
| Embryonic Chick Cardiomyocytes | Basal | - | ~40 | [11] |
| Drosophila melanogaster Embryo | Stage 1-2 (0-1h) | 0.8 pmol/embryo | ~89 | [12] |
| Xenopus laevis Egg | - | 13 pmol/egg | ~50 | [12] |
Kinetic Parameters of DNA Polymerases for dATP
The efficiency of dATP incorporation by DNA polymerases is a critical factor in the fidelity and speed of DNA replication. This is characterized by the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
| Enzyme | Organism/Virus | Km for dATP (µM) | Vmax or kcat (s-1) | Reference(s) |
| T7 DNA Polymerase | Bacteriophage T7 | 15.5 ± 2 | 210 ± 15 | [7] |
| HIV-1 Reverse Transcriptase (WT) | Human Immunodeficiency Virus 1 | 0.14 ± 0.02 | 1.1 ± 0.03 | [12] |
| HIV-1 Reverse Transcriptase (K65R) | Human Immunodeficiency Virus 1 | 0.38 ± 0.05 | 0.21 ± 0.01 | [12] |
Thermodynamic Parameters of dATP Binding
The binding of dATP to proteins, such as DNA polymerases and Apaf-1, is a thermodynamically driven process. While specific thermodynamic data for dATP binding is not extensively available in the provided search results, the principles of nucleotide-protein interactions involve a combination of forces including hydrogen bonds, van der Waals interactions, and hydrophobic effects.[13][14][15] The binding of dATP to Apaf-1 has been shown to have a ~10-fold higher affinity than ATP.[16]
Key Cellular Roles of dATP
Beyond its fundamental role as a DNA precursor, dATP plays crucial roles in other cellular processes, most notably in programmed cell death and as a signaling molecule.
The Cornerstone of DNA Synthesis
The primary and most well-understood function of dATP is to serve as one of the four essential building blocks for DNA replication and repair.[8] During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dATP molecule, releasing pyrophosphate. The selection of dATP is dictated by the principle of complementary base pairing, where it forms two hydrogen bonds with a thymine (B56734) (T) residue on the template strand.
A Critical Cofactor in Apoptosis: The Apoptosome Pathway
In the intrinsic pathway of apoptosis, dATP plays a critical role as a cofactor in the formation of the apoptosome, a multi-protein complex that initiates the caspase cascade leading to cell death.[17] Following the release of cytochrome c from the mitochondria into the cytosol, it binds to the protein Apaf-1 (Apoptotic protease-activating factor 1).[18][19] This binding, in the presence of dATP, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric, wheel-like structure known as the apoptosome.[11][16][20] The assembled apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases, such as caspase-3, executing the apoptotic program.[21][22]
dATP as a "Danger Signal"
Emerging evidence suggests that extracellular ATP and, by extension, dATP can act as "danger signals" or Damage-Associated Molecular Patterns (DAMPs) when released from stressed or damaged cells.[8][23][24][25] This extracellular dATP can be recognized by purinergic receptors on immune and other cells, triggering inflammatory and immune responses.[26] This signaling role highlights a broader function for dATP beyond the confines of the nucleus and apoptosis, implicating it in tissue injury and host defense mechanisms.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been fundamental to the study of dATP.
Isolation of Deoxynucleoside Triphosphates (dNTPs) from Mammalian Cells
This protocol describes a common method for extracting dNTPs from cultured mammalian cells for subsequent quantification.[27][28][29][30][31]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
65% Methanol (B129727), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath (95°C)
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Cell Harvesting:
-
Washing: Wash the cell pellet once with 1 mL of ice-cold PBS to remove any residual medium. Centrifuge and carefully aspirate all of the supernatant.
-
Extraction: Quickly resuspend the cell pellet in 100-200 µL of ice-cold 65% methanol (typically 100 µL per 1 x 106 cells).[27]
-
Lysis:
-
Clarification: Centrifuge the lysate for 3-5 minutes at maximum speed (e.g., >14,000 rpm) at 4°C to pellet cell debris.[27]
-
Drying: Carefully transfer the supernatant containing the dNTPs to a new, labeled microcentrifuge tube. Dry the samples completely using a centrifugal vacuum concentrator.[27]
-
Storage: The dried dNTP pellets can be stored at -80°C until analysis.
DNA Polymerase Activity Assay
This protocol outlines a general method for measuring the activity of a DNA polymerase by quantifying the incorporation of a radiolabeled dNTP into a DNA template.[32][33][34][35]
Materials:
-
Purified DNA polymerase
-
DNA template (e.g., activated calf thymus DNA)
-
Primer (if required for the template)
-
Reaction buffer (containing MgCl2 and other necessary salts)
-
dNTP mix (dGTP, dCTP, dTTP)
-
Radiolabeled dATP (e.g., [α-32P]dATP or [3H]dATP)
-
Stop solution (e.g., EDTA)
-
Trichloroacetic acid (TCA), ice-cold
-
Glass fiber filters
-
Ethanol (B145695), ice-cold
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, DNA template, primer (if needed), and the dNTP mix.
-
Initiation: Add the radiolabeled dATP to the reaction mixture. To start the reaction, add the DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Precipitation: Precipitate the newly synthesized, radiolabeled DNA by adding ice-cold TCA.
-
Filtration: Collect the precipitated DNA on glass fiber filters. Wash the filters with ice-cold TCA and then with ice-cold ethanol to remove unincorporated dNTPs.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the DNA polymerase activity.
Conclusion
Deoxyadenosine triphosphate is far more than a simple monomeric unit of DNA. Its discovery was a landmark achievement that unlocked the secrets of genetic replication. As a key substrate for DNA polymerases, a critical cofactor in the intricate machinery of apoptosis, and an emerging player in intercellular signaling, dATP continues to be a molecule of immense interest to the scientific community. A thorough understanding of its biochemistry, cellular roles, and the experimental techniques used to study it is essential for advancing research in molecular biology, oncology, and the development of novel therapeutics. This guide provides a solid, technical foundation for professionals dedicated to unraveling the complexities of cellular life.
References
- 1. 1955: DNA Copying Enzyme [genome.gov]
- 2. Arthur Kornberg - Wikipedia [en.wikipedia.org]
- 3. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]
- 4. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biochem.du.ac.in [biochem.du.ac.in]
- 7. quora.com [quora.com]
- 8. Danger signals – damaged-self recognition across the tree of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosome structure, assembly and procaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The thermodynamics of nucleotide binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting the Thermodynamics of ATP Binding to GroEL One Nucleotide at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pnas.org [pnas.org]
- 17. promega.jp [promega.jp]
- 18. Cytochrome c binding to Apaf-1: The effects of dATP and ionic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytochrome c binding to Apaf-1: the effects of dATP and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reactome | Formation of apoptosome [reactome.org]
- 21. A Systems Biology Analysis of Apoptosome Formation and Apoptosis Execution Supports Allosteric Procaspase-9 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. THE DANGER SIGNAL, EXTRACELLULAR ATP, IS A SENSOR FOR AN AIRBORNE ALLERGEN AND TRIGGERS IL-33 RELEASE AND INNATE TH2-TYPE RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ATP as a multi-target danger signal in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The danger signal, extracellular ATP, is a sensor for an airborne allergen and triggers IL-33 release and innate Th2-type responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Extracellular ATP in the immune system: more than just a "danger signal" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. med.emory.edu [med.emory.edu]
- 28. academic.oup.com [academic.oup.com]
- 29. WO2011123021A1 - Method for determining the amount of dntp - Google Patents [patents.google.com]
- 30. benchchem.com [benchchem.com]
- 31. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. academic.oup.com [academic.oup.com]
- 35. tandfonline.com [tandfonline.com]
The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in the Fidelity of DNA Replication and the Integrity of Repair Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine triphosphate (dATP) is a fundamental building block for life, serving as a critical substrate for the synthesis and maintenance of the genetic code.[1] Beyond its elemental function as one of the four deoxyribonucleoside triphosphates (dNTPs) incorporated into the DNA polymer, dATP plays a nuanced and tightly regulated role in the intricate processes of DNA replication and repair.[1] Imbalances in cellular dATP pools can have profound consequences, leading to genomic instability, mutagenesis, and the development of various pathologies, including cancer.[2][3] This technical guide provides an in-depth exploration of the multifaceted roles of dATP, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways to support researchers and professionals in the fields of molecular biology and drug development.
The Core Functions of dATP in DNA Metabolism
A Substrate for DNA Polymerases in Replication
The most well-established role of dATP is as a substrate for DNA polymerases during DNA replication.[1] DNA polymerases catalyze the formation of phosphodiester bonds, incorporating dATP opposite to thymine (B56734) residues on the template strand, thereby extending the nascent DNA chain.[1] The energy required for this polymerization reaction is derived from the cleavage of the high-energy pyrophosphate bond within the dATP molecule.
Allosteric Regulation of Ribonucleotide Reductase (RNR)
The cellular concentration of dATP is meticulously controlled, in large part through the allosteric regulation of ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all four dNTPs.[4][5] dATP binds to an allosteric activity site on the large subunit of RNR, acting as a potent inhibitor of the enzyme's overall activity.[6][7] This feedback inhibition mechanism is crucial for maintaining a balanced dNTP pool, as excessive dATP levels can shut down the production of all dNTPs, leading to a halt in DNA synthesis and potential cell death.[6][7] Conversely, ATP can compete with dATP at this site to activate RNR.[6]
Quantitative Data on dATP Levels
The precise quantification of cellular dATP pools is essential for understanding its metabolic dynamics and the impact of its dysregulation. Below are tables summarizing key quantitative data regarding dATP concentrations and enzyme kinetics.
Table 1: Cellular dATP Concentrations in Various Cell Lines and Conditions
| Cell Line/Tissue | Condition | dATP Concentration (pmol/10^6 cells or μM) | Reference |
| Mouse Balb/3T3 fibroblasts | Actively dividing | ~15 pmol/10^6 cells | [8] |
| Mouse Balb/3T3 fibroblasts | Quiescent | ~2 pmol/10^6 cells | [8] |
| Human HEK293 | - | ~10-20 pmol/10^6 cells | [9][10] |
| Human SH-SY5Y | - | ~5-15 pmol/10^6 cells | [9][10] |
| Xenopus embryos (2h) | - | 50 μM | [11] |
| Drosophila embryos | Syncytial blastoderm | 89 μM (estimated) | [11] |
| Human Colon Cancer Cells | - | Lower average ATP concentration compared to normal cells | [12][13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | Median: 143 fmol/10^6 cells | [14] |
Table 2: Kinetic Parameters of DNA Polymerases with dATP
| Enzyme | Substrate | K_m (μM) | V_max (relative) | Reference |
| Drosophila DNA polymerase α | dATP (correct insertion opposite T) | 3.7 ± 0.7 | 1 | [15] |
| Drosophila DNA polymerase α | dGTP (misinsertion opposite T) | 4200 ± 400 | 0.25 | [15] |
| Drosophila DNA polymerase α | dCTP (misinsertion opposite T) | 9800 ± 4200 | 0.125 | [15] |
| Drosophila DNA polymerase α | dTTP (misinsertion opposite T) | 9800 ± 4200 | 0.125 | [15] |
| Human mitochondrial DNA polymerase γ | dTTP | 1.43 - 1.48 | - | [16] |
The Role of dATP in DNA Repair Mechanisms
dATP is indispensable for the repair of damaged DNA, serving as a building block for the synthesis of new DNA to replace excised lesions.[1] Its role is fundamental across multiple DNA repair pathways.
Base Excision Repair (BER)
Base Excision Repair (BER) is responsible for correcting small, non-helix-distorting base lesions, such as those arising from oxidation, deamination, or alkylation.[2][17] After a DNA glycosylase removes the damaged base, an AP endonuclease cleaves the phosphodiester backbone. DNA polymerase β then fills the resulting single-nucleotide gap, incorporating the correct nucleotide, which could be dATP if the template base is thymine. Finally, DNA ligase seals the nick.
Nucleotide Excision Repair (NER)
Nucleotide Excision Repair (NER) removes bulky, helix-distorting lesions, such as those caused by UV radiation or chemical adducts.[18][19] Following the recognition and excision of a short stretch of the damaged DNA strand by a complex of NER proteins, DNA polymerase fills the resulting gap using the undamaged strand as a template.[20] dATP is utilized during this synthesis step to incorporate adenine (B156593) opposite thymine. While dATP's primary role in NER is as a substrate for DNA synthesis, there is no strong evidence to suggest a direct regulatory role for dATP within the core NER machinery.
Mismatch Repair (MMR)
Mismatch Repair (MMR) corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. After the mismatch is recognized and the incorrect segment of the newly synthesized strand is excised, DNA polymerase synthesizes the correct sequence, using dATP and the other dNTPs as substrates. DNA ligase then seals the final nick.
Experimental Protocols
Quantification of Cellular dATP by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for measuring intracellular dATP concentrations.[21][22][23]
1. Sample Preparation and Extraction:
- Harvest cells and wash with ice-cold PBS.
- Extract nucleotides by adding a cold extraction solution (e.g., 60% methanol).[17]
- Vortex thoroughly and incubate on ice.
- Centrifuge to pellet cellular debris and collect the supernatant containing the nucleotides.[21]
2. HPLC Separation:
- Inject the nucleotide extract onto a suitable HPLC column (e.g., a porous graphitic carbon column).[23]
- Use a gradient of appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) to separate the different nucleotides.[21]
3. Mass Spectrometry Detection:
- Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) operating in negative ion mode.[21]
- Use multiple reaction monitoring (MRM) to specifically detect the transition of the dATP parent ion to a specific fragment ion, ensuring high selectivity.[21]
- Quantify the dATP concentration by comparing the peak area to a standard curve generated with known concentrations of dATP.
In Vitro Base Excision Repair (BER) Assay
This assay measures the ability of a cell extract to repair a specific DNA lesion in vitro.[2][17][24][25]
1. Substrate Preparation:
- Synthesize an oligonucleotide substrate containing a site-specific DNA lesion (e.g., uracil) and a radiolabel at one end.
- Anneal a complementary oligonucleotide to create a double-stranded DNA substrate.
2. Repair Reaction:
- Prepare a reaction mixture containing the DNA substrate, cell extract (as a source of BER enzymes), and a buffer containing all four dNTPs (including dATP), ATP, and MgCl₂.
- Incubate the reaction at 37°C to allow for repair to occur.
3. Analysis of Repair Products:
- Stop the reaction and separate the DNA products by denaturing polyacrylamide gel electrophoresis.
- Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager.
- The appearance of a full-length, ligated product indicates successful repair.
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a ribonucleotide to a deoxyribonucleotide.[6]
1. Reaction Setup:
- Prepare a reaction mixture containing purified RNR enzyme or cell extract, a ribonucleotide substrate (e.g., [³H]-CDP), ATP (as an allosteric activator), a reducing system (e.g., thioredoxin and thioredoxin reductase), and NADPH.
- Initiate the reaction by adding the enzyme.
2. Product Separation and Quantification:
- After a defined incubation period, stop the reaction (e.g., by boiling).
- Separate the deoxyribonucleotide product (e.g., [³H]-dCDP) from the ribonucleotide substrate using a suitable method, such as thin-layer chromatography or HPLC.
- Quantify the amount of product formed by measuring the radioactivity.
Signaling Pathways and Logical Relationships
Allosteric Regulation of Ribonucleotide Reductase
The activity of RNR is tightly controlled by the binding of nucleotide effectors to its allosteric sites. This regulation ensures a balanced supply of dNTPs for DNA synthesis.
dATP Pool Imbalance and DNA Damage Response
An imbalance in the dATP pool can lead to replication stress, which in turn activates the DNA damage response (DDR) pathway.
Conclusion
Deoxyadenosine triphosphate is far more than a simple monomer for DNA synthesis. Its cellular concentration is a critical determinant of genomic stability, and its roles extend to the intricate regulation of its own synthesis and the faithful repair of DNA damage. A thorough understanding of the multifaceted functions of dATP is paramount for researchers and clinicians seeking to unravel the mechanisms of diseases such as cancer and to develop novel therapeutic strategies that target the fundamental processes of DNA metabolism. The quantitative data, detailed protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for advancing these critical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA polymerase insertion fidelity. Gel assay for site-specific kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Cooperation and interplay between base and nucleotide excision repair pathways: From DNA lesions to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-Protein Interactions in the core Nucleotide Excision Repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 23. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 24. fama.us.es [fama.us.es]
- 25. researchgate.net [researchgate.net]
The Metabolic Crossroads of dATP: An In-depth Guide to its In Vivo Fate
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine (B7792050) triphosphate (dATP) stands as a critical metabolite at the intersection of DNA replication, cellular signaling, and programmed cell death. As a fundamental building block for DNA synthesis, its intracellular concentration is meticulously regulated. Dysregulation of dATP levels is implicated in severe immunodeficiency and is a key target in cancer chemotherapy. This technical guide provides a comprehensive overview of the metabolic fate of dATP in vivo, detailing its synthesis and degradation pathways, the enzymes that govern these processes, and its crucial roles in cellular function and disease. This document also furnishes detailed experimental protocols for the quantification of dATP and the characterization of key metabolic enzymes, alongside quantitative data and visual representations of the pertinent biochemical pathways.
Anabolic Pathways: The Synthesis of dATP
The de novo synthesis of dATP is intrinsically linked to the production of all deoxyribonucleotides, primarily occurring through the reduction of its ribonucleotide counterpart, adenosine (B11128) diphosphate (B83284) (ADP). A salvage pathway also exists, providing an alternative route for dATP synthesis from deoxyadenosine.
De Novo Synthesis via Ribonucleotide Reductase
The principal pathway for dATP synthesis involves the conversion of ADP to deoxyadenosine diphosphate (dADP) by the enzyme ribonucleotide reductase (RNR) . This reaction is a rate-limiting step in DNA synthesis. Subsequently, dADP is phosphorylated to dATP by a nucleoside diphosphate kinase (NDPK) .
The Salvage Pathway
In the salvage pathway, deoxyadenosine is phosphorylated to deoxyadenosine monophosphate (dAMP) by deoxycytidine kinase (dCK) or adenosine kinase (AK) .[1] dAMP is then successively phosphorylated to dADP and dATP by dAMP kinase and NDPK , respectively. This pathway is particularly active in lymphocytes.[1]
Catabolic Pathways: The Degradation of dATP
The breakdown of dATP is essential for maintaining cellular homeostasis and preventing the toxic accumulation of deoxyadenosine nucleotides.
dATP is hydrolyzed to dADP and subsequently to dAMP. The primary enzyme responsible for the catabolism of deoxyadenosine and dAMP is adenosine deaminase (ADA) . ADA catalyzes the irreversible deamination of deoxyadenosine to deoxyinosine and dAMP to deoxyinosine monophosphate (dIMP). These products are then further metabolized and excreted.[2] A deficiency in ADA leads to the accumulation of dATP, which is particularly toxic to lymphocytes and results in severe combined immunodeficiency (SCID).[3]
Allosteric Regulation of Ribonucleotide Reductase
The activity of RNR is tightly controlled through allosteric regulation by ATP and dATP, which act as molecular switches. ATP binding to the activity site activates the enzyme, promoting the synthesis of all deoxyribonucleotides. Conversely, high levels of dATP bind to the same site, leading to the inhibition of RNR and thereby preventing the overproduction of deoxyribonucleotides.[4] This feedback inhibition is a critical mechanism for maintaining a balanced pool of dNTPs for high-fidelity DNA replication.
Role of dATP in Apoptosis: The Apoptosome
dATP plays a crucial role in the intrinsic pathway of apoptosis. Upon cellular stress and the release of cytochrome c from the mitochondria, dATP binds to the apoptotic protease-activating factor 1 (Apaf-1). This binding induces a conformational change in Apaf-1, leading to its oligomerization and the formation of a wheel-like complex known as the apoptosome. The apoptosome then recruits and activates procaspase-9, initiating a caspase cascade that culminates in programmed cell death.
Quantitative Data
The intracellular concentration of dATP is tightly regulated and varies depending on the cell type and proliferative state.
| Cell Type | Condition | dATP Concentration (pmol/10^6 cells) | Reference |
| Human Lymphocytes | Normal | 0.2 - 1.0 | [1] |
| Human Thymocytes | Simulating ADA deficiency | High accumulation | [1] |
| L1210 Leukemia Cells | Logarithmically growing | 21 | [5] |
| L1210 Leukemia Cells | After 24h in culture | ~10.5 | [5] |
| Enzyme | Substrate | Km | Vmax / kcat | Reference |
| Human Deoxycytidine Kinase | Deoxyadenosine | 6.2 µM | - | [6] |
| Human Adenosine Deaminase | Adenosine | 0.103 ± 0.051 mM | 0.025 ± 0.001 nmol NH3·mg-1·s-1 | [7][8] |
| Human Adenosine Deaminase | Deoxyadenosine | Lower affinity than adenosine | - | [7] |
| E. coli Ribonucleotide Reductase | CDP | - | 8000 ± 600 nmoles dC/mg-min | [9] |
Experimental Protocols
Extraction of dNTPs from Mammalian Cells
This protocol is adapted for the extraction of dNTPs from approximately 2x10^6 mammalian cells.[10]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 65% Methanol (B129727)
-
Microcentrifuge tubes
-
Vortex mixer
-
Heat block at 95°C
-
Centrifuge (capable of 14,000 RPM)
-
Speed vacuum concentrator
Procedure for Non-adherent Cells:
-
Harvest 2x10^6 cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS and discard the supernatant completely.
-
Resuspend the cell pellet in 200 µL of ice-cold 65% methanol by vigorous vortexing for 2 minutes.
-
Incubate the cell lysate at 95°C for 3 minutes to completely lyse the cells and denature proteins.
-
Immediately chill the sample on ice for 1 minute.
-
Centrifuge at 14,000 RPM for 3 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the dNTPs to a new, clean microcentrifuge tube.
-
Dry the samples using a speed vacuum concentrator.
-
The dried pellet can be stored at -80°C until analysis.
Procedure for Adherent Cells:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold 65% methanol directly to the plate (for a well containing approximately 2x10^6 cells).
-
Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.
-
Wash the well with an additional 100 µL of ice-cold 65% methanol and combine it with the initial lysate.
-
Proceed from step 3 of the protocol for non-adherent cells.
Quantification of dATP by HPLC
This is a general protocol for the isocratic HPLC analysis of dNTPs.[11]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Sunshell C18-WP, 4.6 × 150 mm, 2.6 µm)
-
Mobile Phase Solutions:
-
Solution A: 23 g/L KH2PO4, 5.8% (v/v) Acetonitrile (ACN), pH 5.6 with KOH
-
Solution B: 5.8% (v/v) ACN
-
Solution C: 3.5 g/L Tetrabutylammonium bromide (TBA-Br) in 5.8% (v/v) ACN
-
-
dNTP standards
Procedure:
-
Reconstitute the dried cell extracts in a suitable volume of mobile phase buffer without ACN.
-
Equilibrate the HPLC column with the mobile phase. For the "High-Resolution Protocol," use a mobile phase containing 38–39% Solution A and 20% Solution C (the remainder is Solution B).[11]
-
Set the flow rate to 1.2 mL/min and the UV detection wavelength to 254 nm.
-
Inject the prepared sample and standards onto the column.
-
Identify and quantify the dATP peak by comparing its retention time and peak area to the dATP standard.
Quantification of dATP by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for dNTP quantification.[4][12][13][14]
General Workflow:
-
Sample Preparation: Extract dNTPs from cells or tissues as described in Protocol 6.1.
-
Chromatographic Separation: Utilize a suitable HPLC column (e.g., porous graphitic carbon) and a gradient elution to separate the dNTPs. A common mobile phase consists of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile.[4][14]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for dATP for highly selective and sensitive detection.
-
Quantification: Generate a standard curve using known concentrations of dATP and use it to quantify the amount of dATP in the samples.
Adenosine Deaminase (ADA) Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Spectrophotometer capable of reading at 265 nm
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Adenosine solution (substrate)
-
Adenosine deaminase (from a commercial source or purified)
-
Cell or tissue lysate prepared in phosphate buffer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the cell/tissue lysate.
-
Add the adenosine substrate to the reaction mixture.
-
Initiate the reaction by adding a standardized amount of adenosine deaminase or by starting the measurement if the lysate contains endogenous ADA.
-
Immediately monitor the decrease in absorbance at 265 nm over time at a constant temperature (e.g., 25°C).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. One unit of ADA activity is defined as the amount of enzyme that catalyzes the deamination of 1 µmol of adenosine per minute.
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the conversion of a radiolabeled ribonucleotide substrate to its corresponding deoxyribonucleotide.[15]
Materials:
-
[3H]-CDP (radiolabeled substrate)
-
HEPES buffer (50 mM, pH 7.6)
-
MgSO4 (15 mM)
-
EDTA (1 mM)
-
ATP (3 mM, allosteric activator)
-
NADPH (1.0 mM)
-
Thioredoxin (TR) and Thioredoxin Reductase (TRR) (reducing system)
-
Purified RNR or cell extract containing RNR
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgSO4, EDTA, ATP, NADPH, TR, and TRR.
-
Add [3H]-CDP to the reaction mixture.
-
Initiate the reaction by adding the RNR enzyme or cell extract.
-
Incubate the reaction at 37°C.
-
At various time points, remove aliquots of the reaction and stop the reaction (e.g., by boiling or adding acid).
-
Separate the product ([3H]-dCDP) from the substrate ([3H]-CDP) using an appropriate method (e.g., thin-layer chromatography or an enzymatic assay that specifically degrades the ribonucleotide).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the RNR activity as nmol of product formed per minute per mg of protein.
Deoxycytidine Kinase (dCK) Activity Assay
This is a coupled spectrophotometric assay that measures the rate of ADP production.[2]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.6) with MgCl2 and KCl
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified dCK or cell extract
-
Deoxyadenosine (substrate)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, PK, and LDH.
-
Add deoxyadenosine at various concentrations.
-
Initiate the reaction by adding a known amount of dCK.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine the Km and Vmax values by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Conclusion
The metabolic fate of dATP is a tightly regulated and multifaceted process that is central to genome integrity and cell survival. Its synthesis and degradation are controlled by a network of enzymes, with ribonucleotide reductase and adenosine deaminase playing pivotal roles. The allosteric regulation of RNR by dATP and ATP ensures a balanced supply of deoxyribonucleotides, while the involvement of dATP in apoptosome formation highlights its function as a key signaling molecule in programmed cell death. Understanding the intricacies of dATP metabolism is not only fundamental to our knowledge of basic cellular processes but also holds significant promise for the development of novel therapeutic strategies for a range of diseases, from immunodeficiencies to cancer. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of dATP metabolism and its implications for human health.
References
- 1. Human B lymphocytes and thymocytes but not peripheral blood mononuclear cells accumulate high dATP levels in conditions simulating ADA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Exploration of Active Site Mutations on Human Deoxycytidine Kinase Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. scielo.br [scielo.br]
- 8. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 10. med.emory.edu [med.emory.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - Creative Proteomics [creative-proteomics.com]
- 13. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - MetwareBio [metwarebio.com]
- 14. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 15. pubs.acs.org [pubs.acs.org]
dATP as a Building Block for Nucleic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine triphosphate (dATP) is one of the four fundamental deoxyribonucleoside triphosphates (dNTPs) that serve as the building blocks for DNA synthesis and repair.[1] Its precise regulation and availability are critical for maintaining genomic integrity. Beyond its canonical role in DNA replication, dATP is intricately involved in various cellular processes, including metabolic regulation and signaling pathways. This technical guide provides a comprehensive overview of the multifaceted functions of dATP, with a focus on its quantitative impact on cellular homeostasis, detailed experimental methodologies for its study, and visualization of the key pathways in which it participates.
Core Functions of dATP in Cellular Metabolism
The intracellular concentration of dNTPs, including dATP, is meticulously controlled to ensure the fidelity of DNA replication.[2] An imbalance in the dNTP pool can lead to increased mutation rates and replication stress. The primary enzyme responsible for the de novo synthesis of dNTPs is Ribonucleotide Reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[2]
Allosteric Regulation of Ribonucleotide Reductase (RNR)
RNR activity is exquisitely regulated by the binding of nucleotide effectors to its allosteric sites, ensuring a balanced supply of all four dNTPs. This regulation occurs at two levels: overall activity and substrate specificity.
-
Overall Activity Site: The binding of ATP to this site activates the enzyme, promoting dNTP synthesis. Conversely, dATP acts as a potent inhibitor by binding to this site, shutting down the enzyme when dNTP levels are high.[2] This feedback inhibition is a critical mechanism for maintaining dNTP pool homeostasis.
-
Substrate Specificity Sites: The binding of different dNTPs to these sites modulates the enzyme's preference for its four substrates (ADP, GDP, CDP, UDP), thereby ensuring the production of a balanced mixture of the four dNTPs. For instance, the binding of ATP or dATP to the specificity site promotes the reduction of CDP and UDP.[3]
The intricate allosteric regulation of RNR by dATP and other nucleotides is crucial for preventing mutagenic imbalances in the dNTP pool.
Quantitative Data on dATP
The concentration of dATP within a cell is a critical parameter that reflects its proliferative state and metabolic health. Below are tables summarizing key quantitative data related to dATP.
Table 1: Intracellular Concentrations of dATP in Various Cell Types
| Cell Type/Tissue | Condition | dATP Concentration (µM) | dATP as % of Total dNTPs | Reference |
| Mouse Balb/3T3 Fibroblasts | Actively Dividing | ~2.5 | ~20% | [4] |
| Mouse Balb/3T3 Fibroblasts | Quiescent | ~0.3 | ~15% | [4] |
| Human CCRF-CEM Leukemia Cells | Log-phase growth | ~20.4 (dATP + dGTP) | - | [5] |
| Human Monocyte-Derived Macrophages | Terminally Differentiated | 0.02 - 0.04 | - | [6] |
| Activated Human CD4+ T cells | - | 2 - 5 | - | [6] |
| Embryonic Chick Cardiomyocytes | Basal | ~24 - 46 | - | [7] |
| Mouse Heart | - | - | ~15% | [8] |
| Mouse Skeletal Muscle | - | - | ~10% | [8] |
Note: Concentrations can vary significantly based on the cell line, growth conditions, and measurement technique.
Table 2: Kinetic Parameters of dATP with Key Enzymes
| Enzyme | Organism/System | Kinetic Parameter | Value | Reference |
| T7 DNA Polymerase | Bacteriophage | Kd,app | 15.5 ± 2 µM | [9] |
| T7 DNA Polymerase | Bacteriophage | kpol | 210 ± 15 s-1 | [9] |
| Ribonucleotide Reductase (Class III) | Bacteriophage T4 | KD | 9.0 µM | [10] |
| Apaf-1 | Human | Kd | ~1.7 µM | [7] |
| Ribonucleotide Reductase (Class Ia) | E. coli | Kd for ATP (activity site) | 158 ± 37 µM | [11] |
Signaling Pathways Involving dATP
dATP and its precursor, adenosine, are involved in critical cellular signaling pathways, most notably in the regulation of apoptosis.
Apoptosome Formation and Caspase Activation
In the intrinsic pathway of apoptosis, the release of cytochrome c from the mitochondria into the cytosol initiates a cascade of events leading to programmed cell death. Cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric complex known as the apoptosome.[7] The apoptosome then recruits and activates procaspase-9, which in turn activates downstream executioner caspases, ultimately leading to the dismantling of the cell. While ATP can also support apoptosome formation, dATP is a more potent activator at lower concentrations.[7]
References
- 1. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Nucleotide Levels and the Control of Retroviral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Model for the Transition of APAF-1 from Inactive Monomer to Caspase-activating Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Enzymatic Synthesis of 2'-Deoxyadenosine 5'-Triphosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP), an essential building block for DNA synthesis and a critical reagent in molecular biology and biotechnology. This document details various enzymatic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Furthermore, it visualizes key pathways and workflows to facilitate a deeper understanding of the underlying processes.
Introduction
2'-Deoxyadenosine 5'-triphosphate (dATP) is a deoxynucleoside triphosphate (dNTP) that serves as a fundamental precursor for the synthesis of DNA by DNA polymerases.[1] Its reliable and efficient synthesis is paramount for a wide range of applications, including polymerase chain reaction (PCR), DNA sequencing, and the development of nucleotide-based therapeutics. While chemical synthesis methods exist, they often involve harsh conditions and generate significant environmental waste.[2] Enzymatic synthesis offers a more sustainable and specific alternative, leveraging the catalytic efficiency of enzymes to produce high-purity dATP.[2] This guide explores the core enzymatic routes for dATP production, providing the technical details necessary for laboratory-scale synthesis and analysis.
Enzymatic Synthesis Pathways
There are several established enzymatic pathways for the synthesis of dATP, each with distinct starting materials and enzyme requirements. The primary routes include synthesis from deoxyadenosine (B7792050) monophosphate (dAMP), degradation of DNA, and de novo synthesis from ribonucleotides.
Synthesis from Deoxyadenosine Monophosphate (dAMP)
This is a direct and widely used two-step phosphorylation pathway that starts with dAMP.[2] The process involves the sequential action of two kinases:
-
Step 1: dAMP to dADP: Deoxyadenylate kinase (also known as (d)AMP phosphotransferase) catalyzes the transfer of a phosphate (B84403) group from a donor, typically ATP, to dAMP, yielding deoxyadenosine diphosphate (B83284) (dADP).
-
Step 2: dADP to dATP: Pyruvate (B1213749) kinase then facilitates the transfer of a high-energy phosphate group from phosphoenolpyruvate (B93156) (PEP) to dADP, resulting in the final product, dATP.[2]
An ATP regeneration system is often coupled to this pathway to replenish the ATP consumed in the first step, making the process more cost-effective.[2]
dot
Caption: Enzymatic synthesis of dATP from dAMP.
Synthesis from DNA
This method utilizes DNA as an inexpensive starting material, which is enzymatically degraded to its constituent deoxynucleoside monophosphates (dNMPs). Subsequently, dAMP is selectively phosphorylated to dATP.[3]
The key enzymatic steps are:
-
DNA Denaturation and Digestion: DNA is first heat-denatured and then treated with DNase I to produce oligonucleotides.[3]
-
Hydrolysis to dNMPs: Nuclease P1 further hydrolyzes the oligonucleotides into a mixture of dAMP, dGMP, dCMP, and dTMP.[3]
-
Selective Phosphorylation of dAMP: A combination of adenylate kinase and pyruvate kinase is used to specifically convert dAMP to dATP in the presence of the other dNMPs.[3] Adenylate kinase's narrow substrate specificity is crucial for this selective conversion.[3]
dot
Caption: Workflow for the enzymatic synthesis of dATP from DNA.
Whole-Cell Catalysis
This approach utilizes microorganisms, such as Saccharomyces cerevisiae, as whole-cell catalysts to synthesize dATP from dAMP.[4] The yeast's endogenous enzymatic machinery, particularly the glycolytic pathway (Embden-Meyerhof-Parnas pathway), provides the necessary enzymes and an efficient ATP regeneration system.[4][5] By supplying dAMP and a carbon source like glucose to the yeast cells, the intracellular kinases phosphorylate dAMP to dATP.[4]
dot
References
- 1. Kinetic properties of human muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of action of muscle pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2'-deoxyadenosine 5'-triphosphate (dATP) in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP) is a fundamental component of the polymerase chain reaction (PCR), serving as one of the four essential deoxynucleoside triphosphates (dNTPs) that are the building blocks for DNA synthesis.[1][2][3][4] DNA polymerase incorporates dATP, along with dGTP, dCTP, and dTTP, into a growing DNA strand, complementary to a template strand, thereby enabling the exponential amplification of a specific DNA sequence.[5] The precise concentration and composition of dATP and other dNTPs are critical for the efficiency, fidelity, and specificity of the PCR amplification.[6] This document provides detailed application notes and protocols for the use of dATP in standard and specialized PCR applications, including error-prone PCR and the use of dATP analogs to enhance PCR performance.
Principle of Action
In PCR, dATP, a purine (B94841) nucleotide, forms two hydrogen bonds with its complementary pyrimidine (B1678525) base, thymine (B56734) (T), on the template DNA strand.[1] During the extension phase of PCR, DNA polymerase catalyzes the formation of a phosphodiester bond between the 5'-phosphate group of the incoming dATP and the 3'-hydroxyl group of the growing DNA chain.[3] This process is repeated in each cycle, leading to the synthesis of new DNA strands. The concentration of dATP, in balance with the other dNTPs, influences the polymerase's processivity and fidelity.[6][7]
Applications of dATP in PCR
Standard PCR
In standard PCR protocols, dATP is used at an equimolar concentration with dGTP, dCTP, and dTTP. This balanced ratio is crucial for achieving high fidelity and efficiency in DNA amplification.[8] The typical concentration of each dNTP, including dATP, in a standard PCR reaction is 200 µM.[7][9][10]
Error-Prone PCR (epPCR)
Error-prone PCR is a technique used to introduce random mutations into a gene of interest. One method to induce errors is to alter the relative concentrations of the dNTPs. Reducing the concentration of dATP relative to the other three dNTPs can increase the misincorporation rate by the DNA polymerase, leading to mutations.[11][12] This approach is simpler than other epPCR methods that require additives like MnCl2 or increasing MgCl2 concentrations.[11] The resulting mutations are predominantly A•T to G•C transitions.[11]
PCR with dATP Analogs
Modified dATP analogs can be used in PCR to confer specific properties to the amplified DNA. A notable example is 2'-Amino-2'-deoxyadenosine 5'-triphosphate (2-Amino-dATP), where an amino group at the 2-position of the adenine (B156593) base allows for the formation of three hydrogen bonds with thymine.[1] This modification increases the thermal stability of the DNA duplex.[1]
Key applications of 2-Amino-dATP include:
-
Enhanced Primer Binding and Specificity: Incorporating 2-Amino-dA into primers increases their melting temperature (Tm), allowing for higher annealing temperatures and reducing non-specific amplification.[1]
-
Increased Amplicon Stability: The use of 2-Amino-dATP during PCR generates amplicons with higher melting temperatures, which is beneficial for downstream applications like real-time PCR and hybridization assays.[1]
-
Probing DNA-Protein Interactions: DNA containing 2,6-diaminopurine (B158960) (the base in 2-Amino-dA) can be used to study how the purine 2-amino group affects the binding of proteins and drugs to the minor groove of DNA.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of dATP and its analogs in PCR.
Table 1: Standard PCR dNTP Concentrations
| Component | Recommended Final Concentration |
| dATP | 200 µM[7][9][10] |
| dGTP | 200 µM[7][9][10] |
| dCTP | 200 µM[7][9][10] |
| dTTP | 200 µM[7][9][10] |
Table 2: Error-Prone PCR by dATP Reduction
| dNTP:dATP Ratio (dGTP/dCTP/dTTP : dATP) | Base Mutation Rate (%) | Sequence Variation Rate (%) |
| 20:1 | 1.4 | 77.8 |
| 40:1 | 1.8 | 100 |
Data adapted from a study on the mutagenesis of Ace-AMP1 and cry1A(c) genes.[11]
Table 3: Properties of 2'-Amino-2'-deoxyadenosine (2-Amino-dA) in PCR
| Parameter | Value | Application Context | Reference |
| Increase in Melting Temperature (Tm) per substitution | ~3 °C | Primer Design | [1] |
| Detection System Stabilization in Real-Time PCR | 8 - 10 °C | TaqMan, Scorpions with d(2-amA)TP | [1] |
Experimental Protocols
Protocol 1: Standard PCR
This protocol outlines the setup for a standard 50 µL PCR reaction.
Materials:
-
DNA Template (1-100 ng)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
dNTP Mix (10 mM each of dATP, dGTP, dCTP, dTTP)
-
10x PCR Buffer (containing MgCl₂)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Reaction Setup:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10x PCR Buffer | 5 | 1x |
| dNTP Mix (10 mM) | 1 | 200 µM each |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| DNA Template | X | 1-100 ng |
| Taq DNA Polymerase | 0.5 | 2.5 Units |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 30 sec | 25-35 |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | ∞ | 1 |
Protocol 2: Error-Prone PCR by dATP Reduction
This protocol is designed to introduce random mutations by creating an imbalance in the dNTP pool.
Materials:
-
DNA Template (1-100 ng)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
dGTP, dCTP, dTTP (10 mM each)
-
dATP (10 mM stock)
-
10x PCR Buffer (containing MgCl₂)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
dNTP Mix Preparation (for a 20:1 ratio):
-
Prepare a "high dNTP" mix containing 10 mM each of dGTP, dCTP, and dTTP.
-
Dilute the 10 mM dATP stock to 0.5 mM.
-
For the reaction, use volumes that result in a final concentration of 200 µM for dGTP, dCTP, and dTTP, and 10 µM for dATP.
Reaction Setup (50 µL):
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10x PCR Buffer | 5 | 1x |
| dGTP/dCTP/dTTP Mix (10 mM) | 1 | 200 µM each |
| dATP (0.5 mM) | 1 | 10 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| DNA Template | X | 1-100 ng |
| Taq DNA Polymerase | 0.5 | 2.5 Units |
Thermal Cycling Conditions: Follow the standard PCR cycling conditions.
Protocol 3: PCR with 2'-Amino-dATP (Full Substitution)
This protocol describes the complete replacement of dATP with 2-Amino-dATP to generate a modified amplicon.
Materials:
-
DNA Template (1-100 ng)
-
Forward Primer (10 µM stock)
-
Reverse Primer (10 µM stock)
-
dGTP, dCTP, dTTP (10 mM each)
-
2-Amino-dATP (10 mM stock)
-
10x PCR Buffer (containing MgCl₂)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Reaction Setup (50 µL):
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10x PCR Buffer | 5 | 1x |
| dGTP/dCTP/dTTP Mix (10 mM) | 1 | 200 µM each |
| 2-Amino-dATP (10 mM) | 1 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| DNA Template | X | 1-100 ng |
| Taq DNA Polymerase | 0.5 | 2.5 Units |
Thermal Cycling Conditions:
-
Annealing Temperature: Start with the standard annealing temperature. Due to the increased stability, you may need to optimize by increasing the annealing temperature.[1]
-
Extension Time: Longer extension times may be beneficial as some polymerases may incorporate modified nucleotides less efficiently.[1]
Visualizations
Standard PCR Workflow
Caption: Workflow for a standard Polymerase Chain Reaction.
Error-Prone PCR Workflow (dATP Reduction)
Caption: Workflow for error-prone PCR using dATP reduction.
Signaling Pathway of dATP in DNA Synthesis
Caption: Molecular pathway of dATP incorporation during PCR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 7. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Error-prone PCR - iDEC Resources Wiki [wiki.idec.io]
- 9. Deep sequencing analysis of mutations resulting from the incorporation of dNTP analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. [A simple error-prone PCR method through dATP reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thescholarpost.com [thescholarpost.com]
The Role of Dideoxyadenosine Triphosphate (ddATP) in Sanger Sequencing and Chain Termination
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Sanger sequencing, also known as the chain-termination method, is a foundational technology in molecular biology for determining the nucleotide sequence of DNA.[1][2][3] Developed by Frederick Sanger and his colleagues in 1977, this method remains the gold standard for its high accuracy and is widely used for validating results from next-generation sequencing (NGS) platforms, analyzing small DNA regions, and other targeted sequencing applications.[4][5] The core principle of Sanger sequencing lies in the controlled interruption of in vitro DNA synthesis by incorporating specific chain-terminating molecules called dideoxynucleoside triphosphates (ddNTPs).[2][5] This document provides a detailed overview of the role of a specific ddNTP, dideoxyadenosine triphosphate (ddATP), in this process, along with comprehensive experimental protocols.
Principle of Chain Termination: The Role of ddATP
DNA polymerase synthesizes a new DNA strand by adding deoxynucleoside triphosphates (dNTPs) that are complementary to a template strand.[6] This elongation process requires the presence of a 3'-hydroxyl (-OH) group on the sugar of the last incorporated nucleotide, which acts as a nucleophile to form a phosphodiester bond with the incoming dNTP.[7]
The key to Sanger sequencing is the use of ddNTPs, which are chemical analogs of dNTPs.[8] Crucially, ddNTPs lack the 3'-hydroxyl group found on the pentose (B10789219) sugar of dNTPs.[5][9][10] When DNA polymerase incorporates a ddNTP—such as ddATP—into the growing DNA strand, the absence of this 3'-OH group makes it impossible to form a phosphodiester bond with the next nucleotide.[5][7] This event leads to the immediate and irreversible termination of DNA strand elongation.[7][11]
In a Sanger sequencing reaction, a mixture of all four standard dNTPs (dATP, dGTP, dCTP, dTTP) is included in excess, along with a small, limiting amount of the four fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, ddTTP).[5][12] The random incorporation of a ddATP molecule will terminate the synthesis specifically at an adenine (B156593) position. Because this incorporation is a stochastic process, the reaction produces a collection of DNA fragments of varying lengths, all starting from the same primer but each ending with a ddATP at a different 'A' position in the sequence.[7][13]
Each of the four ddNTPs is labeled with a unique fluorescent dye, allowing for their detection in a single reaction.[5][9] After the reaction, these fragments are separated by size using capillary electrophoresis, and a laser excites the dye on the terminal ddNTP of each fragment.[5][14] The resulting sequence of colors is read by a detector to determine the DNA sequence.[11]
Core Concepts: dATP vs. ddATP in DNA Synthesis
The distinction between dATP and ddATP is fundamental to understanding the chain termination method.
-
Deoxyadenosine Triphosphate (dATP): As a natural building block of DNA, dATP possesses a 3'-OH group, which is essential for the formation of a phosphodiester bond, allowing the DNA chain to be extended by DNA polymerase.[7]
-
Dideoxyadenosine Triphosphate (ddATP): This synthetic analog lacks the 3'-OH group.[10] Its incorporation into a growing DNA strand by DNA polymerase prevents the addition of any subsequent nucleotides, thus acting as a "chain terminator".[10][11]
Caption: Molecular basis of chain termination by ddATP.
Experimental Protocols
Sanger Sequencing Reaction Setup
This protocol outlines a typical automated Sanger sequencing reaction using fluorescently labeled ddNTPs.
a. Reagent Preparation and Quantitative Data
The success of Sanger sequencing critically depends on the precise ratio of dNTPs to ddNTPs.[15] This ratio determines the distribution of fragment lengths and the overall quality of the sequence read.[16]
| Component | Stock Concentration | Final Concentration in Reaction | Purpose |
| DNA Template | Varies | 50-200 ng (plasmid) or 10-40 ng (PCR product) | The DNA to be sequenced. |
| Sequencing Primer | 10 µM | 0.3 - 0.5 µM | Provides a 3'-OH starting point for DNA polymerase.[12] |
| dNTP Mix | 10 mM each | 200 - 500 µM total | Building blocks for DNA synthesis.[3] |
| ddNTP Mix (labeled) | Varies | Varies by kit (e.g., 0.1-0.2 mM)[10] | Chain terminators; each (ddATP, etc.) has a unique fluorescent label.[5] |
| DNA Polymerase | Varies | Varies by kit | Enzyme that synthesizes the complementary DNA strand.[12] |
| Sequencing Buffer | 5X | 1X | Provides optimal pH and ionic conditions for the polymerase. |
| Nuclease-free H₂O | - | To final volume (e.g., 20 µL) | Solvent. |
Note on dNTP:ddNTP Ratio: The ideal ratio can vary but is often in the range of 100:1 to 300:1 (dNTP:ddNTP).[17] A lower ratio (more ddNTPs) will result in shorter fragments, while a higher ratio (fewer ddNTPs) will produce longer fragments. The concentration of ddNTPs is intentionally kept low to ensure the generation of a comprehensive set of fragments of varying lengths.[10]
b. Reaction Master Mix (Example for a single 20 µL reaction):
| Component | Volume |
| Sequencing Premix (contains buffer, dNTPs, ddNTPs, polymerase) | 4 µL |
| DNA Template (e.g., 100 ng/µL plasmid) | 2 µL |
| Primer (10 µM) | 0.5 µL |
| Nuclease-free H₂O | 13.5 µL |
| Total Volume | 20 µL |
c. Cycle Sequencing Thermocycler Protocol:
The reaction is performed in a thermocycler to generate the chain-terminated fragments.[8]
| Step | Temperature | Time | Cycles | Purpose |
| Initial Denaturation | 96°C | 1 minute | 1 | Fully denatures the double-stranded DNA template. |
| Denaturation | 96°C | 10 seconds | \multirow{3}{*}{25-35} | Separates DNA strands in each cycle.[12] |
| Annealing | 50-60°C | 5 seconds | Allows the sequencing primer to bind to the template.[12] | |
| Extension/Termination | 60°C | 4 minutes | DNA polymerase extends the primer until a ddNTP is incorporated.[12] | |
| Final Hold | 4°C | Hold | 1 | Stores the reaction until purification. |
Post-Reaction Cleanup
After cycle sequencing, it is essential to remove unincorporated dye-labeled ddNTPs, dNTPs, and primers, which can interfere with the electrophoretic separation and data analysis.[1][8][12]
-
Common Methods:
Capillary Electrophoresis and Data Analysis
The purified fragments are separated by size through capillary electrophoresis.[5] A laser at the end of the capillary excites the fluorescent dye on each fragment, and a detector records the emitted wavelength.[5] This information is then compiled by sequencing software to generate a chromatogram, which displays the sequence of fluorescent peaks corresponding to the DNA sequence.
Sanger Sequencing Workflow Diagram
Caption: Automated Sanger sequencing experimental workflow.
Conclusion
The strategic use of chain-terminating dideoxynucleotides, such as ddATP, is the cornerstone of the Sanger sequencing method. By lacking the 3'-OH group required for phosphodiester bond formation, ddNTPs provide a mechanism to create a comprehensive set of DNA fragments that terminate at every base position. The subsequent high-resolution separation and detection of these fragments allow for the highly accurate determination of a DNA sequence, a capability that continues to be indispensable for research, diagnostics, and drug development.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 3. What is Sanger Sequencing? | How does Sanger Sequencing work? [yourgenome.org]
- 4. Sanger Sequencing Workflow - AdvancedSeq [advancedseq.com]
- 5. benchchem.com [benchchem.com]
- 6. cd-genomics.com [cd-genomics.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]
- 12. Sanger | MB [molecular.mlsascp.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the workflow of the Sanger Sequencing method? | AAT Bioquest [aatbio.com]
- 15. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 16. benchchem.com [benchchem.com]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Application Notes: dATP in DNA Labeling and Hybridization Probes
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis and is a critical component in the generation of labeled DNA probes for a wide array of molecular biology applications.[1][2] These probes are indispensable for detecting and quantifying specific nucleic acid sequences in techniques such as Southern and Northern blotting, in situ hybridization (ISH), and microarray analysis.[3] Labeling can be achieved by incorporating either radioactively labeled dATP or, more commonly, dATP analogs modified with non-radioactive tags like biotin, digoxigenin, or fluorophores.[4]
The enzymatic incorporation of these labeled dATPs is accomplished through several well-established methods, each offering distinct advantages depending on the specific application, the amount of starting material, and the desired probe characteristics. This document provides detailed protocols and quantitative data for the most common DNA labeling techniques involving dATP.
Random Primed Labeling
Random primed labeling is a highly efficient method for generating uniformly labeled, high-specific-activity DNA probes from small amounts of template DNA (as little as 10-25 ng).[5][6] The technique relies on a mixture of random hexanucleotide or nonamer primers that anneal to multiple sites along a denatured DNA template.[5][6] The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then synthesizes new DNA strands, incorporating labeled dATP in the process.[5][6]
References
Application Notes and Protocols for Incorporating dATP in cDNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complementary DNA (cDNA) from an RNA template is a cornerstone of molecular biology, enabling a wide array of applications from gene expression analysis to the construction of sequencing libraries. The building blocks for this synthesis are deoxyribonucleoside triphosphates (dNTPs), including deoxyadenosine (B7792050) triphosphate (dATP). While standard cDNA synthesis utilizes unmodified dATP, the incorporation of modified dATP analogs offers powerful tools for labeling, tracking, and manipulating cDNA molecules.
These application notes provide detailed protocols and technical guidance for the successful incorporation of both standard dATP and modified dATP analogs during first-strand cDNA synthesis and subsequent 3' end tailing. The information is intended to assist researchers in optimizing their experimental workflows for various downstream applications.
Key Applications of dATP and its Analogs in cDNA Synthesis
The ability to incorporate dATP and its modified versions into cDNA opens up a range of experimental possibilities:
-
Standard cDNA Synthesis: Unmodified dATP is a fundamental component of the dNTP mix used by reverse transcriptases to generate a DNA copy of an RNA template. The concentration and purity of dATP are critical for achieving high yields of full-length cDNA.
-
cDNA Labeling: Modified dATP analogs, such as those conjugated to biotin (B1667282) or fluorescent dyes, can be enzymatically incorporated into the growing cDNA strand. This allows for the non-radioactive labeling of cDNA probes for use in microarray analysis, fluorescence in situ hybridization (FISH), and other detection methods.
-
Click Chemistry Applications: dATP analogs containing an azide (B81097) or alkyne group can be incorporated into cDNA. These functional groups can then be used in highly specific and efficient "click" reactions to attach other molecules, such as fluorescent reporters or affinity tags, for downstream analysis.
-
cDNA Tailing: Terminal deoxynucleotidyl transferase (TdT) can be used to add a homopolymeric tail of dATP residues to the 3' end of newly synthesized cDNA. This is a key step in several molecular biology techniques, including RACE (Rapid Amplification of cDNA Ends) and library preparation for next-generation sequencing.
Quantitative Data on dATP and Analog Incorporation
The efficiency of incorporating dATP and its analogs can be influenced by the choice of enzyme, the specific modification on the dATP molecule, and the reaction conditions. While direct quantitative comparisons for reverse transcriptases are not extensively documented in the literature, data from DNA polymerases can provide valuable insights into the principles of nucleotide analog incorporation.
Table 1: Comparison of Dideoxynucleotide (ddNTP) Incorporation Efficiency by DNA Polymerases
This table illustrates the discrimination (dNTP/ddNTP) for the incorporation of ddTTP and ddATP by wild-type and mutant DNA polymerases. A lower discrimination value indicates a higher efficiency of ddNTP incorporation. This data highlights how both the specific dideoxynucleotide and the polymerase influence incorporation efficiency.
| DNA Polymerase | Amino Acid at Discriminating Position | ddTTP Discrimination (dNTP/ddNTP) | ddATP Discrimination (dNTP/ddNTP) |
| E. coli DNA Polymerase I | Phe-762 (Wild-type) | 3,500 | 1,500 |
| Tyr-762 (Mutant) | 4 | 6 | |
| Taq DNA Polymerase | Phe-667 (Wild-type) | 2,000 | 4,000 |
| Tyr-667 (Mutant) | 8 | 5 | |
| T7 DNA Polymerase | Tyr-526 (Wild-type) | 2 | 2 |
| Phe-526 (Mutant) | >4,000 | >4,000 | |
| *Data sourced from Tabor, S., & Richardson, C. C. (1995). A single residue in DNA polymerases of the Escherichia coli DNA polymerase I family is critical for distinguishing between deoxy |
Application Notes and Protocols for the Use of dATP in High-Fidelity and Long-Range PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis. In the context of Polymerase Chain Reaction (PCR), the concentration and integrity of dATP, along with the other deoxynucleoside triphosphates (dNTPs), are critical parameters that significantly influence the fidelity, yield, and length of the amplified DNA fragment. This document provides detailed application notes and protocols concerning the strategic use of dATP in high-fidelity and long-range PCR, including the use of dATP analogs to enhance specific PCR applications.
High-fidelity PCR requires minimizing nucleotide misincorporation, a process influenced by the DNA polymerase's intrinsic error rate and the balance of the dNTP pool. Long-range PCR, the amplification of DNA fragments several kilobases (kb) in length, presents unique challenges such as maintaining polymerase processivity and preventing template degradation. In both applications, the optimal concentration of dATP can be a key factor for success.
The Role of dATP in PCR Fidelity and Efficiency
The fidelity of a DNA polymerase is its ability to accurately insert the correct nucleotide complementary to the template strand. High concentrations of dNTPs can decrease fidelity by increasing the likelihood of misincorporation, especially by polymerases lacking proofreading (3'→5' exonuclease) activity. Conversely, lower dNTP concentrations can enhance fidelity but may reduce the overall yield of the PCR product.[1][2][3]
For long-range PCR, higher concentrations of dNTPs are often recommended to ensure sufficient building blocks are available for the synthesis of long DNA strands.[1][4] However, an imbalance in the dNTP pool, where the concentration of one dNTP is significantly different from the others, can lead to increased error rates.[5][6] For instance, limiting dATP concentration has been shown to compromise the fidelity of some DNA polymerases.[5]
Quantitative Data on dATP in High-Fidelity PCR
The following tables summarize key kinetic parameters and fidelity data related to dATP and its analogs with various DNA polymerases.
Table 1: Steady-State Kinetic Parameters for dNTP Incorporation by Various DNA Polymerases
| DNA Polymerase | Km [dNTPs] (µM) | Error Rate (mutations per base pair per doubling) | Reference |
| Taq DNA Polymerase | 16–24 | 8.0 x 10-6 | [7] |
| Pfu DNA Polymerase | 16–57 | 1.3 x 10-6 | [7] |
| Deep Vent DNA Polymerase | 16–57 | Not specified | [7] |
| KOD DNA Polymerase | 16–57 | Not specified | [7] |
Note: The Km values represent the substrate concentration at which the reaction rate is half of the maximum and are similar for all four dNTPs under standard conditions.
Table 2: Impact of dNTP Pool Imbalance on DNA Polymerase Fidelity
| DNA Polymerase | dNTP Condition | Fold Change in Error Rate (relative to equimolar dNTPs) | Reference |
| Archaeal PolB | Low dATP (40 µM dATP, 200 µM others) | ~2-fold increase | [5] |
| Archaeal PolB | Low dCTP (40 µM dCTP, 200 µM others) | ~2-fold increase | [5] |
| Archaeal PolB | Low dGTP (40 µM dGTP, 200 µM others) | ~2-fold decrease | [5] |
| Archaeal PolB | Low dTTP (40 µM dTTP, 200 µM others) | ~2-fold decrease | [5] |
This data highlights that reducing the concentration of specific dNTPs can have a significant and varied impact on the fidelity of a high-fidelity DNA polymerase.
Experimental Protocols
Protocol 1: High-Fidelity PCR with Optimized dNTP Concentrations
This protocol provides a general framework for high-fidelity PCR, with a focus on optimizing dNTP concentrations to enhance accuracy.
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu, Q5®, Phusion®)
-
10X High-Fidelity PCR Buffer
-
dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
Forward and Reverse Primers (10 µM each)
-
DNA Template
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, assemble the following components in a PCR tube:
| Component | Volume (50 µL reaction) | Final Concentration |
| 10X High-Fidelity PCR Buffer | 5 µL | 1X |
| dNTP mix (10 mM) | 0.5 - 1 µL | 100 - 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | 1 pg - 250 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | As recommended |
| Nuclease-free water | to 50 µL | - |
-
Thermal Cycling: Transfer the PCR tubes to a thermal cycler and perform the following steps:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 25-35 |
| Annealing | 55-72°C | 20-30 seconds | |
| Extension | 72°C | 30 seconds/kb | |
| Final Extension | 72°C | 2 minutes | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.
Workflow for High-Fidelity PCR Optimization:
Caption: Workflow for optimizing dNTP concentration in high-fidelity PCR.
Protocol 2: Long-Range PCR
This protocol is designed for the amplification of DNA fragments >5 kb. For such long amplicons, a higher concentration of dNTPs is generally recommended.
Materials:
-
Long-range DNA polymerase blend (e.g., Taq plus a proofreading polymerase)
-
10X Long-Range PCR Buffer
-
dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
Forward and Reverse Primers (10 µM each)
-
High-quality, intact DNA Template
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, assemble the following components in a PCR tube:
| Component | Volume (50 µL reaction) | Final Concentration |
| 10X Long-Range PCR Buffer | 5 µL | 1X |
| dNTP mix (10 mM) | 2.5 µL | 500 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | 10 ng - 1 µg |
| Long-Range DNA Polymerase | 1 µL | As recommended |
| Nuclease-free water | to 50 µL | - |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 1 minute | 1 |
| Denaturation | 94°C | 15-30 seconds | 10 |
| Annealing & Extension | 65-68°C | 1 minute/kb | |
| Denaturation | 94°C | 15-30 seconds | 20-25 |
| Annealing & Extension | 65-68°C | 1 minute/kb + 15 sec/cycle | |
| Final Extension | 68°C | 10 minutes | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze a small aliquot of the PCR product on a low-percentage agarose gel (e.g., 0.8%).
Logical Relationship for Long-Range PCR Success:
Caption: Key factors for successful long-range PCR amplification.
Protocol 3: Use of 2'-Amino-2'-deoxyadenosine triphosphate (2-amino-dATP) for Enhanced Primer Binding
2-amino-dATP is a dATP analog that forms three hydrogen bonds with thymine, increasing the thermal stability (Tm) of the DNA duplex. This can be advantageous for enhancing primer binding specificity, especially with AT-rich templates or short primers.
Materials:
-
Taq DNA Polymerase or other suitable polymerase
-
10X PCR Buffer
-
2-amino-dATP (d(2-amA)TP) and standard dNTPs (dCTP, dGTP, dTTP)
-
Forward and Reverse Primers (10 µM each)
-
DNA Template
-
Nuclease-free water
Procedure:
-
dNTP Mix Preparation: Prepare a custom dNTP mix. You can either partially or fully substitute dATP with 2-amino-dATP. A partial substitution is often recommended to avoid potential overstabilization of the amplicon.[8] The optimal ratio may need to be determined empirically.
-
Reaction Setup: On ice, assemble the following components:
| Component | Volume (50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| Custom dNTP Mix | 1 µL | 200 µM total dNTPs |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | 1 pg - 250 ng |
| Taq DNA Polymerase | 0.5 µL | As recommended |
| Nuclease-free water | to 50 µL | - |
-
Thermal Cycling: The incorporation of 2-amino-dATP may allow for higher annealing temperatures, leading to increased specificity.[8]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 20-30 seconds | 30-40 |
| Annealing | 60-72°C | 30-45 seconds | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR products by agarose gel electrophoresis.
Signaling Pathway of 2-amino-dATP Action:
Caption: Mechanism of 2-amino-dATP in enhancing PCR specificity.
Troubleshooting
Low or No Yield in Long-Range PCR:
-
dNTP Concentration: Ensure dNTP concentration is sufficient (up to 500 µM each).[4]
-
Template Quality: Use high-quality, high molecular weight DNA. Degradation of the template will prevent amplification of long fragments.
-
Extension Time: Increase the extension time, especially in later cycles.
-
Polymerase Activity: Ensure the polymerase blend is active and suitable for long-range PCR.
Low Fidelity in High-Fidelity PCR:
-
dNTP Concentration: Decrease the concentration of all dNTPs to 50-100 µM each.[1][2]
-
Magnesium Concentration: Optimize the Mg2+ concentration, as high levels can reduce fidelity.[4]
-
Number of Cycles: Minimize the number of PCR cycles to reduce the accumulation of errors.
-
DNA Polymerase: Use a high-fidelity polymerase with robust proofreading activity.
Conclusion
The concentration of dATP, as part of the total dNTP pool, is a critical parameter to consider for optimizing both high-fidelity and long-range PCR. While standard protocols often provide a good starting point, empirical optimization of dNTP concentrations can lead to significant improvements in PCR performance. For high-fidelity applications, lower dNTP concentrations are generally favored, whereas long-range PCR often benefits from higher concentrations. Furthermore, the use of dATP analogs like 2-amino-dATP opens up new possibilities for enhancing primer binding and specificity in challenging PCR systems. Careful consideration of the interplay between dNTPs, DNA polymerase, and template characteristics is essential for achieving reliable and accurate PCR results.
References
- 1. neb.com [neb.com]
- 2. General Guidelines for PCR Optimization [primerdigital.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. PCR Troubleshooting [caister.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Application Note: The Role and Optimization of 2'-deoxyadenosine 5'-triphosphate in Whole Genome Amplification
Audience: Researchers, scientists, and drug development professionals.
Introduction Whole Genome Amplification (WGA) encompasses a variety of methods designed to create numerous copies of an entire genome from minute quantities of starting DNA.[1][2][3] This technique is indispensable when the amount of available DNA is a limiting factor, such as in single-cell genomics, forensics, ancient DNA research, and non-invasive cancer monitoring from circulating tumor DNA (ctDNA).[1][4] At the core of all WGA methods is the enzymatic synthesis of new DNA strands, a process that fundamentally relies on the four deoxyribonucleoside triphosphates (dNTPs): 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP), 2'-deoxyguanosine (B1662781) 5'-triphosphate (dGTP), 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP), and 2'-deoxythymidine 5'-triphosphate (dTTP).[5] This document provides a detailed overview of the role of dATP in WGA, with a focus on Multiple Displacement Amplification (MDA), and offers protocols for its application.
Principle of Whole Genome Amplification WGA techniques can be broadly categorized into two types: PCR-based methods and isothermal amplification methods.[1][6]
-
PCR-based methods , such as Degenerate Oligonucleotide Primed PCR (DOP-PCR) and Primer Extension Preamplification (PEP), use thermostable DNA polymerases and thermal cycling to amplify the genome.[2][4] These methods, while effective, can sometimes suffer from amplification bias and shorter fragment lengths.[4]
-
Isothermal methods , most notably Multiple Displacement Amplification (MDA), operate at a constant temperature.[6][7] MDA utilizes a highly processive, strand-displacing DNA polymerase, such as Phi29 DNA polymerase, which can synthesize very long DNA fragments (up to 100 kb) with high fidelity.[4][7][8] The high fidelity is due to the 3'→5' exonuclease (proofreading) activity of the Phi29 polymerase, resulting in error rates up to 1000-fold lower than Taq DNA polymerase-based methods.[4][7]
The Critical Role of dATP in the WGA Reaction As one of the four essential DNA building blocks, dATP serves a critical function in the WGA process.[5] During DNA synthesis, the DNA polymerase incorporates dATP into the growing DNA strand at positions complementary to thymine (B56734) (T) residues on the template strand.[5] The energy required for the formation of the phosphodiester bond is derived from the cleavage of the two terminal phosphate (B84403) groups (pyrophosphate) from the dATP molecule.[5]
The concentration and balance of all four dNTPs, including dATP, are paramount for the success of any WGA reaction.
-
Fidelity: Imbalances in the dNTP pool can lead to increased mutation rates.[9][10][11] An excess of one dNTP relative to the others can increase the likelihood of misincorporation by the DNA polymerase, potentially overwhelming its proofreading capability.[5][10]
-
Efficiency and Yield: The concentration of dNTPs must be sufficient to support extensive DNA synthesis. Suboptimal dNTP levels can lead to premature termination of strand extension and reduced amplification yield.[12]
-
Bias: While MDA is known for its low amplification bias, extreme deviations from optimal dNTP concentrations could potentially influence polymerase processivity and contribute to uneven genome coverage.
Below is a logical diagram illustrating the relationship between dNTP concentration and key WGA outcomes.
Application Data and Protocols
Data Presentation: Optimizing Reaction Components
Successful WGA requires a precise combination of reagents. The following table summarizes typical component concentrations for a standard MDA reaction using a Phi29 polymerase-based kit.
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration | Purpose |
| Template DNA | Variable | 1-4 µL | <20 ng total | The starting genetic material to be amplified. |
| Denaturation Solution | - | 3 µL | - | Alkaline solution to separate dsDNA strands. |
| Neutralization Buffer | - | 3 µL | - | Brings the pH back to a range suitable for the polymerase. |
| 5X Reaction Buffer | 5X | 4 µL | 1X | Provides optimal pH, salts, and Mg²⁺ for polymerase activity. |
| dNTP Solution Mix (dATP, dCTP, dGTP, dTTP) | 10 mM (each) | 2 µL | 1 mM (each) | Building blocks for DNA synthesis, including dATP.[13] |
| Exonuclease-Resistant Random Primers | 500 µM | 2 µL | 50 µM | Random hexamers that anneal throughout the genome to initiate synthesis.[13] |
| 10X Phi29-XT DNA Polymerase | 10X | 2 µL | 1X | The strand-displacing enzyme that synthesizes new DNA.[13] |
| Nuclease-free Water | - | Up to 20 µL | - | To bring the reaction to its final volume. |
Table based on the NEB phi29-XT WGA Kit protocol.[13]
The following workflow diagram illustrates the major steps in a typical WGA experiment.
Experimental Protocol: Multiple Displacement Amplification (MDA)
This protocol is adapted from a commercially available WGA kit and is suitable for amplifying genomic DNA from various sources, including purified DNA and single cells.[13]
Materials:
-
DNA Template (<20 ng)
-
Denaturation Solution (e.g., 100 mM KOH, 2.5 mM EDTA)
-
Neutralization Buffer
-
5X Phi29 Reaction Buffer
-
dNTP Solution Mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
Exonuclease-Resistant Random Primers (500 µM)
-
Phi29 DNA Polymerase (e.g., 10X concentration)
-
Nuclease-free Water
-
Thermocycler
Procedure:
-
Template Denaturation:
-
In a sterile PCR tube, mix 1-4 µL of DNA template with 3 µL of Denaturation Solution.
-
Incubate at room temperature for 5 minutes. This step separates the double-stranded DNA into single strands, making it accessible to the primers.[13]
-
-
Neutralization:
-
Add 3 µL of Neutralization Buffer to the denatured DNA.
-
Mix well by gentle pipetting and place the sample on ice.
-
If the total volume is less than 10 µL, add Nuclease-free Water to bring the volume to 10 µL.
-
-
Master Mix Preparation:
-
Prepare a master mix for the amplification reaction on ice. For a single 20 µL reaction, combine the following:
-
4 µL of 5X Phi29 Reaction Buffer
-
2 µL of 10 mM dNTP Solution Mix
-
2 µL of 500 µM Exonuclease-Resistant Random Primers
-
2 µL of 10X Phi29 DNA Polymerase
-
-
-
Amplification Reaction:
-
Add 10 µL of the master mix to the 10 µL of denatured and neutralized DNA.
-
Mix gently and centrifuge briefly to collect the solution at the bottom of the tube.
-
Incubate in a thermocycler with a heated lid (≥ 75°C) for 1.5 hours at 42°C.[13]
-
-
Enzyme Inactivation:
-
To stop the reaction, heat the sample to 65°C for 10 minutes.[13]
-
-
Storage:
-
The amplified WGA product can be stored at 4°C overnight or at -20°C for long-term storage. The product can often be used directly in downstream applications.[13]
-
The following diagram provides a visual representation of the MDA mechanism.
Protocol: Quantification of WGA Product
Accurate quantification of the amplified DNA is crucial for downstream applications. Fluorometric methods are highly recommended for their specificity to double-stranded DNA.
Materials:
-
WGA Product
-
Fluorometric Quantification Kit (e.g., Qubit® dsDNA BR Assay Kit, Quant-iT® PicoGreen®)
-
Fluorometer (e.g., Qubit®)
-
Nuclease-free tubes
Procedure:
-
Prepare Reagents: Prepare the quantification working solution and standards according to the manufacturer's protocol.
-
Dilute Sample: Dilute the WGA product (e.g., 50-fold) with nuclease-free water to ensure the concentration falls within the linear range of the assay.[13]
-
Prepare Samples and Standards: In separate tubes, add the specified volume of the working solution. Add a small volume (e.g., 1-10 µL) of the standards and the diluted WGA product to their respective tubes.
-
Incubate: Vortex all tubes briefly and incubate at room temperature for the time specified by the manufacturer (typically 2-5 minutes), protecting them from light.
-
Measure: Measure the fluorescence of each sample and standard using the fluorometer.
-
Calculate Concentration: The instrument's software will typically calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the concentration of the original WGA product.
Conclusion 2'-deoxyadenosine 5'-triphosphate (dATP), in concert with the other three dNTPs, is a fundamental component of whole genome amplification. Its availability and the maintenance of a balanced dNTP pool are critical for achieving high-yield, high-fidelity, and unbiased amplification of the genome. The Multiple Displacement Amplification (MDA) method, which leverages the high processivity and proofreading capability of Phi29 DNA polymerase, provides a robust platform for WGA from limited starting material. By adhering to optimized protocols and understanding the roles of key reagents like dATP, researchers can successfully generate sufficient quantities of high-quality DNA for a wide array of genomic analyses.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. neb.com [neb.com]
- 3. Whole Genome Amplification | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Overview on Whole Genome Amplification [qiagen.com]
- 5. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Multiple displacement amplification WGA [qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. The effects of dNTP pool imbalances on frameshift fidelity during DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Critical Balance: dNTPs and the Maintenance of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 13. neb.com [neb.com]
Quantifying dATP: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of deoxyadenosine (B7792050) triphosphate (dATP) in biological samples is crucial for understanding DNA replication and repair, cell cycle regulation, and the mechanisms of action of various therapeutics. This document provides detailed application notes and protocols for the principle methods of dATP quantification, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), enzymatic assays, and the use of fluorescent biosensors.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of dATP. It combines the separation capabilities of liquid chromatography with the precise detection and identification of mass spectrometry.
Application Note:
This method is ideal for studies requiring high accuracy and the simultaneous measurement of other deoxyribonucleoside triphosphates (dNTPs). It is particularly useful for analyzing complex biological matrices like tissue homogenates and cell lysates. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring specific precursor-to-product ion transitions for dATP.
Experimental Protocol:
A. Sample Preparation (from Mammalian Cells):
-
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet 2 x 10^6 cells and wash with PBS.[1][2]
-
Cell Lysis: Lyse the cells by adding 100 µL of ice-cold 65% methanol (B129727) per 1 x 10^6 cells.[1][2] For adherent cells, scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[1][2]
-
Vortexing and Incubation: Vortex the samples vigorously for 2 minutes, followed by incubation at 95°C for 3 minutes to ensure complete cell lysis.[1]
-
Centrifugation: Chill the samples on ice for 1 minute and then centrifuge at 14,000 RPM for 3 minutes.[1]
-
Supernatant Collection: Transfer the supernatant containing the extracted dNTPs to a new tube.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 0.1M ammonium (B1175870) acetate (B1210297) in water, pH 9.5).[3][4]
B. HPLC-MS/MS Analysis:
-
Instrumentation: A Waters Xevo-TQ-S mass spectrometer coupled with a Waters Acquity I-Class HPLC system or a similar setup.[4]
-
Chromatographic Column: A Thermo Hypercarb column (2.1×50mm, 3µm) is recommended for good separation of polar compounds like dNTPs.[4]
-
Mobile Phases:
-
Solvent A: 0.1M ammonium acetate in water, with pH adjusted to 9.5 using ammonium hydroxide (B78521).[4]
-
Solvent B: 0.1% ammonium hydroxide in acetonitrile.[4]
-
-
Gradient Elution: A ballistic gradient with a flow rate of 0.3 ml/min can be used.[4]
-
Mass Spectrometry Parameters:
Workflow Diagram:
Enzymatic Assays
Enzymatic assays offer a sensitive alternative to HPLC-MS/MS and can be performed with more commonly available laboratory equipment. These assays are based on the principle that a DNA polymerase will incorporate dATP from a sample into a synthetic DNA template, and the extent of this incorporation can be measured.
Application Note:
This method is well-suited for quantifying low amounts of dATP and is amenable to a higher throughput format. Both radioactive and fluorescence-based detection methods are available. The radioactive assay offers high sensitivity, while the fluorescence-based assay provides a non-radioactive alternative with good sensitivity and ease of use.
Experimental Protocol (Radioactive Polymerase Assay):
A. Sample Preparation:
-
Follow the same sample preparation protocol as for HPLC-MS/MS to obtain a dried nucleotide extract.
-
Dissolve the dried extract in cold sterile water (typically 100 µl).[5]
B. Reaction Setup:
-
Reaction Mixture (per well, total volume 0.1 ml):
-
40 mM Tris-HCl, pH 7.4.[6]
-
10 mM MgCl2.[6]
-
5 mM dithiothreitol.[6]
-
0.25 µM of a specific synthetic oligonucleotide template-primer.
-
Sample extract or dATP standard (0.1–4 pmol).[6]
-
0.25 µM [³H]-dTTP (for dATP assay) with a specific activity of 500–1000 cpm/pmol.[6]
-
DNA Polymerase (e.g., Klenow fragment or Taq DNA polymerase). The optimal amount should be determined for each enzyme batch, but typically 0.025 units of Klenow fragment for the dATP assay.[6]
-
-
Incubation: Incubate the reaction at 37°C for 60 minutes.[6]
-
Stopping the Reaction and Washing: Stop the reaction and wash away unincorporated [³H]-dTTP. In a solid-phase assay, this is done by washing the streptavidin-coated wells to which the biotinylated template is bound.[5]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Generate a standard curve using known concentrations of dATP and determine the concentration in the samples by interpolation.
Experimental Protocol (Fluorescence-Based Polymerase Assay):
A. Principle:
This assay utilizes a synthetic DNA template with a primer-binding region and a downstream probe-binding region. The probe is dual-labeled with a fluorophore and a quencher. In the presence of the limiting dNTP (from the sample), a hot-start Taq polymerase extends the primer. The 5'-3' exonuclease activity of the polymerase then degrades the probe, separating the fluorophore from the quencher and resulting in a fluorescent signal that is proportional to the amount of dATP.[7]
B. Reaction Setup:
-
Reaction Mixture (per 25 µl reaction):
-
Thermal Cycling and Detection:
-
Data Analysis: A standard curve is generated by plotting the fluorescence signal against known dATP concentrations. The dATP concentration in the samples is then determined from this curve.
Workflow Diagram:
Fluorescent Biosensors
Genetically encoded fluorescent biosensors are powerful tools for monitoring the dynamics of dATP in living cells with high spatial and temporal resolution.
Application Note:
This method is ideal for studying real-time changes in dATP concentrations within specific subcellular compartments in response to stimuli or drug treatment. These biosensors are typically based on Förster Resonance Energy Transfer (FRET) or single fluorescent protein intensity changes.[8][9] While powerful for dynamic measurements, they provide relative rather than absolute quantification.
Experimental Protocol (General Approach):
-
Biosensor Selection and Delivery: Choose a suitable genetically encoded dATP biosensor. The biosensor construct is then delivered into the cells of interest via transfection or viral transduction.
-
Cell Culture and Imaging: Culture the cells expressing the biosensor under appropriate conditions. Live-cell imaging is performed using a fluorescence microscope equipped with the necessary filters and a temperature-controlled chamber.
-
Image Acquisition: Acquire images at appropriate time intervals before and after the application of a stimulus or drug. For FRET-based sensors, images are acquired in both the donor and FRET channels.
-
Data Analysis: The change in fluorescence intensity or FRET ratio over time is calculated for individual cells or regions of interest. This change reflects the relative change in intracellular dATP concentration.
Quantitative Data Summary
The following table summarizes reported dATP concentrations in various biological samples, as determined by different quantification methods.
| Biological Sample | Method | dATP Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMC) | LC-MS/MS | 143 (116, 169) fmol/10^6 cells (median, IQR) | [10][11] |
| Mouse Gastrocnemius Muscle | HPLC-MS/MS | 0.178 ± 0.025 pmol/mg tissue | [4] |
| Mouse Heart | HPLC-MS/MS | 0.021 ± 0.007 pmol/mg tissue | [4] |
| Mouse Liver | Enzymatic | ~0.2 pmol/mg tissue | [12] |
| Mouse Skeletal Muscle | Enzymatic | ~0.2 pmol/mg tissue | [12] |
| MV4-11 Leukemia Cells | LC-MS/MS | ~1 pmol/10^6 cells | [3] |
| K562 Leukemia Cells | LC-MS/MS | ~1 pmol/10^6 cells | [3] |
| HEK293 Cells | Enzymatic | ~20 pmol/10^6 cells | [5][13] |
| SH-SY5Y Neuroblastoma Cells | Enzymatic | ~5 pmol/10^6 cells | [5][13] |
dATP Metabolic Pathway
The intracellular concentration of dATP is tightly regulated through a complex network of synthesis and degradation pathways. The primary route for dATP synthesis is the reduction of adenosine (B11128) diphosphate (B83284) (ADP) to dADP by ribonucleotide reductase (RNR), followed by phosphorylation to dATP.
References
- 1. med.emory.edu [med.emory.edu]
- 2. benchchem.com [benchchem.com]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging | Carnegie Science [carnegiescience.edu]
- 9. escholarship.org [escholarship.org]
- 10. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for dATP Analogs in Modified DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyadenosine triphosphate (dATP) analogs are invaluable tools in molecular biology, enabling the synthesis of modified DNA with diverse functionalities. These analogs, featuring modifications on the purine (B94841) base, the deoxyribose sugar, or the triphosphate chain, serve as substrates for various DNA polymerases. The incorporation of these modified nucleotides into DNA facilitates a wide range of applications, including DNA sequencing, the labeling of nucleic acids for detection and imaging, the investigation of protein-DNA interactions, and the development of therapeutic oligonucleotides. This document provides detailed application notes and experimental protocols for the use of several key dATP analogs in the synthesis of modified DNA.
7-Deaza-dATP Analogs
7-deaza-dATP analogs, such as 7-deaza-7-ethynyl-dATP, are characterized by the substitution of the nitrogen at the 7-position of the purine ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can be beneficial in sequencing GC-rich regions and in polymerase chain reaction (PCR) amplification of templates prone to secondary structure formation. The 7-position also provides a convenient site for the attachment of functional groups, such as alkynes, for "click" chemistry-based labeling.
Applications:
-
PCR and DNA Sequencing: Reduces compression in sequencing gels and improves amplification of GC-rich templates.
-
DNA Labeling: The 7-ethynyl group allows for the covalent attachment of fluorophores, biotin, or other tags via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
-
Aptamer and DNAzyme Development: Expands the chemical diversity of nucleic acid libraries for in vitro selection.
Quantitative Data: Incorporation of 7-Deaza-dATP Analogs
| dATP Analog | DNA Polymerase | K_m (µM) | k_pol (s⁻¹) | Incorporation Efficiency (% of natural dATP) | Reference(s) |
| 7-deaza-dATP | Taq Polymerase | - | - | High, often used as a complete substitute for dGTP | [1][2] |
| 7-deaza-dATP | Sequenase | - | - | Improved sequencing through GC-rich regions | [3] |
| 7-ethynyl-7-deaza-dATP | Pwo, Deep Vent (exo-), KOD XL | - | - | Efficiently incorporated | |
| 7-aryl-7-deaza-dATP | Various | Higher affinity than dATP | - | Better substrates than dATP for most polymerases | |
| 3-(aminopropynyl)-7-deaza-dATP | Taq Polymerase | - | - | High, comparable to natural dATP | [4] |
Note: Quantitative kinetic data for many analogs is not always available in a standardized format. Efficiency is often described qualitatively or as a relative measure.
Experimental Protocol: PCR Incorporation of 7-ethynyl-7-deaza-dATP
Objective: To amplify a DNA fragment while incorporating 7-ethynyl-7-deaza-dATP for subsequent labeling.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Pwo, KOD XL)
-
dNTP mix (dCTP, dGTP, dTTP)
-
7-ethynyl-7-deaza-dATP
-
PCR buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following PCR master mix on ice. The volumes are for a single 50 µL reaction.
| Component | Volume (µL) | Final Concentration |
| 5x Polymerase Buffer | 10 | 1x |
| 10 mM dNTP mix (dCTP, dGTP, dTTP) | 1 | 200 µM each |
| 10 mM 7-ethynyl-7-deaza-dATP | 1 | 200 µM |
| 10 µM Forward Primer | 2.5 | 0.5 µM |
| 10 µM Reverse Primer | 2.5 | 0.5 µM |
| DNA Template (10 ng/µL) | 1 | 10 ng |
| Thermostable DNA Polymerase | 1 | 1-2 units |
| Nuclease-free water | up to 50 | - |
Note: For initial experiments, a partial substitution of dATP with 7-ethynyl-7-deaza-dATP (e.g., a 1:1 ratio) may be optimal.[5]
-
Thermal Cycling: Perform PCR using the following cycling conditions. Adjust the annealing temperature and extension time based on the primers and amplicon length.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 30 sec | 25-35 |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm amplification. The modified DNA is now ready for downstream applications like click chemistry labeling.
Diagram of PCR Workflow for Modified DNA Synthesis
Caption: Workflow for photoaffinity labeling of DNA-binding proteins.
Dideoxy-dATP (ddATP)
Dideoxyadenosine triphosphate (ddATP) is a chain-terminating dATP analog that lacks the 3'-hydroxyl group on the deoxyribose sugar. This structural modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA synthesis. ddATP is a cornerstone of Sanger sequencing.
Applications:
-
Sanger DNA Sequencing: Used to generate a population of DNA fragments of varying lengths, each terminating at an adenine (B156593) base.
-
Mutation Detection: Can be used in specialized PCR assays to detect single nucleotide polymorphisms (SNPs). *[6] Mapping DNA Replication Origins: Helps in identifying the starting points of DNA replication.
[7][8]#### Quantitative Data: Incorporation of ddATP
| dATP Analog | DNA Polymerase | K_m (µM) | k_pol (s⁻¹) | Incorporation Efficiency | Reference(s) |
| ddATP | Taq Polymerase | - | - | Incorporated less efficiently than dATP | |
| ddGTP | Taq Polymerase | - | - | Incorporated ~10x faster than other ddNTPs | |
| ddCTP | Vent DNA Polymerase | 37 | 0.13 | Slower rate of phosphodiester bond formation |
Experimental Protocol: Sanger Sequencing using ddATP
Objective: To determine the sequence of a DNA template using the chain termination method.
Materials:
-
Single-stranded DNA template
-
Sequencing primer
-
DNA polymerase (e.g., Sequenase, a modified Taq polymerase)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
ddATP (labeled with a fluorescent dye or radiolabel)
-
Sequencing buffer
-
Stop solution (formamide, EDTA, loading dye)
Procedure (for a single ddATP reaction):
-
Reaction Setup: In a microcentrifuge tube, combine the following:
| Component | Volume (µL) |
| DNA Template (100-200 ng) | 5 |
| Sequencing Primer (1 pmol) | 1 |
| 5x Sequencing Buffer | 2 |
| dNTP/ddATP Mix* | 1 |
| DNA Polymerase | 1 |
| Nuclease-free water | up to 10 |
*The dNTP/ddATP mix should contain all four dNTPs at a high concentration and ddATP at a lower, chain-terminating concentration. A typical ratio of dATP to ddATP is 100:1.
[5]2. Cycle Sequencing: Perform 25-35 cycles of denaturation, annealing, and extension.
| Step | Temperature (°C) | Time |
| Denaturation | 96 | 10 sec |
| Annealing | 50 | 5 sec |
| Extension | 60 | 4 min |
-
Termination: Add stop solution to the reaction.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the fragments by capillary electrophoresis or polyacrylamide gel electrophoresis. The sequence is read by detecting the fluorescently labeled or radiolabeled terminated fragments.
Diagram of Sanger Sequencing Principle
Caption: Principle of ddATP-mediated chain termination in Sanger sequencing.
Application in Studying Signaling Pathways
Modified DNA containing dATP analogs is a powerful tool for elucidating the mechanisms of cellular signaling pathways, particularly those involving protein-DNA interactions and the regulation of DNA replication and transcription.
a) Mapping Transcription Factor Binding Sites in Signaling Pathways
Concept: Transcription factors are key downstream effectors of many signaling pathways (e.g., NF-κB, p53, STAT signaling). Identifying the genomic binding sites of these factors is crucial to understanding how a signal is transduced into a specific gene expression program. DNA containing photoreactive dATP analogs can be used to map these binding sites with high precision.
Workflow:
-
Synthesize a DNA probe corresponding to a promoter region of a gene regulated by a specific signaling pathway, incorporating a photoreactive dATP analog at a defined position.
-
Incubate the probe with nuclear extracts or purified transcription factors.
-
Induce the signaling pathway of interest (e.g., with a cytokine or growth factor).
-
Initiate UV crosslinking to covalently link the transcription factor to the DNA probe.
-
Identify the crosslinked protein by mass spectrometry or Western blotting.
This approach allows for the direct identification of proteins that bind to specific DNA elements in response to a signaling event.
References
- 1. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Mapping replication origins by quantifying relative abundance of nascent DNA strands using competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BEST PRACTICES FOR MAPPING REPLICATION ORIGINS IN EUKARYOTIC CHROMOSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycle Sequencing | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
optimizing dATP concentration for efficient PCR amplification
Welcome to the Technical Support Center for PCR Optimization. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize dATP concentration for efficient PCR amplification.
Troubleshooting Guide
This section addresses specific issues that may arise during PCR amplification due to suboptimal dATP concentrations.
Issue 1: Weak or No PCR Product
Possible Cause: Insufficient dATP or an imbalance in the dNTP mix can lead to premature termination of DNA synthesis or reduced polymerase activity, resulting in low or no amplification.[1]
Solutions:
-
Verify dNTP Concentration: Ensure the final concentration of each dNTP, including dATP, is within the optimal range. For most standard PCR applications, a concentration of 200 µM for each dNTP is recommended.[2][3][4][5]
-
Optimize dNTP Mix: Prepare fresh dNTP mixes to ensure equimolar concentrations of dATP, dCTP, dGTP, and dTTP.[6] Aliquoting dNTP stocks can help reduce degradation from multiple freeze-thaw cycles.[6]
-
Adjust for Long Amplicons: For longer PCR fragments, a higher concentration of dNTPs may be necessary to ensure the polymerase does not run out of substrate.[1][7]
-
Check for Degradation: If you suspect dNTP degradation due to improper storage or multiple freeze-thaw cycles, use a fresh aliquot of dNTPs.[8]
Issue 2: Non-Specific PCR Products or Primer-Dimers
Possible Cause: An excessively high concentration of dATP, or dNTPs in general, can lead to non-specific amplification and the formation of primer-dimers.[9][10] High dNTP levels can also chelate Mg2+ ions, which are crucial for polymerase fidelity.[2][11]
Solutions:
-
Reduce dNTP Concentration: Lowering the dNTP concentration can increase the fidelity of the DNA polymerase and reduce the likelihood of non-specific binding.[11] Try titrating the dNTP concentration down, for example, to 50-100 µM of each.[4][5]
-
Optimize MgCl₂ Concentration: Since dNTPs bind Mg²⁺, any significant change in dNTP concentration may require a corresponding adjustment in the MgCl₂ concentration.[1][7] If you decrease the dNTP concentration, you may also need to lower the MgCl₂ concentration. A typical optimization range for MgCl₂ is 1.5 to 2.0 mM.[4]
-
Use a Hot-Start Polymerase: Hot-start DNA polymerases can help to minimize non-specific amplification and primer-dimer formation that may occur at lower temperatures during reaction setup.[12]
Issue 3: Sequence Errors in PCR Product
Possible Cause: An imbalance in the dNTP pool can increase the error rate of the DNA polymerase. While high-fidelity polymerases have proofreading capabilities, their accuracy can be compromised by suboptimal reaction conditions.
Solutions:
-
Ensure Equimolar dNTP Concentrations: Use a high-quality, pre-mixed dNTP solution or carefully prepare your own mix to ensure that dATP, dCTP, dGTP, and dTTP are present in equal amounts.[6]
-
Lower dNTP Concentration: Reducing the concentration of dNTPs can enhance the fidelity of some DNA polymerases.[4][5][11]
-
Use a High-Fidelity Polymerase: If sequence accuracy is critical, always use a high-fidelity DNA polymerase with proofreading activity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of dATP for standard PCR?
A1: For most standard PCR applications, the recommended concentration for each of the four dNTPs (dATP, dCTP, dGTP, and dTTP) is typically between 200 µM and 400 µM.[9][11] A final concentration of 200 µM for each dNTP is a common starting point.[2][3][4][5][10]
Q2: How does an incorrect dATP concentration affect PCR results?
A2:
-
Too low: Insufficient dATP can lead to incomplete primer elongation, resulting in weak or no PCR product.[1]
-
Too high: Excessive dATP can inhibit the PCR reaction, reduce polymerase fidelity, and increase the likelihood of non-specific products.[1][11] It can also chelate Mg²⁺, making it unavailable for the polymerase.[2][11]
Q3: Do I need to adjust the dATP concentration for different types of DNA polymerases?
A3: Yes, the choice of DNA polymerase can influence the optimal dNTP concentration. High-fidelity polymerases may require lower dNTP concentrations to maintain their low error rates, while less proofreading polymerases might perform better with higher dNTP levels.[9] Always refer to the manufacturer's recommendations for the specific polymerase you are using.
Q4: When should I consider using a dATP concentration different from the standard recommendation?
A4:
-
Long PCR: For amplifying long DNA fragments, you may need to increase the dNTP concentration to prevent depletion during the reaction.[1][7]
-
High GC Content: Templates with high GC content might require adjustments to the PCR protocol, which could include optimizing the dNTP concentration.[9]
-
Low Template Amount: When starting with a very low amount of template DNA, optimizing all PCR components, including dNTPs, is crucial for successful amplification.[13]
Q5: How should I properly store my dATP and other dNTPs to prevent degradation?
A5: dNTP solutions, including dATP, should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6][8]
Data Presentation
Table 1: Recommended dATP and dNTP Concentrations for Various PCR Applications
| PCR Application | Recommended Concentration of Each dNTP | Notes |
| Standard PCR | 200 µM | A good starting point for most applications.[2][3][4][5][10] |
| High-Fidelity PCR | 50 - 200 µM | Lower concentrations can increase polymerase fidelity.[4][5][11] |
| Long PCR | 200 - 400 µM | Higher concentrations may be needed for long amplicons.[1][7] |
| PCR with Inhibitors | May require titration | The presence of inhibitors might necessitate adjustments.[9] |
Table 2: Troubleshooting Summary for dATP Concentration Issues
| Observation | Possible Cause Related to dATP | Recommended Action |
| No PCR product | dATP concentration too low or degraded. | Use a fresh dNTP mix at 200 µM each.[3][6] |
| Weak PCR product | Suboptimal dATP concentration. | Titrate dNTP concentration (e.g., 100-400 µM each). |
| Non-specific bands | dATP concentration too high. | Reduce dNTP concentration (e.g., to 50-100 µM each).[4][5] |
| Primer-dimers | dATP concentration too high. | Lower dNTP concentration and optimize MgCl₂.[1][11] |
| Sequence errors | Imbalanced dNTP mix. | Use a fresh, equimolar dNTP mix.[6] |
Experimental Protocols
Protocol 1: Titration of dATP Concentration to Optimize PCR Yield
This protocol outlines a method to determine the optimal dATP concentration for a specific PCR assay by testing a range of concentrations.
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except the dNTPs. This should include your DNA template, primers, buffer, and DNA polymerase.
-
Prepare dNTP Dilutions: Prepare a series of dNTP mixes with varying concentrations of dATP while keeping the concentrations of dCTP, dGTP, and dTTP constant. Alternatively, and more commonly, prepare serial dilutions of an equimolar dNTP mix. A typical range to test would be final concentrations of 50 µM, 100 µM, 200 µM, and 400 µM for each dNTP.
-
Set Up PCR Reactions: Aliquot the master mix into separate PCR tubes. Add the different dNTP dilutions to each tube to achieve the desired final concentrations.
-
Run PCR: Perform the PCR using your standard cycling conditions.
-
Analyze Results: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal dATP/dNTP concentration will be the one that gives the strongest specific product band with the least amount of non-specific products or primer-dimers.
Visualizations
Caption: Troubleshooting workflow for PCR amplification based on gel electrophoresis results.
Caption: Experimental workflow for optimizing dNTP concentration in a PCR reaction.
References
- 1. PCR Troubleshooting [caister.com]
- 2. smorescience.com [smorescience.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 7. What is the typical concentration for dNTPs? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 10. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. General Guidelines for PCR Optimization [primerdigital.com]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Low Copy Number DNA Template Can Render Polymerase Chain Reaction Error Prone in a Sequence-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PCR Failure Due to dATP Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing PCR failures caused by the degradation of deoxyadenosine (B7792050) triphosphate (dATP).
Frequently Asked Questions (FAQs)
Q1: What is dATP degradation and why is it a problem in PCR?
A1: dATP degradation is the chemical breakdown of deoxyadenosine triphosphate (dATP) into deoxyadenosine diphosphate (B83284) (dADP) and deoxyadenosine monophosphate (dAMP). This occurs primarily through the hydrolysis of the phosphate (B84403) groups.[1][2] In PCR, dATP is a fundamental building block that DNA polymerase incorporates into the newly synthesized DNA strand. When dATP degrades, the reduced concentration of the functional molecule can lead to lower PCR yields or complete amplification failure.[3] Furthermore, the degradation products, dADP and dAMP, can act as inhibitors to the DNA polymerase, further hindering the reaction.
Q2: What are the main causes of dATP degradation?
A2: The primary causes of dATP degradation are improper storage and handling. Key factors include:
-
Elevated Temperatures: Storage at temperatures above -20°C can accelerate hydrolysis.[4]
-
Repeated Freeze-Thaw Cycles: Frequent freezing and thawing of dNTP solutions can lead to degradation.[1][2] It is advisable to aliquot dNTPs into smaller, single-use volumes.[1]
-
Low pH: dNTPs are more stable in a slightly alkaline buffer (pH 7.5-8.0). Acidic conditions can promote hydrolysis.
Q3: How can I prevent dATP degradation?
A3: To prevent dATP degradation, adhere to the following best practices:
-
Proper Storage: Store dNTP solutions at a constant -20°C in a non-frost-free freezer.
-
Aliquoting: Upon receiving a new stock of dNTPs, divide it into smaller, single-use aliquots to minimize the number of freeze-thaw cycles for the entire stock.[1]
-
Use on Ice: When setting up PCR reactions, always keep dNTP solutions on ice to minimize exposure to room temperature.
-
High-Quality Reagents: Purchase high-purity dNTPs from a reputable supplier. Some manufacturers offer dNTPs as lithium salts, which are reported to be more resistant to repeated freeze-thaw cycles than sodium salts.[5]
Q4: Are there visual signs of dATP degradation?
A4: There are no direct visual signs of dATP degradation in the solution. The dNTP solution will remain clear and colorless. The effects of degradation are observed in the PCR results, such as weak or absent bands on an agarose (B213101) gel.
Troubleshooting Guide for PCR Failure Due to dATP Degradation
This guide provides a systematic approach to identifying and resolving PCR issues that may be caused by degraded dATP.
Issue 1: Weak or no amplification in my PCR.
-
Question: Could degraded dATP be the cause of my weak or non-existent PCR product?
-
Answer: Yes, a reduced concentration of functional dATP is a common reason for poor PCR amplification.[3] The DNA polymerase will have an insufficient supply of one of the necessary building blocks, leading to incomplete or a low yield of amplified DNA.
Troubleshooting Steps:
-
Review Storage and Handling: Check your laboratory notebook to determine the age of your dNTP stock and how many times it has been freeze-thawed. If the stock is old or has been subjected to numerous freeze-thaw cycles, degradation is a strong possibility.
-
Use a New Aliquot: The simplest first step is to use a fresh, previously unopened aliquot of dNTPs for your PCR. If the reaction works with the new aliquot, your previous working stock was likely degraded.
-
Run a Control Reaction: Set up a control PCR using a reliable template and primer set that has worked consistently in the past. Run this control reaction with both your suspected dNTPs and a new aliquot. If the control reaction with the new dNTPs is successful while the one with the old dNTPs fails, this strongly suggests dATP degradation.
-
Issue 2: Inconsistent PCR results across different experiments.
-
Question: I am getting inconsistent results with the same PCR protocol. Sometimes it works, and sometimes it doesn't. Could dATP degradation be a factor?
-
Answer: Inconsistent results can be a symptom of dNTP degradation, especially if the degradation is partial. The functionality of the dNTPs may be on the borderline, leading to variable performance.
Troubleshooting Steps:
-
Assess dNTP Quality: If you have access to the necessary equipment, you can perform a more direct assessment of your dNTP quality using the protocols outlined in the "Experimental Protocols" section below.
-
Replace dNTPs: To eliminate this variable, it is often most efficient to discard the suspect dNTP stock and start fresh with a new, properly aliquoted batch.
-
Data Presentation: dATP Stability
While precise quantitative data on the rate of dATP degradation is not extensively available in public literature, the following tables summarize the generally accepted qualitative and semi-quantitative effects of storage conditions on dNTP stability.
Table 1: Effect of Storage Temperature on dATP Stability
| Storage Temperature | Relative Stability | Recommendations |
| -20°C | High | Recommended for long-term storage. |
| 4°C | Low | Suitable for short-term storage (a few hours) of working solutions on ice. |
| Room Temperature | Very Low | Avoid prolonged exposure. Significant degradation can occur. |
Table 2: Effect of Freeze-Thaw Cycles on dATP Stability
| Number of Freeze-Thaw Cycles | Impact on Stability | Recommendations |
| 1-5 | Minimal impact on high-quality dNTPs. | Generally considered safe. |
| 5-10 | Potential for some degradation, especially for lower quality dNTPs. | Aliquoting is highly recommended to stay within this range. |
| >10 | Increased likelihood of significant degradation. | Discard the aliquot and use a fresh one. |
Note: The stability of dNTPs can also be influenced by the specific formulation (e.g., lithium vs. sodium salts) and the purity of the solution.
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of dNTPs
This protocol provides a method to estimate the concentration of dNTPs in a solution using UV spectrophotometry.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
dNTP solution to be tested
-
pH 7.0 buffer (e.g., TE buffer)
Methodology:
-
Dilute the dNTP stock solution in the pH 7.0 buffer. A 1:100 or 1:200 dilution is typically appropriate for a 100 mM stock.
-
Blank the spectrophotometer with the same pH 7.0 buffer used for dilution.
-
Measure the absorbance of the diluted dNTP solution at 260 nm (A260).
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / (ε × l), where:
-
A260 is the absorbance at 260 nm.
-
ε is the molar extinction coefficient for dATP at pH 7.0, which is approximately 15,400 M⁻¹cm⁻¹.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Remember to account for the dilution factor in your final concentration calculation.
Expected Results: A significantly lower concentration than the manufacturer's specification may indicate degradation or incorrect initial concentration. However, this method does not distinguish between dATP, dADP, and dAMP, as all absorb at 260 nm. For a more precise assessment of purity, HPLC is required.[6][7]
Protocol 2: Functional Assessment of dNTPs using a Control PCR
This protocol uses a standard PCR reaction with a known reliable template and primer set to functionally test the quality of a dNTP stock.
Materials:
-
Suspected dNTP stock
-
New, trusted dNTP stock (positive control)
-
Nuclease-free water (negative control for dNTPs)
-
Reliable DNA template
-
Corresponding forward and reverse primers
-
Taq DNA polymerase and reaction buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
Methodology:
-
Set up three PCR reactions as outlined in the table below. All components should be from trusted stocks, with the only variable being the dNTPs.
| Component | Reaction 1 (Suspect dNTPs) | Reaction 2 (Positive Control) | Reaction 3 (Negative Control) |
| DNA Template | X µL | X µL | X µL |
| Forward Primer | X µL | X µL | X µL |
| Reverse Primer | X µL | X µL | X µL |
| Taq Polymerase Buffer | X µL | X µL | X µL |
| Taq DNA Polymerase | X µL | X µL | X µL |
| Suspect dNTPs | X µL | - | - |
| New dNTPs | - | X µL | - |
| Nuclease-free water | - | - | X µL |
| Nuclease-free water | to final volume | to final volume | to final volume |
-
Perform the PCR using a standard amplification protocol that has previously worked for the control template and primers.
-
Analyze the PCR products by agarose gel electrophoresis.
Interpretation of Results:
-
Successful amplification in Reaction 2 and weak or no amplification in Reaction 1: This strongly indicates that your suspect dNTP stock is degraded.
-
No amplification in any of the reactions: This suggests a problem with another component of the PCR (e.g., template, primers, or polymerase) or the PCR protocol itself.
-
Successful amplification in both Reaction 1 and 2: Your suspect dNTPs are likely functional, and the issue with your original PCR lies elsewhere.
Mandatory Visualizations
References
- 1. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. bioline.com [bioline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
Technical Support Center: The Impact of dATP Quality on Sequencing Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to sequencing reactions, with a specific focus on the impact of 2'-deoxyadenosine-5'-triphosphate (dATP) quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of poor dATP quality in a sequencing reaction?
A1: Poor dATP quality can manifest in several ways during Sanger sequencing analysis. Key indicators include:
-
Weak or No Signal: Insufficient high-quality dATP can lead to premature termination of the sequencing reaction, resulting in low signal intensity or a completely failed reaction.[1]
-
High Background Noise: Contaminants in the dATP solution can interfere with the polymerase and dye terminators, leading to a noisy baseline in the chromatogram.[2][3]
-
Decreased Read Length: The presence of impurities or degradation products can hinder the processivity of the DNA polymerase, resulting in shorter-than-expected sequencing reads.
-
Inaccurate Base Calling: Imbalances in the dNTP pool or the presence of modified nucleotides can lead to incorrect base incorporation and errors in the final sequence data.[4]
Q2: How does dATP degradation affect sequencing results?
A2: dATP is susceptible to hydrolysis, which can lead to the accumulation of deoxyadenosine (B7792050) diphosphate (B83284) (dADP) and deoxyadenosine monophosphate (dAMP). These degradation products can competitively inhibit DNA polymerase, leading to a decrease in the efficiency of the sequencing reaction. This can result in weak signals, shorter reads, and an overall reduction in data quality. Furthermore, repeated freeze-thaw cycles can accelerate the degradation of dNTPs, so it is recommended to aliquot dNTP solutions for long-term storage.
Q3: What are the common contaminants in dATP solutions and their impact?
A3: Common contaminants in dATP solutions and their effects on sequencing include:
-
Other dNTPs: Cross-contamination with other dNTPs can alter the optimal ratio required for the sequencing reaction, potentially leading to misincorporation and sequence errors.
-
Pyrophosphates: These can inhibit DNA polymerase activity.
-
Modified Nucleotides: Unintended modified nucleotides can be incorporated by the polymerase, causing chain termination or altered migration patterns in the sequencing gel/capillary.
-
Residual salts and solvents from PCR: If sequencing a PCR product, leftover primers and dNTPs from the PCR reaction can interfere with the sequencing chemistry, often resulting in weak signals.[1][2][5] It is crucial to purify PCR products before sequencing.[2][5]
Troubleshooting Guides
Problem: Weak or No Sequencing Signal
Possible Cause:
-
Low-quality or degraded dATP.
-
Insufficient dATP concentration.
-
Presence of inhibitors in the dATP solution.
-
Carryover of dNTPs from a preceding PCR step.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting weak or no sequencing signal.
Solutions:
-
Assess dATP Quality: Use methods like High-Performance Liquid Chromatography (HPLC) to check the purity of your dATP stock.
-
Use Fresh dATP: Discard old or frequently thawed dATP aliquots and use a fresh, validated batch.
-
Verify Concentration: Ensure the dATP concentration in your sequencing reaction is optimal as per the manufacturer's protocol.
-
Purify PCR Products: If sequencing a PCR product, ensure it is properly purified to remove residual primers and dNTPs.[2][5]
Problem: High Background Noise in Chromatogram
Possible Cause:
-
Contaminated dATP solution.
-
Degraded dATP leading to non-specific priming.
-
Poor quality of the DNA template.[3]
Troubleshooting Steps:
-
Run a Control Reaction: Perform a sequencing reaction with a control template and a trusted batch of dATP to rule out issues with other reagents or the instrument.
-
HPLC Analysis of dATP: Analyze the dATP stock for the presence of contaminants.
-
Replace dATP Stock: If contamination is suspected, switch to a new, high-purity dATP stock from a reliable vendor.
-
Template Purification: Re-purify your DNA template to remove any potential contaminants.
Data Presentation
While specific quantitative data correlating dATP purity with sequencing metrics is often proprietary, the general relationship is clear: higher purity leads to better sequencing outcomes. Below is a table illustrating the expected impact of dATP purity on key sequencing quality metrics.
| dATP Purity (%) | Expected Phred Quality Score (Q-score) | Expected Read Length (base pairs) | Common Observations |
| > 99.5% | > Q30 | > 800 | Clean chromatogram, high signal-to-noise ratio, accurate base calling. |
| 98% - 99.5% | Q20 - Q30 | 500 - 800 | Some background noise, potential for occasional miscalls, slightly reduced read length. |
| 95% - 98% | < Q20 | < 500 | Significant background noise, increased frequency of miscalls, shorter read lengths. |
| < 95% | < Q10 | < 200 | High background noise, unreliable base calling, often results in failed sequencing reactions. |
Experimental Protocols
Protocol 1: HPLC Analysis for dATP Purity
This protocol provides a general framework for assessing dATP purity using reverse-phase high-performance liquid chromatography (HPLC).
Objective: To determine the percentage purity of a dATP solution and identify the presence of degradation products (dADP, dAMP) and other impurities.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
dATP sample
-
dATP, dADP, and dAMP standards
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Methodology:
-
Standard Preparation: Prepare a series of known concentrations of dATP, dADP, and dAMP standards in nuclease-free water.
-
Sample Preparation: Dilute the dATP sample to be tested to a concentration within the linear range of the standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 80% A, 20% B
-
15-20 min: Gradient back to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 259 nm
-
-
Injection: Inject the standards and the sample onto the column.
-
Data Analysis:
-
Identify the retention times for dATP, dADP, and dAMP from the standard chromatograms.
-
In the sample chromatogram, identify and integrate the peaks corresponding to dATP and any impurities.
-
Calculate the percentage purity of dATP by dividing the peak area of dATP by the total area of all peaks and multiplying by 100.
-
Logical Relationship of HPLC Analysis:
Caption: Logical workflow for dATP purity analysis using HPLC.
Protocol 2: Enzymatic Assay for dNTP Quality
This protocol provides a functional assessment of dNTP quality by measuring its ability to be incorporated by a DNA polymerase.
Objective: To functionally assess the quality of a dATP solution for its suitability in enzymatic reactions like sequencing.
Materials:
-
dATP sample to be tested
-
High-quality control dATP
-
Other three dNTPs (dCTP, dGTP, dTTP) of high purity
-
A short synthetic DNA template with a known sequence
-
A primer complementary to the 3' end of the template
-
A DNA polymerase (e.g., Taq polymerase)
-
Reaction buffer for the polymerase
-
SYBR Green or a similar dsDNA-binding fluorescent dye
-
A real-time PCR instrument
Methodology:
-
Reaction Setup: Prepare two sets of reactions. In both sets, include the template, primer, dCTP, dGTP, dTTP, DNA polymerase, and reaction buffer.
-
Test Reaction: Add the dATP sample to be tested.
-
Control Reaction: Add the high-quality control dATP at the same concentration as the test sample.
-
-
Real-Time PCR: Perform a real-time PCR experiment with the following cycling conditions:
-
Initial denaturation (e.g., 95°C for 2 minutes)
-
Multiple cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 30 seconds)
-
-
Include a melt curve analysis at the end to check for specific product formation.
-
-
Data Analysis:
-
Compare the amplification curves (fluorescence vs. cycle number) of the test and control reactions.
-
A significant delay in the amplification curve of the test reaction compared to the control indicates lower quality or the presence of inhibitors in the dATP sample.
-
The melt curve should show a single, sharp peak, indicating the formation of a specific product. Multiple peaks may suggest non-specific amplification due to contaminants.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific applications and laboratory settings. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 2. scribd.com [scribd.com]
- 3. Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Technical Support Center: Optimizing dNTP Concentrations to Prevent Non-Specific PCR Amplification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during PCR, with a specific focus on preventing non-specific amplification by optimizing deoxynucleoside triphosphate (dNTP) concentrations.
Troubleshooting Guide: Non-Specific Amplification
Non-specific amplification, characterized by the appearance of unexpected bands on an agarose (B213101) gel, is a frequent challenge in PCR. While several factors can contribute to this issue, the concentration of dNTPs is a critical parameter to consider. Here’s a step-by-step guide to address this problem.
Q1: I'm seeing multiple bands in my PCR product on an agarose gel. Could dNTP concentration be the cause?
A1: Yes, incorrect dNTP concentration is a common cause of non-specific amplification. Both excessively high and imbalanced concentrations of dNTPs can reduce the specificity of your PCR. The standard recommendation for most PCR applications is a final concentration of 200 µM for each dNTP (dATP, dCTP, dGTP, and dTTP).[1][2] Deviating significantly from this concentration can lead to undesirable results.
Q2: How do high concentrations of dNTPs lead to non-specific amplification?
A2: High concentrations of dNTPs can decrease the fidelity of the DNA polymerase and promote mispriming.[1] An excess of dNTPs can also chelate available magnesium ions (Mg²⁺), which are essential cofactors for the polymerase. This can effectively lower the Mg²⁺ concentration, which in turn can reduce the specificity of primer annealing, leading to the amplification of off-target sequences.
Q3: My PCR is still showing non-specific bands even with 200 µM of each dNTP. What should I try next?
A3: If you are still experiencing non-specific amplification at the standard dNTP concentration, you can try lowering the concentration of all four dNTPs. Reducing the concentration to a range of 50-100 µM for each dNTP can enhance the fidelity of the DNA polymerase and increase the stringency of the reaction, which can help to eliminate non-specific products.[1] However, be aware that lowering the dNTP concentration may also lead to a lower yield of your desired PCR product.
Q4: I've heard that adjusting only the dATP level can help. Is this a recommended strategy?
A4: While it is theoretically possible that a significant imbalance in the dNTP pool could affect PCR, adjusting the concentration of only dATP is not a standard or recommended practice for troubleshooting non-specific amplification. In fact, creating an imbalance in the dNTP pool can increase the likelihood of the DNA polymerase incorporating the wrong nucleotide, leading to mutations in your PCR product.[3] For optimal results, it is best to maintain an equimolar concentration of all four dNTPs and adjust their total concentration as needed.
Frequently Asked Questions (FAQs)
Q5: What is the ideal concentration of dNTPs for my PCR?
A5: The optimal concentration of dNTPs can depend on several factors, including the type of DNA polymerase used, the length of the amplicon, and the complexity of the template DNA.[4] A concentration of 200 µM for each dNTP is a good starting point for most standard PCR applications.[1][2] For high-fidelity polymerases, a lower concentration (50-100 µM each) may improve accuracy.[1]
Q6: Can I use different concentrations for each of the four dNTPs?
A6: It is generally not recommended to use unbalanced concentrations of dNTPs in a standard PCR. An equimolar ratio of dATP, dCTP, dGTP, and dTTP is crucial for minimizing the error rate of the DNA polymerase.[3] Imbalanced pools can lead to an increased rate of misincorporation.
Q7: How does dNTP concentration affect PCR yield?
A7: There is a trade-off between specificity and yield when it comes to dNTP concentration. While lower concentrations (50-100 µM) can increase specificity, they may result in a lower overall yield of the PCR product.[1] Conversely, higher concentrations may increase yield up to a certain point, but can also lead to a decrease in specificity.
Data Presentation
The following table summarizes the general effects of varying dNTP concentrations on PCR performance.
| dNTP Concentration (each) | Effect on Specificity | Effect on Yield | Recommended Application |
| 50-100 µM | High | Potentially Lower | High-fidelity PCR, troubleshooting non-specific amplification |
| 200 µM (Standard) | Optimal | Optimal | Most standard PCR applications |
| >200 µM | Potentially Lower | May increase, but can also inhibit | Long PCR (with caution and optimization) |
Experimental Protocols
Protocol for Optimizing dNTP Concentration to Reduce Non-Specific Amplification
This protocol outlines a method for testing a range of dNTP concentrations to find the optimal condition for your specific PCR assay.
-
Prepare a dNTP Mix Stock: Prepare a 10 mM stock solution containing an equimolar mixture of dATP, dCTP, dGTP, and dTTP.
-
Set Up a Gradient of dNTP Concentrations: Prepare a series of PCR reactions, each with a different final concentration of dNTPs. A good starting range to test is 50 µM, 100 µM, 150 µM, and 200 µM of each dNTP.
-
Maintain Consistent Reaction Components: Ensure that all other PCR components (template DNA, primers, polymerase, buffer, and Mg²⁺) are kept at their optimal and consistent concentrations across all reactions.
-
Perform PCR: Run the PCR reactions using your standard cycling conditions.
-
Analyze the Results: Run the PCR products on an agarose gel to visualize the bands. Compare the intensity of the desired product and the presence of any non-specific bands across the different dNTP concentrations.
-
Determine the Optimal Concentration: Select the dNTP concentration that provides the best balance of high specificity (minimal non-specific bands) and acceptable yield for your target amplicon.
Mandatory Visualizations
Caption: Troubleshooting workflow for non-specific PCR amplification.
Caption: Effect of dNTP concentration on PCR specificity.
References
stability of dATP during repeated freeze-thaw cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deoxyadenosine (B7792050) triphosphate (dATP) during repeated freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dATP degradation during freeze-thaw cycles?
A1: The primary cause of dATP degradation during repeated freeze-thaw cycles is the hydrolysis of the phosphoanhydride bonds. This process leads to the sequential loss of phosphate (B84403) groups, converting dATP to deoxyadenosine diphosphate (B83284) (dADP) and subsequently to deoxyadenosine monophosphate (dAMP). This hydrolysis can be exacerbated by acidic pH conditions.
Q2: How do repeated freeze-thaw cycles affect dATP stability?
A2: Repeated freeze-thaw cycles are detrimental to the stability of dATP solutions. Each cycle can contribute to the degradation of dATP, leading to a decrease in its concentration and an accumulation of dADP and dAMP. It is a common recommendation to aliquot dATP solutions into single-use volumes to minimize the number of freeze-thaw cycles.[1][2]
Q3: How many freeze-thaw cycles can a dATP solution tolerate?
A3: While it is best to avoid freeze-thaw cycles altogether, high-quality dNTP preparations are generally considered to be stable for a limited number of cycles. As a best practice, it is advisable to limit the number of freeze-thaw cycles to fewer than ten.[3] For critical applications, fresh aliquots are always recommended.
Q4: How does dATP degradation impact downstream applications like PCR?
A4: dATP degradation can significantly impact enzymatic reactions such as PCR. The degradation products, dADP and dAMP, can act as inhibitors to DNA polymerases, leading to reduced amplification efficiency, lower yields of PCR products, or even complete reaction failure.[2][4] Using degraded dNTPs is a common cause of PCR troubleshooting.[2]
Q5: What are the optimal storage conditions for dATP solutions?
A5: For long-term storage, dATP solutions should be stored at -20°C in a non-frost-free freezer. The pH of the solution is also crucial for stability, with an optimal range between 7.5 and 8.2 to prevent acid-catalyzed hydrolysis.[5] Aliquoting the solution into smaller volumes for single use is highly recommended to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: dATP Degradation in Experiments
This guide addresses common issues that may arise due to dATP instability.
| Symptom | Possible Cause | Recommended Solution |
| Reduced or no PCR product | dATP has degraded due to multiple freeze-thaw cycles, leading to a lower effective concentration of the substrate and potential inhibition by dADP/dAMP.[2] | Use a fresh, single-use aliquot of dATP. If issues persist, consider preparing a new dilution from a stock solution that has not undergone multiple freeze-thaw cycles. |
| Inconsistent results between experiments | Variability in the number of freeze-thaw cycles for the dATP aliquot used in different experimental runs. | Strictly adhere to a single-use aliquot policy for dATP and other dNTPs. Maintain a log of aliquot usage if necessary. |
| Failed DNA sequencing reactions | Insufficient concentration of active dATP due to degradation, leading to premature termination of chain elongation. | Quantify the concentration of the dATP stock using HPLC or a PCR-based assay before use in sequencing reactions. Use a fresh aliquot for each sequencing run. |
| Artifacts in enzymatic assays | Inhibition of the enzyme (e.g., DNA polymerase, ligase) by dATP degradation products. | Confirm the purity of the dATP solution. If degradation is suspected, purify the dATP or use a new, high-quality source. |
Quantitative Data on dATP Stability
The following table provides an illustrative example of dATP degradation over a series of freeze-thaw cycles. The exact rate of degradation can vary depending on factors such as buffer composition, pH, and the speed of freezing and thawing.
| Number of Freeze-Thaw Cycles | Estimated dATP Purity (%) | Estimated dADP/dAMP Impurities (%) |
| 0 | >99% | <1% |
| 5 | ~95% | ~5% |
| 10 | ~90% | ~10% |
| 15 | ~85% | ~15% |
| 20 | ~80% | ~20% |
Experimental Protocols
Protocol 1: Assessment of dATP Stability by HPLC
Objective: To quantify the concentration of dATP and its degradation products (dADP and dAMP) in a solution subjected to multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Thaw a stock solution of dATP.
-
Prepare several aliquots in separate tubes.
-
Subject each aliquot to a defined number of freeze-thaw cycles (e.g., 0, 5, 10, 15, 20 cycles). A freeze cycle consists of placing the sample at -20°C for at least 1 hour, and a thaw cycle involves bringing the sample to room temperature.[6]
-
After the designated number of cycles, dilute the samples to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic elution with a mobile phase containing a phosphate buffer (e.g., 50 mM potassium hydrogen phosphate, pH 6.80) is often employed.
-
Detection: UV absorbance is monitored at 254 nm.
-
Quantification: A standard curve is generated using known concentrations of dATP, dADP, and dAMP to quantify their respective amounts in the samples.
-
Protocol 2: Functional Assessment of dATP Stability using a PCR-Based Assay
Objective: To determine the functional integrity of dATP after repeated freeze-thaw cycles by assessing its ability to support PCR amplification.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of dATP and subject them to varying numbers of freeze-thaw cycles as described in Protocol 1.
-
-
PCR Reaction Setup:
-
Set up a series of PCR reactions where dATP is the limiting nucleotide.
-
Each reaction should contain a dATP aliquot that has undergone a different number of freeze-thaw cycles.
-
Include a positive control with fresh dATP and a negative control with no dATP.
-
A sensitive assay can be designed using a long synthetic oligonucleotide template and a high-fidelity DNA polymerase.[7][8]
-
-
Data Analysis:
Visualizations
References
- 1. meridianbioscience.com [meridianbioscience.com]
- 2. Ten Things That Can Kill Your PCR [biosyn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 5. atzlabs.com [atzlabs.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
effect of magnesium concentration on dATP incorporation in PCR
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of magnesium concentration in dATP incorporation and overall PCR success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of magnesium (Mg²⁺) in a PCR reaction?
A1: Magnesium ions (Mg²⁺) are an essential cofactor for Taq DNA polymerase, the enzyme that synthesizes new DNA strands.[1][2][3] Mg²⁺ plays several crucial roles:
-
Enzyme Activity: It binds to the active site of the DNA polymerase, enabling the incorporation of dNTPs (including dATP) into the growing DNA strand.[1][4] Specifically, Mg²⁺ facilitates the formation of a phosphodiester bond between the 3'-OH group of the primer and the alpha-phosphate group of the incoming dNTP.[1][4]
-
Primer Annealing: Mg²⁺ stabilizes the binding of primers to the DNA template by neutralizing the negative charges on the phosphate (B84403) backbones of the DNA.[1][4] This enhances the efficiency and specificity of primer annealing.
-
dNTP Substrate Formation: Mg²⁺ forms a complex with dNTPs (Mg-dNTP), which is the actual substrate recognized and utilized by the DNA polymerase.[4][5][6]
Q2: How does the concentration of magnesium affect the incorporation of dATP and other dNTPs?
A2: The concentration of free Mg²⁺ is critical for the activity of the DNA polymerase. Since dNTPs, including dATP, chelate (bind to) Mg²⁺ ions, the total dNTP concentration in the reaction directly impacts the amount of free magnesium available for the polymerase.[6][7] An imbalance can lead to suboptimal PCR results. If the dNTP concentration is increased, the Mg²⁺ concentration may need to be adjusted upwards to ensure there is enough free magnesium for the enzyme to function efficiently.[7][8]
Q3: What are the consequences of having too low or too high a concentration of magnesium in my PCR?
A3: Both suboptimal and excessive magnesium concentrations can negatively impact your PCR results.
-
Too Low [Mg²⁺]: Insufficient magnesium leads to low enzyme activity, resulting in weak or no PCR product.[7][8][9]
-
Too High [Mg²⁺]: Excessive magnesium can decrease the specificity of the reaction. It can lead to the amplification of non-target DNA sequences and the formation of primer-dimers, resulting in multiple bands or smears on an agarose (B213101) gel.[7][9][10][11] High Mg²⁺ concentrations can also reduce the fidelity of the DNA polymerase, increasing the likelihood of incorporating incorrect nucleotides.[3][7]
Troubleshooting Guide
| Problem | Possible Cause Related to [Mg²⁺] | Recommended Solution |
| No PCR Product or Low Yield | Insufficient Magnesium Concentration: The amount of free Mg²⁺ is too low for the DNA polymerase to function efficiently. This can be due to a low starting concentration or chelation by high concentrations of dNTPs, template DNA, or EDTA in the DNA sample.[2][7][8][12] | Optimize the MgCl₂ concentration by performing a gradient PCR or setting up a series of reactions with varying MgCl₂ concentrations (e.g., in 0.5 mM increments from 1.5 mM to 4.0 mM).[3][13][14] Ensure your dNTP concentrations are balanced and at the recommended level (typically 200–250 µM each).[8] |
| Non-specific Bands or Smearing | Excessive Magnesium Concentration: High levels of Mg²⁺ can reduce the stringency of primer annealing, leading to binding at non-target sites and the amplification of undesired DNA fragments.[7][9][11] | Decrease the MgCl₂ concentration in your reaction. Titrate it downwards in 0.5 mM increments to find the optimal concentration that maximizes the yield of your specific product while minimizing non-specific amplification.[14] |
| Primer-Dimers | High Magnesium Concentration: Similar to non-specific binding, excessive Mg²⁺ can promote the annealing of primers to each other, leading to the formation and amplification of primer-dimers.[9] | Reduce the MgCl₂ concentration. Also, ensure your primers are well-designed to minimize self-dimerization and cross-dimerization. |
Quantitative Data Summary
The optimal concentration of MgCl₂ often needs to be determined empirically for each new PCR assay. However, general guidelines exist.
| Parameter | Recommended Concentration Range | Effect of Increasing Concentration | Effect of Decreasing Concentration |
| MgCl₂ | 1.5 mM - 4.5 mM[9] (Typical starting point is 1.5-2.0 mM[13]) | Increased PCR product yield (up to a point), but decreased specificity and fidelity.[7][10] | Increased specificity, but potentially lower PCR product yield or reaction failure.[7] |
| Each dNTP | 200 µM - 250 µM[8] | Can increase yield for longer fragments, but also chelates more Mg²⁺ and can inhibit the reaction if too high.[15] | May increase specificity and fidelity, but can limit the total yield of PCR product.[15] |
Note: The optimal Mg²⁺ concentration is typically 0.5 to 1.0 mM above the total dNTP concentration.[11]
Experimental Protocols
Protocol: Optimizing MgCl₂ Concentration for a New PCR Assay
This protocol outlines a standard method for determining the optimal MgCl₂ concentration for your specific primers and template.
-
Prepare a Master Mix: Prepare a PCR master mix containing all reagents except MgCl₂. This should include water, PCR buffer, dNTPs, primers, and DNA template. Make enough master mix for several reactions (e.g., 8 reactions to test a range of MgCl₂ concentrations).
-
Aliquot the Master Mix: Aliquot the master mix into separate PCR tubes.
-
Create a Magnesium Gradient: Add different amounts of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve a range of final concentrations. A good starting range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, and 4.0 mM. Remember to include a negative control (no template).
-
Add DNA Polymerase: Add the DNA polymerase to each tube.
-
Perform PCR: Run the PCR using your established cycling conditions.
-
Analyze the Results: Visualize the PCR products on an agarose gel. The optimal MgCl₂ concentration is the one that gives the brightest, most specific band with the least amount of non-specific products or primer-dimers.
Visualizations
Caption: The central role of Magnesium (Mg²⁺) in PCR.
Caption: Troubleshooting workflow for optimizing MgCl₂ concentration in PCR.
References
- 1. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 2. help.takarabio.com [help.takarabio.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. PCR optimization - Molecular Biology [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. Magnesium Concentration [caister.com]
- 8. biotechrabbit | Endpoint PCR Technical Guide - Technical Support - Support | leap and lead [biotechrabbit.com]
- 9. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. neb.com [neb.com]
- 12. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides troubleshooting for common issues encountered during Sanger sequencing, with a specific focus on problems related to uneven peak heights, particularly those involving dATP.
Frequently Asked Questions (FAQs)
Q1: Why are the 'A' peaks in my Sanger sequencing trace significantly higher or lower than other peaks?
Uneven peak height, where Adenine (A) peaks are disproportionately large or small, is a common artifact. The height of a peak in a chromatogram corresponds to the signal intensity of the fluorescent dye attached to the terminating dideoxynucleotide (ddNTP).[1] This issue often stems from a suboptimal ratio of ddNTPs to dNTPs in the sequencing reaction. If the ddATP/dNTP ratio is not balanced correctly relative to the other bases, it can lead to inefficient or overly efficient termination at 'A' bases, resulting in uneven peaks. Other causes can include polymerase bias, secondary structures in the DNA template, or issues with the specific dye used for 'A' nucleotides.
Q2: What is the "ddNTP/dNTP ratio" and why is it critical for Sanger sequencing?
The ratio of dideoxynucleotide triphosphates (ddNTPs) to deoxynucleotide triphosphates (dNTPs) is a crucial factor that determines the distribution of fragment lengths generated during the cycle sequencing reaction.[2][3] dNTPs are the standard building blocks that allow the DNA polymerase to extend the chain, while ddNTPs lack the 3'-hydroxyl group needed for elongation and thus terminate the chain upon incorporation.[3][4] A carefully balanced ratio is essential to ensure that a comprehensive set of fragments is produced, with each fragment ending at a different base, allowing for a full read of the sequence.[2][3]
Q3: Can my PCR product cleanup protocol affect sequencing peak heights?
Yes, absolutely. If PCR products are not adequately purified, residual components can interfere with the sequencing reaction.[5] Specifically, excess dNTPs carried over from the PCR step will alter the optimized ddNTP/dNTP ratio in the sequencing reaction.[3][5] This effectively lowers the relative concentration of the chain-terminating ddNTPs, which can lead to weaker signals and a drop-off in peak intensity for longer fragments.[3] Similarly, leftover PCR primers can interfere with the sequencing primer, causing background noise or mixed signals.[5][6]
Q4: What causes a sudden drop in signal or messy data after a long stretch of identical bases (e.g., a poly-A tract)?
This phenomenon is often caused by "polymerase slippage" during the sequencing reaction.[6][7] When the DNA polymerase encounters a homopolymer region (a repeating sequence of the same base, like AAAAAAAA), it can "slip" on the template, leading to insertions or deletions in the newly synthesized strands. This results in a population of fragments that are out of phase, causing the clean signal to degrade into noisy or unreadable data immediately following the tract.[6] Sequencing the template from the opposite direction is a common strategy to obtain reliable data for the region after the homopolymer tract.[6][7]
Troubleshooting Guide for Uneven Peaks
This guide addresses the specific problem of uneven or variable peak heights in the sequencing electropherogram, with a focus on issues related to Adenine (A) bases.
| Symptom | Possible Cause | Recommended Solution |
| Uneven Peaks (e.g., High or Low 'A' Peaks) | 1. Suboptimal ddNTP/dNTP Ratio: The concentration of ddATP relative to dATP and other nucleotides is not ideal for the specific template or polymerase. | Adjust the Reaction Chemistry: Perform a titration experiment to optimize the ddNTP/dNTP ratio. For some templates, a custom ratio may be needed to achieve uniform peaks. See the detailed protocol below. |
| 2. PCR Contamination: Carryover of excess dNTPs or primers from the initial PCR amplification.[5] | Improve PCR Cleanup: Use a high-quality PCR purification kit to ensure all residual dNTPs and primers are removed before proceeding to the cycle sequencing step.[3][5] | |
| 3. Poor Template Quality or Quantity: The DNA concentration is too low, too high, or the sample is contaminated.[8] | Verify Template: Quantify your DNA using a fluorometric method. Ensure the A260/A280 ratio is ~1.8 for high purity.[9][10] Run the template on an agarose (B213101) gel to check for integrity and contaminants.[9] | |
| 4. Template-Specific Issues: The sequence contains features like homopolymer tracts (e.g., poly-A) or strong secondary structures. | Modify Sequencing Strategy: Sequence the template with a reverse primer to read the problematic region from the opposite direction.[6] For GC-rich regions or secondary structures, consider using sequencing additives like DMSO or betaine, or a specialized sequencing kit.[11] | |
| 5. Primer Design Flaws: The sequencing primer has a low annealing temperature, forms dimers, or has multiple binding sites.[8][9] | Redesign Primer: Ensure the primer has a GC content of 50-55% and a melting temperature (Tm) >45°C.[9] Use primer design software to check for potential self-dimers, hairpins, and multiple priming sites on the template.[12] |
Sanger Sequencing Reaction Component Recommendations
The following table provides recommended starting concentrations for DNA templates. Optimizing these amounts is often a critical first step in troubleshooting.
| Template Type | Recommended Quantity | Notes |
| PCR Product (<200 bp) | 1–3 ng | Shorter products require less template. |
| PCR Product (200–500 bp) | 3–10 ng | Standard range for many PCR products. |
| PCR Product (500–1000 bp) | 5–20 ng | Increase template for longer amplicons.[6] |
| PCR Product (>1000 bp) | 10–40 ng | Larger products may require further optimization.[6] |
| Single-stranded DNA | 10–50 ng | e.g., M13 DNA.[6] |
| Double-stranded DNA (Plasmid) | 50–300 ng | Standard plasmid sequencing range.[6] |
| Cosmid, BAC | 0.2–1.0 µg | Large constructs require significantly more template.[6] |
Process Visualization
Experimental Protocols
Protocol: Optimizing the ddNTP/dNTP Ratio
This protocol describes a method for optimizing the concentration of a specific ddNTP (e.g., ddATP) to correct for uneven peak heights. This is often necessary for templates that are particularly sensitive to reaction chemistry.
Objective: To identify the optimal ddNTP concentration that produces uniform peak heights across the entire sequence trace.
Materials:
-
Purified DNA template (PCR product or plasmid) of known concentration
-
Sequencing primer (1.6 µM)
-
Cycle sequencing reaction mix (e.g., BigDye™ Terminator v3.1)
-
5x Sequencing Buffer
-
Nuclease-free water
-
Microcentrifuge tubes or 96-well plate
-
Thermal cycler
Methodology:
-
Prepare a Master Mix: If your sequencing kit allows, prepare a master mix containing all components except the cycle sequencing mix. This includes water, buffer, primer, and template DNA. This ensures each reaction receives the same amount of these components.
-
Set Up Titration Reactions: Prepare a series of reactions where you vary the amount of the cycle sequencing mix. This indirectly titrates the ddNTP/dNTP ratio. A common approach is to test dilutions of the reaction mix.
-
Reaction 1 (Standard): 2.0 µL BigDye Mix
-
Reaction 2 (1:2 Dilution): 1.0 µL BigDye Mix
-
Reaction 3 (1:4 Dilution): 0.5 µL BigDye Mix
-
Reaction 4 (1:8 Dilution): 0.25 µL BigDye Mix
For a 10 µL total reaction volume:
Component Reaction 1 Reaction 2 Reaction 3 Reaction 4 5x Sequencing Buffer 2.0 µL 2.0 µL 2.0 µL 2.0 µL Template + Primer Mix 6.0 µL 7.0 µL 7.5 µL 7.75 µL BigDye™ Mix 2.0 µL 1.0 µL 0.5 µL 0.25 µL | Total Volume | 10.0 µL | 10.0 µL | 10.0 µL | 10.0 µL |
-
-
Thermal Cycling: Perform cycle sequencing using the manufacturer's recommended thermal cycling protocol. A typical program might be:
-
Initial Denaturation: 96°C for 1 minute
-
30 Cycles of:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification: Purify the cycle sequencing products to remove unincorporated dye terminators. Use a standard method like ethanol/EDTA precipitation or a column-based kit.[5]
-
Capillary Electrophoresis: Analyze the purified samples on a capillary electrophoresis-based DNA analyzer.
-
Data Analysis:
-
Visually inspect the electropherograms for each reaction.
-
Compare the peak height uniformity across the entire read length.
-
Look for the condition that minimizes the variation between the 'A' peaks and the other base peaks (C, G, T). A lower amount of BigDye mix often improves results for templates that yield overly strong signals that terminate too early. Conversely, if signals are weak, a higher concentration may be needed.
-
The optimal condition is the one that provides the best balance of signal strength and peak uniformity.
-
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. coconote.app [coconote.app]
- 8. MGH DNA Core [dnacore.mgh.harvard.edu]
- 9. ucdenver.edu [ucdenver.edu]
- 10. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. robarts.ca [robarts.ca]
Technical Support Center: dATP Degradation and its Effect on Long-Term Storage of dNTP Mixes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of dATP and the long-term storage of dNTP mixes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dNTP degradation during storage?
A1: The primary cause of dNTP degradation is the hydrolysis of the phosphate (B84403) groups.[1] This process is often catalyzed by acidic conditions, leading to the sequential loss of phosphate groups, converting dNTPs into dNDPs (deoxynucleoside diphosphates) and subsequently dNMPs (deoxynucleoside monophosphates).[2]
Q2: What are the optimal storage conditions for long-term dNTP mix stability?
A2: For long-term storage, dNTP mixes should be stored at a constant temperature of -20°C in a non-frost-free freezer. Storing dNTPs at -20°C can maintain their quality for years.[3] It is also highly recommended to aliquot the dNTP mix into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[4] The optimal pH for dNTP solutions is between 7.5 and 8.2.[2]
Q3: How many freeze-thaw cycles can a dNTP mix tolerate?
A3: It is best to avoid repeated freeze-thaw cycles.[5][6] However, high-quality dNTP preparations, especially those supplied as lithium salts, have demonstrated stability for up to 20 freeze-thaw cycles without a significant negative impact on PCR performance.[2]
Q4: Can I store my dNTP mix at 4°C?
A4: dNTP mixes can be stored at 4°C for short periods, typically up to one week, without significant degradation.[3] However, for long-term storage, -20°C is essential to maintain the integrity and performance of the nucleotides.[3] Bacterial growth can also be a concern with storage at 4°C.[3]
Q5: What is the effect of dATP degradation on my PCR experiments?
A5: The degradation of dATP to dADP and dAMP can significantly inhibit PCR. These degradation products are not efficiently incorporated by DNA polymerases and can act as competitive inhibitors, leading to reduced or no PCR product yield.[7][8][9]
Q6: Are there differences in stability between dNTPs supplied as sodium or lithium salts?
A6: Yes, dNTPs supplied as lithium salts generally exhibit greater resistance to repeated freeze-thaw cycles compared to sodium salts.[2] Lithium salt preparations also tend to remain sterile over a longer shelf-life due to the bacteriostatic activity of lithium.[2]
Troubleshooting Guides
Problem: Low or No PCR Product Yield
If you are experiencing low or no PCR product and suspect dNTP degradation, follow this troubleshooting guide.
Step 1: Evaluate dNTP Mix Storage and Handling
-
Question: Was the dNTP mix stored at a constant -20°C in a non-frost-free freezer?
-
Action: Verify your freezer's temperature stability. Frost-free freezers have temperature cycles that can degrade dNTPs.
-
-
Question: How many times has the dNTP mix been subjected to freeze-thaw cycles?
-
Action: If the number of cycles is high (more than 10-20), it is advisable to use a fresh aliquot.[2]
-
-
Question: Is the dNTP mix within its expiration date?
-
Action: Always check the expiration date provided by the manufacturer.
-
Step 2: Perform a Control Experiment
-
Action: Set up two PCR reactions. One with your current dNTP mix and another with a fresh, unopened vial of dNTPs. Use a reliable positive control template and primers that have previously worked.
-
Interpretation:
-
If the reaction with the fresh dNTPs is successful while the one with your current stock fails, it strongly indicates that your dNTPs have degraded.
-
If both reactions fail, the issue likely lies with another component of the PCR, such as the polymerase, buffer, primers, or template DNA.
-
Step 3: Assess dNTP Quality (Optional but Recommended)
-
Action: If you have access to the necessary equipment, perform an analytical quality control check on your dNTP stock. This can be done using High-Performance Liquid Chromatography (HPLC) to check for purity or a functional qPCR assay to assess performance.
-
Interpretation: The presence of significant peaks corresponding to dNDPs or dNMPs in an HPLC chromatogram is a direct indication of degradation. A decrease in performance in a functional assay compared to a fresh standard also suggests degradation.
Step 4: Replace the dNTP Mix
-
Action: If dNTP degradation is confirmed or highly suspected, discard the old stock and use a new, properly stored aliquot for your experiments.
Data Presentation
Table 1: Summary of dNTP Mix Stability under Various Storage Conditions
| Storage Condition | Duration | Expected Stability | Key Considerations |
| -80°C | Long-term (Years) | Highly stable. Recommended for archival storage. | Generally not necessary for routine use if a stable -20°C freezer is available. |
| -20°C | Long-term (Years) | Stable for years if freeze-thaw cycles are minimized.[3] | The industry standard for long-term storage. Use a non-frost-free freezer. |
| 4°C | Short-term (Up to 1 week) | Generally stable for up to a week.[3] | Risk of bacterial contamination increases.[3] Not recommended for storage longer than one week. |
| Room Temperature | Very Short-term (Hours) | Significant degradation can occur. | Avoid leaving dNTP mixes at room temperature for extended periods. |
| Multiple Freeze-Thaw Cycles (>20) | Variable | Potential for degradation, especially for sodium salt formulations. | Aliquoting is the best practice to avoid this issue.[4] |
Experimental Protocols
Protocol 1: HPLC Analysis of dNTP Mix for Purity Assessment
This protocol provides a general method for assessing the purity of a dNTP mix using reverse-phase ion-pair HPLC with UV detection.
1. Materials:
-
dNTP mix sample
-
dNTP standards (dATP, dCTP, dGTP, dTTP)
-
dNDP and dNMP standards (optional, for peak identification)
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.5)
-
Mobile Phase B: 100 mM potassium phosphate buffer (pH 6.5) with 20% acetonitrile
-
Ion-pairing agent (e.g., 5 mM tetrabutylammonium (B224687) hydrogen sulfate) added to both mobile phases
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (detection at 254 nm)
2. Sample Preparation:
-
Thaw the dNTP mix on ice.
-
Dilute the dNTP mix in nuclease-free water to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Prepare standard solutions of dNTPs, dNDPs, and dNMPs at known concentrations.
3. HPLC Method:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from Mobile Phase A to Mobile Phase B over a specified time (e.g., 30 minutes) to separate the nucleotides.
-
Detect the separated nucleotides using a UV detector at 254 nm.
4. Data Analysis:
-
Identify the peaks corresponding to dATP, dCTP, dGTP, and dTTP by comparing their retention times with the standards.
-
Identify any additional peaks corresponding to dNDPs and dNMPs.
-
Calculate the purity of each dNTP by determining the area of the respective peak as a percentage of the total peak area. High-quality dNTPs should be >99% pure.
Protocol 2: Functional qPCR Assay for dNTP Mix Quality Control
This protocol uses a quantitative PCR (qPCR) assay to functionally assess the quality of a dNTP mix.
1. Materials:
-
Test dNTP mix
-
High-quality, certified dNTP mix (as a positive control)
-
qPCR master mix (without dNTPs)
-
A known DNA template (e.g., plasmid or genomic DNA)
-
Validated primer pair for the template
-
qPCR instrument
2. Experimental Setup:
-
Prepare two sets of serial dilutions of the DNA template.
-
Prepare two qPCR master mixes: one with the test dNTP mix and one with the control dNTP mix. The final concentration of each dNTP should be optimal for the qPCR reaction (typically 200 µM each).
-
Set up qPCR reactions for each template dilution with both the test and control master mixes. Include no-template controls for each mix.
3. qPCR Cycling Conditions:
-
Use a standard qPCR cycling protocol appropriate for your template and primers.
4. Data Analysis:
-
Generate standard curves for both the test and control dNTP mixes by plotting the Cq (quantification cycle) values against the log of the template concentration.
-
Compare the amplification efficiency, R² value, and Cq values between the test and control reactions.
-
A significant decrease in amplification efficiency, a lower R² value, or a noticeable shift to higher Cq values for the test dNTP mix compared to the control indicates reduced performance and potential degradation.
Visualizations
Caption: The hydrolysis pathway of dATP degradation.
Caption: Troubleshooting workflow for PCR failure due to suspected dNTP degradation.
Caption: Experimental workflow for assessing dNTP mix quality.
References
- 1. meridianbioscience.com [meridianbioscience.com]
- 2. bioline.com [bioline.com]
- 3. neb.com [neb.com]
- 4. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 5. PCR Troubleshooting [caister.com]
- 6. mybiosource.com [mybiosource.com]
- 7. bio-rad.com [bio-rad.com]
- 8. biotechrabbit.com [biotechrabbit.com]
- 9. accuris-usa.com [accuris-usa.com]
Technical Support Center: Impact of dATP Impurities on Enzymatic Reactions
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the effects of 2'-Deoxyadenosine 5'-Triphosphate (dATP) impurities in enzymatic experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My PCR or other polymerase-based assay is failing or has very low yield.
Question: I am experiencing inconsistent PCR results, including low yield or complete reaction failure, with a new batch of ATP or dNTPs. Could dATP contamination be the cause?
Answer: Yes, this is a possibility. While dATP is a necessary building block for DNA synthesis, impurities in your nucleotide stocks or an incorrect ratio of dATP to other dNTPs can inhibit DNA polymerase activity.[1][2]
-
Mechanism of Inhibition: Some DNA polymerases, like the alpha-type family, can be inhibited by dATP analogs, which induce the formation of a stable polymerase-inhibitor-template complex that stalls the reaction.[1][2] For other polymerases, excess dATP relative to other dNTPs can disrupt the balanced nucleotide pools required for optimal processivity and fidelity.[3]
-
Troubleshooting Steps:
-
Run a Control Reaction: Use a previously validated, high-quality dNTP mix to confirm that other components (template, primers, polymerase, buffer) are not the issue.[4]
-
Isolate the Reagent: Set up parallel reactions, substituting individual reagents from the failed experiment with fresh, certified nuclease-free reagents. Start with the water, followed by the dNTP mix or ATP stock.[4]
-
Quantify Purity: If you suspect your nucleotide stock is contaminated, the most definitive method is to analyze its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying different nucleotides.[5][6]
-
Issue 2: My kinase assay results are inconsistent or show unexpected inhibition.
Question: My ATP-dependent kinase assays are showing lower than expected activity or variable results. I suspect my ATP stock might be contaminated with dATP. How can this affect my experiment?
Answer: dATP can significantly interfere with kinase assays by acting as a competitive inhibitor, binding to the ATP-binding site of the kinase without being effectively utilized as a phosphate (B84403) donor.
-
Mechanism of Interference: Most kinases have a highly conserved ATP-binding pocket.[7] While dATP is structurally similar to ATP, the absence of the 2'-hydroxyl group on the ribose sugar can alter its binding affinity and prevent efficient catalysis, leading to competitive inhibition. This is especially problematic in assays where ATP concentrations are limiting.
-
Troubleshooting Steps:
-
Check ATP Stock Purity: Use HPLC to analyze your ATP stock for the presence of dATP and other impurities like ADP.[8] Even small percentages of dATP can be problematic.
-
Perform an ATP Titration: Run your kinase assay with varying concentrations of ATP. If a competitive inhibitor like dATP is present, you may observe a change in the apparent Km for ATP.
-
Use a Different Detection Method: Some assay formats can be prone to interference.[7] Consider using a non-competitive binding assay, such as one using a fluorescent ATP analog like TNP-ATP, to measure direct binding to the kinase, which can help diagnose issues with the nucleotide substrate.[9]
-
Issue 3: I am studying Ribonucleotide Reductase (RNR) and observing potent inhibition.
Question: My Ribonucleotide Reductase (RNR) activity is completely inhibited at low concentrations of what I believe is my allosteric activator, ATP. Is it possible that dATP contamination is causing this?
Answer: Absolutely. dATP is a well-characterized and potent allosteric inhibitor of most Class Ia RNRs.[10][11] Contamination of your ATP stock with even small amounts of dATP can lead to significant and often complete inhibition of the enzyme.
-
Mechanism of Inhibition: dATP binds to an allosteric "activity site" on the RNR enzyme.[10][12] This binding induces a significant conformational change, often leading to the formation of inactive oligomeric rings (e.g., α4β4 or α6 structures).[11][13][14] This structural change prevents the productive interaction between the two subunits of the enzyme, thereby blocking radical transfer and catalysis.[10][15] In contrast, ATP binding to the same site promotes an active conformation.[10][11]
-
Troubleshooting Steps:
-
Purify the ATP Stock: If dATP contamination is suspected, repurify the ATP stock using methods like HPLC.
-
Perform a dATP Titration: To confirm the enzyme's sensitivity, perform a dose-response experiment with a known, pure concentration of dATP. This will allow you to determine the Ki (inhibition constant).
-
Structural Analysis: If available, techniques like analytical ultracentrifugation or electron microscopy can be used to observe the dATP-induced formation of inactive oligomers.[15]
-
Frequently Asked Questions (FAQs)
Q1: What are the common sources of dATP impurities? A1: dATP impurities can arise from several sources:
-
Manufacturing Processes: Side products or incomplete purification during the chemical synthesis of ATP can leave residual dATP.[8]
-
Degradation: Although less common for introducing dATP into an ATP stock, general degradation of dNTP mixes can alter nucleotide ratios. The most common degradation product of any NTP is the corresponding nucleoside diphosphate (B83284) (NDP).[8]
-
Cross-Contamination: Pipetting errors or using the same equipment for both ribonucleotides and deoxyribonucleotides can introduce contaminants.
Q2: How can I quantify the purity of my nucleotide stocks? A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of nucleotide stocks.[5][6] It allows for the separation and quantification of dNTPs, rNTPs, and their respective di- and monophosphate forms.[5][16] HPLC-MS/MS methods offer even greater sensitivity, capable of quantifying nucleotides down to the femtomole level.[17][18]
Q3: What level of dATP impurity is considered problematic? A3: The problematic level of dATP depends entirely on the enzyme system being studied.
-
For Ribonucleotide Reductase , which is allosterically inhibited by dATP, even very low micromolar concentrations can be sufficient to cause complete inhibition.[13][19]
-
For kinases , the effect is competitive with ATP. The impact will depend on the relative concentrations of ATP and dATP and the kinase's binding affinity for each.
-
For DNA polymerases , the issue is often related to having balanced pools of all four dNTPs for optimal activity.[3]
Q4: Can I remove dATP impurities from my ATP stock? A4: Yes. Preparative HPLC is the most effective method for purifying nucleotide stocks and removing contaminants like dATP.[20] For labs that do not have access to a preparative HPLC system, it is often more practical to purchase new, high-purity certified reagents from a reliable vendor.
Quantitative Data Summary
The inhibitory effect of dATP is highly dependent on the specific enzyme. The table below summarizes key quantitative data for the allosteric inhibition of Ribonucleotide Reductase (RNR).
| Enzyme System | Effector | Constant Type | Value | Notes |
| Human RNR | dATP | Inhibition | Activity drops sharply after 4 µM | Biphasic effect: dATP first binds the specificity site (stimulating), then the activity site (inhibiting).[13] |
| Anaerobic RNR (P. copri) | dATP | Ki | 74 ± 24 µM | In contrast, the activation constant (KL) for ATP is much higher at 0.67 ± 0.12 mM.[19] |
| T7 DNA Polymerase | dATP | Kd,app | 15.5 ± 2 µM | This represents the apparent dissociation constant for dATP as a substrate, not an inhibitor.[21] |
| Calf Thymus Pol α | BuAdATP | Ki | Nanomolar range | Data for a dATP analog, 2-(p-n-butylanilino)dATP, demonstrating potent inhibition.[2] |
Experimental Protocols
Protocol 1: Analysis of Nucleotide Purity by HPLC
This protocol provides a general framework for analyzing dATP contamination in an ATP stock using reverse-phase HPLC.[5][16]
1. Sample Preparation:
- Dilute your nucleotide stock (e.g., ATP) to a final concentration of approximately 100 µM in the HPLC mobile phase starting buffer.
- Prepare standard solutions of pure ATP and dATP at known concentrations (e.g., 10, 50, 100 µM) to generate a standard curve for quantification.
2. HPLC System and Column:
- System: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size) is suitable for separating nucleotides.[5]
3. Mobile Phase and Elution:
- An isocratic elution is often preferred to avoid baseline shifts common with gradient methods.[5][16]
- Mobile Phase Example: A mixture of potassium phosphate buffer (e.g., 100 mM KH₂PO₄, pH 5.6), acetonitrile (B52724) (ACN, e.g., 5.8%), and an ion-pairing agent like tetrabutylammonium (B224687) bromide (TBA-Br, e.g., 3.5 g/L).[5] The exact percentages must be optimized for your specific column and system.
- Flow Rate: 1.0 - 1.2 mL/min.[5]
4. Detection:
- Set the UV detector to 260 nm, the absorbance maximum for adenine (B156593) bases.
5. Analysis:
- Inject the prepared samples and standards.
- Identify peaks based on the retention times of the pure standards. dATP will typically have a different retention time than ATP.
- Calculate the concentration of dATP impurity in your sample by comparing its peak area to the standard curve.
Visualizations
Logical and Experimental Workflows
References
- 1. The molecular mechanism of inhibition of alpha-type DNA polymerases by N2-(butylphenyl)dGTP and 2-(butylanilino)dATP: variation in susceptibility to polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clyte.tech [clyte.tech]
- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioline.com [bioline.com]
- 7. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 13. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Basis of dATP inhibition of RNRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 19. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
- 20. Removal of impurities from transcription factor preparations that alter their DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing dATP:dNTP Ratios for Mutagenesis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing dATP:dNTP ratios for various mutagenesis protocols, with a focus on error-prone PCR (epPCR).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of altering dATP:dNTP ratios in mutagenesis?
Altering the ratio of deoxynucleotide triphosphates (dNTPs), specifically by unbalancing the concentration of dATP relative to the other dNTPs, is a common strategy in random mutagenesis, particularly in error-prone PCR (epPCR).[1][2] The primary goal is to intentionally reduce the fidelity of the DNA polymerase, thereby increasing the rate of mutations introduced into a target gene.[1] This is a powerful tool for creating libraries of gene variants for directed evolution studies, where the aim is to screen for proteins with improved or novel functions.
Q2: How does an imbalanced dATP:dNTP ratio lead to mutations?
DNA polymerases rely on having a balanced pool of dNTPs to accurately replicate DNA. When the concentration of one dNTP is significantly lower than the others (e.g., a low dATP concentration), the polymerase is more likely to misincorporate one of the more abundant dNTPs at a position where dATP should be.[3] For instance, an abnormally high ratio of dGTP to dATP can promote the misinsertion of dGTP opposite a thymine (B56734) on the template strand.[3] This misincorporation, if not corrected by the polymerase's proofreading activity (which is often intentionally minimized in epPCR), will result in a mutation in the newly synthesized DNA strand.[3][4]
Q3: What is a typical starting ratio for dATP:dNTPs in error-prone PCR?
A common approach is to significantly reduce the concentration of dATP relative to the other three dNTPs (dCTP, dGTP, dTTP). Published studies have shown that ratios where dCTP, dGTP, and dTTP are each at a 20- to 40-fold excess compared to dATP can yield mutation rates between 1.4% and 1.8%.[5] The exact ratio will depend on the desired mutation frequency, the specific DNA polymerase used, and the sequence of the target DNA.
Q4: Can I alter the concentrations of other dNTPs besides dATP?
Yes, while reducing dATP is a well-documented method, the principle of imbalancing dNTP pools to induce mutations can be applied to any of the four dNTPs.[3] The choice of which dNTP to limit can influence the types of mutations that are preferentially introduced. For example, reducing dATP has been shown to favor A•T to G•C transitions.[5]
Q5: Are there other factors to consider when performing error-prone PCR besides dNTP ratios?
Absolutely. Optimizing dNTP ratios is just one component of a successful epPCR experiment. Other critical factors include:
-
Magnesium Chloride (MgCl2) Concentration: Higher concentrations of MgCl2 can decrease the fidelity of DNA polymerase.[1][6]
-
Manganese Chloride (MnCl2): The addition of MnCl2 is a common technique to further increase the error rate of the polymerase.[1][7]
-
DNA Polymerase Choice: Using a polymerase that lacks proofreading activity, such as Taq polymerase, is essential for epPCR.[1][7]
-
Template DNA Amount: Using an appropriate amount of template DNA is crucial for efficient amplification.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No PCR product or very low yield | Suboptimal dNTP concentrations. | While imbalanced dNTPs are intended for mutagenesis, excessively low concentrations of one dNTP can completely stall the PCR reaction.[6] Try a less extreme imbalance or slightly increase the total dNTP concentration. |
| Incorrect MgCl2 concentration. | The concentration of MgCl2 is critical and is often interdependent with the dNTP concentration.[8] An increase in dNTPs may require a proportional increase in MgCl2.[8] Optimize the MgCl2 concentration in 0.2–1 mM increments.[9][10] | |
| Issues with primers. | Check primer design for self-complementarity or poor binding to the template.[9] Ensure you are using the correct primer concentration.[9] | |
| High frequency of wild-type sequences (low mutation rate) | The dNTP ratio is not imbalanced enough. | Increase the ratio of the other three dNTPs to dATP. For example, move from a 10:1 ratio to a 20:1 or 40:1 ratio of dGTP/dCTP/dTTP to dATP.[5] |
| A high-fidelity polymerase was used. | Ensure you are using a non-proofreading polymerase like Taq.[7] High-fidelity polymerases are designed to prevent misincorporations and are not suitable for epPCR.[9][10][11] | |
| Insufficient MgCl2 or no MnCl2. | Gradually increase the MgCl2 concentration and consider adding MnCl2 to the reaction to further decrease polymerase fidelity.[1][7] | |
| PCR product of incorrect size or multiple bands | Non-specific primer annealing. | Optimize the annealing temperature. You can try a temperature gradient PCR to find the optimal temperature.[8][9] |
| Improper MgCl2 concentration. | Too much MgCl2 can lead to non-specific amplification.[6] Adjust the MgCl2 concentration in small increments.[9][10] | |
| Mutations are clustered in one region of the gene | Secondary structures in the template DNA. | Try adding PCR enhancers like DMSO or betaine (B1666868) to the reaction mix to help denature the DNA. |
| Unexpected mutation bias (e.g., too many transitions, not enough transversions) | The specific dNTP that is being limited. | The choice of the limiting dNTP can influence the type of mutations generated.[5] If you are limiting dATP and getting too many A•T to G•C transitions, consider limiting a different dNTP to alter the mutation spectrum. |
Quantitative Data on dATP:dNTP Ratios and Mutation Rates
| dGTP/dCTP/dTTP : dATP Ratio | Base Mutation Rate | Sequence Variation Rate | Primary Mutation Type | Reference |
| 20:1 | 1.4% | 77.8% | A•T → G•C transition | [5] |
| 40:1 | 1.8% | 100% | A•T → G•C transition | [5] |
Experimental Protocols
Protocol: Error-Prone PCR with Imbalanced dATP:dNTP Ratio
This protocol is designed to introduce random mutations into a target gene by using a reduced concentration of dATP.
1. Reagent Preparation:
-
dNTP Mixes: Prepare separate, concentrated stocks of dATP, dCTP, dGTP, and dTTP. From these, create a working "imbalanced dNTP mix." For a 20:1 ratio, for example, if the final concentration of dCTP, dGTP, and dTTP in the PCR is 200 µM each, the final concentration of dATP would be 10 µM.
-
Template DNA: Purify the plasmid DNA containing your gene of interest. The concentration should be accurately determined.
-
Primers: Design and purify forward and reverse primers that flank the region to be mutagenized.
2. PCR Reaction Setup:
For a standard 50 µL reaction:
| Component | Volume | Final Concentration |
| 10x PCR Buffer (without MgCl2) | 5 µL | 1x |
| MgCl2 (50 mM stock) | Adjust for 1.5 - 7 mM | 1.5 - 7 mM |
| Imbalanced dNTP Mix | As required | e.g., 10 µM dATP, 200 µM dCTP/dGTP/dTTP |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| Template DNA (10 ng/µL) | 1 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | Up to 50 µL | - |
3. Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 25-35 |
| Annealing | 50-60°C* | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
* The annealing temperature should be optimized for your specific primers.
4. Analysis and Cloning:
-
Run a small amount of the PCR product on an agarose (B213101) gel to confirm amplification of the correct size fragment.
-
Purify the remaining PCR product.
-
Clone the purified, mutagenized DNA fragments into an appropriate vector for screening and sequencing.
Visualizations
References
- 1. thescholarpost.com [thescholarpost.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of mutagenesis in vivo due to imbalanced dNTP pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [A simple error-prone PCR method through dATP reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCR Troubleshooting [caister.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neb.com [neb.com]
- 10. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 11. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
Validation & Comparative
comparing the efficiency of dATP vs ddATP incorporation by DNA polymerases
For researchers, scientists, and drug development professionals, understanding the nuances of DNA polymerase activity is paramount. A key aspect of this is the efficiency with which these enzymes incorporate natural deoxynucleoside triphosphates (dNTPs) versus their chain-terminating dideoxynucleoside triphosphate (ddNTP) counterparts. This guide provides a comprehensive comparison of dATP and ddATP incorporation by various DNA polymerases, supported by quantitative data and detailed experimental protocols.
The ability of DNA polymerases to differentiate between dATP and ddATP is fundamental to techniques like Sanger sequencing and is a critical factor in the efficacy of many antiviral therapies. While both molecules are recognized by the polymerase active site, the absence of a 3'-hydroxyl group on the ribose sugar of ddATP prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination.[1] The efficiency of this termination is polymerase-dependent and is a key determinant of the utility of ddNTPs in various molecular biology applications.
Quantitative Comparison of Incorporation Efficiency
The efficiency of ddATP incorporation relative to dATP is often expressed as a discrimination factor, which is the ratio of the incorporation efficiency (kpol/Kd) of the natural dNTP to that of the ddNTP. A lower discrimination factor indicates a higher efficiency of ddNTP incorporation. The following tables summarize the available quantitative data for several common DNA polymerases.
Table 1: Discrimination Factors for dATP vs. ddATP Incorporation
| DNA Polymerase | Amino Acid at Discriminating Position | ddATP Discrimination (dNTP/ddATP) | Reference |
| E. coli DNA Polymerase I | Phe-762 (Wild-type) | 1,500 | [2] |
| E. coli DNA Polymerase I (Mutant) | Tyr-762 | 6 | [2] |
| Thermus aquaticus (Taq) DNA Polymerase | Phe-667 (Wild-type) | 4,000 | [2] |
| Thermus aquaticus (Taq) DNA Polymerase (Mutant) | Tyr-667 | 5 | [2] |
| Bacteriophage T7 DNA Polymerase | Tyr-526 (Wild-type) | 2 | [2] |
| Bacteriophage T7 DNA Polymerase (Mutant) | Phe-526 | >4,000 | [2] |
Table 2: Pre-Steady-State Kinetic Parameters for dATP and ddNTP Incorporation
| DNA Polymerase | Nucleotide | kpol (s⁻¹) | Kd (µM) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |
| T7 DNA Polymerase (E514Cou Mutant) | dATP | 210 ± 15 | 15.5 ± 2 | 13.5 | [3] |
| Vent DNA Polymerase | dCTP | 65 | 74 | 0.88 | [4] |
| Vent DNA Polymerase | ddCTP | 0.13 | 37 | 0.0035 | [4] |
| DNA Polymerase β | dATP (matched) | 37.0 ± 0.2 | - | - | [5] |
| DNA Polymerase β | dGTP (mismatched) | 4.4 ± 0.01 | - | - | [5] |
Note: Data for dCTP and ddCTP with Vent DNA polymerase are included as a representative comparison for a dNTP versus a ddNTP.
Experimental Protocols
The quantitative data presented above are typically generated using pre-steady-state kinetic assays, such as single-turnover experiments, which allow for the determination of the maximal rate of polymerization (kpol) and the nucleotide binding affinity (Kd).
Pre-Steady-State Single-Turnover Kinetics Assay
This method is used to measure the rate of a single nucleotide incorporation event.
1. Materials:
-
Purified DNA polymerase
-
5'-radiolabeled or fluorescently labeled primer-template DNA substrate
-
dATP and ddATP of high purity
-
Reaction buffer (specific to the polymerase, e.g., for T7 DNA polymerase: 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 50 mM NaCl)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) reagents
-
Phosphorimager or fluorescence scanner
2. Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the labeled primer-template DNA in the reaction buffer at a concentration ratio that ensures all DNA is bound by the enzyme (typically a slight excess of polymerase).
-
Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing the desired concentration of either dATP or ddATP and MgCl₂ to initiate the reaction. This is often performed using a rapid quench-flow instrument.
-
Quenching: After a specific time interval (ranging from milliseconds to seconds), the reaction is stopped by adding the quench solution.
-
Product Analysis: The reaction products are separated by denaturing PAGE.
-
Quantification: The amount of extended primer (product) is quantified using a phosphorimager or fluorescence scanner.
-
Data Analysis: The product concentration is plotted against time, and the data are fit to a single exponential equation to determine the observed rate constant (kobs) for that nucleotide concentration.
-
Determination of Kinetic Parameters: The kobs values from multiple nucleotide concentrations are then plotted against the nucleotide concentration and fit to a hyperbolic equation to determine kpol (the maximum rate at saturating nucleotide concentration) and Kd (the nucleotide concentration at which the rate is half-maximal).
Mechanism of Incorporation and Termination
The fundamental difference in the incorporation of dATP versus ddATP lies in the structure of the sugar moiety. The presence of a 3'-hydroxyl group on dATP allows for the formation of a phosphodiester bond with the incoming nucleotide, facilitating chain elongation. In contrast, the absence of this 3'-hydroxyl group in ddATP results in the termination of DNA synthesis as no further nucleotides can be added.
Figure 1. DNA chain elongation vs. termination.
The efficiency of dATP and ddATP incorporation is a crucial aspect of DNA polymerase function with significant implications for molecular biology techniques and therapeutic applications. As the data indicates, wild-type DNA polymerases generally exhibit strong discrimination against ddATP in favor of dATP. However, this discrimination can be significantly altered by mutations in the enzyme's active site, enabling the development of specialized polymerases for applications such as DNA sequencing. The kinetic parameters, kpol and Kd, provide a detailed quantitative measure of this discrimination and are essential for optimizing protocols and developing new polymerase variants with desired properties.
References
Validating dATP Purity: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP) is critical for the success and reproducibility of a wide range of molecular biology applications, including PCR, DNA sequencing, and cDNA synthesis.[1][2][3] High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the quantitative assessment of dATP purity, offering high resolution and sensitivity. This guide provides a detailed comparison of HPLC with other analytical methods, supported by experimental protocols and data to aid in the validation of dATP purity.
Quantitative Purity Analysis: A Comparative Overview
The purity of dATP is a critical quality attribute, with most commercial suppliers ensuring a purity of ≥99% as determined by HPLC.[4][5][6] The primary impurity of concern is deoxyadenosine (B7792050) diphosphate (B83284) (dADP), a product of dATP hydrolysis. Other potential impurities can include deoxyadenosine monophosphate (dAMP) and byproducts from the synthetic manufacturing process, such as modified nucleotides and tetraphosphates.[5]
| Method | Purity Assessment (%) | Common Impurities Detected | Resolution | Sensitivity | Throughput |
| Ion-Pair Reversed-Phase HPLC-UV | ≥99% | dADP, dAMP | High | High | Moderate |
| Capillary Electrophoresis (CE) | Comparable to HPLC | dADP, dAMP | Very High | High | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | >99% (with structural confirmation) | dADP, dAMP, synthesis byproducts | High | Very High | Lower |
Experimental Protocols
Principle of Ion-Pair Reversed-Phase HPLC for dATP Analysis
Ion-pair reversed-phase HPLC is a powerful technique for separating charged analytes like dATP on a non-polar stationary phase.[7] A positively charged ion-pairing agent, such as tetrabutylammonium (B224687), is added to the mobile phase. This agent forms a neutral ion pair with the negatively charged phosphate (B84403) groups of dATP and its related impurities, allowing for their retention and separation on a C18 reversed-phase column. Elution is typically achieved by a gradient of an organic solvent, such as acetonitrile.
Detailed HPLC Methodology for dATP Purity Validation
This protocol is a representative method for the analysis of dATP purity using ion-pair reversed-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
dATP sodium salt reference standard and sample solutions
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 20 mM potassium phosphate, 5 mM tetrabutylammonium hydrogen sulfate, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
2. Sample Preparation:
-
Accurately weigh and dissolve the dATP sample in HPLC-grade water to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of dATP at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 259 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 0% to 50% Mobile Phase B
-
25-30 min: 50% Mobile Phase B
-
30-35 min: Return to 100% Mobile Phase A
-
35-45 min: Re-equilibration at 100% Mobile Phase A
-
4. Data Analysis:
-
Identify the dATP peak based on the retention time of the reference standard.
-
Calculate the purity of the dATP sample using the area normalization method:
-
% Purity = (Area of dATP peak / Total area of all peaks) x 100
-
Method Comparison and Alternatives
While HPLC is a robust and widely used method for dATP purity analysis, other techniques offer distinct advantages.
-
Capillary Electrophoresis (CE): CE provides very high separation efficiency and is particularly well-suited for the analysis of charged molecules like nucleotides.[8][9] It often requires smaller sample volumes and less solvent compared to HPLC.[10] However, reproducibility can be a challenge compared to the more established HPLC methods.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides an unparalleled level of specificity.[12] While HPLC-UV can quantify purity based on peak area, LC-MS can definitively identify the chemical structure of impurities, even at trace levels. This is particularly valuable for characterizing novel impurities that may arise from new manufacturing processes.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Figure 1. Experimental workflow for dATP purity validation by HPLC.
Figure 2. Logical relationship of methods for dATP purity validation.
References
- 1. Thermo Scientific dATP Solution (100 mM) 0.25 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. Thermo Scientific dATP Solution (100 mM) 0.25 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 3. cacheby.com [cacheby.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. Genscript Corporation dATP (100 mM) ≥99% HPLC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
A Researcher's Guide to Selecting dATP: A Comparative Analysis of Commercial Suppliers
For researchers, scientists, and professionals in drug development, the quality of deoxyadenosine (B7792050) triphosphate (dATP) is paramount for the success of sensitive molecular applications. The purity, concentration, and functional performance of dATP can significantly impact the reliability and reproducibility of experimental results, from polymerase chain reaction (PCR) to DNA sequencing and cellular assays. This guide provides a framework for comparing dATP from various commercial suppliers, complete with supporting experimental methodologies and data presentation structures.
While direct, third-party comparative studies across named brands are not typically published, this guide synthesizes industry-standard quality control protocols to empower laboratories to conduct their own evaluations. The data presented in the tables below are hypothetical examples intended to illustrate how such a comparison should be structured.
Key Quality Parameters & Comparative Data
The quality of a dATP solution is determined by several critical factors: purity as assessed by HPLC, the absence of enzymatic and DNA contaminants, and its performance in functional assays.[1] High-purity dNTPs are crucial for successful and sensitive PCR, as impurities can decrease amplification sensitivity and yield.[2][3]
Table 1: Purity and Concentration Analysis of dATP
| Supplier | Lot Number | Purity by HPLC (% dATP) | dADP Impurity (%) | Other Impurities (%) | Concentration by UV-Vis (mM) |
| Supplier A | A-240115 | 99.6 | 0.3 | 0.1 | 101.2 |
| Supplier B | B-240122 | 99.1 | 0.7 | 0.2 | 98.5 |
| Supplier C | C-240109 | 99.8 | 0.1 | 0.1 | 100.7 |
Table 2: Functional Performance in PCR Assays
| Supplier | Lot Number | Standard PCR (2 kb) Yield (ng/µL) | Long-Range PCR (18 kb) Success | qPCR Ct Value (10^4 copies) |
| Supplier A | A-240115 | 155 | Pass | 24.1 |
| Supplier B | B-240122 | 148 | Fail | 24.8 |
| Supplier C | C-240109 | 162 | Pass | 23.9 |
Experimental Protocols
Detailed and standardized methodologies are essential for an objective comparison of dATP from different suppliers. The following protocols are standard in the industry for assessing dNTP quality.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of dNTPs by separating dATP from contaminants such as dADP, dAMP, and other nucleosidic impurities.[1][4]
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.[5]
-
Mobile Phase Preparation:
-
Buffer A: Prepare a 20 mM ammonium (B1175870) formate (B1220265) buffer, adjusted to pH 3.7.[6]
-
Buffer B: Acetonitrile.
-
Use an isocratic or gradient elution method suitable for separating nucleotides.[5]
-
-
Sample Preparation: Dilute the 100 mM dATP stock from each supplier to a final concentration of approximately 0.5 mg/mL in the diluent (e.g., 20 mM ammonium formate buffer).[6]
-
Analysis:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.2 mL/min).[5]
-
Inject a defined volume (e.g., 10 µL) of the prepared sample.
-
Detect the separated components by UV absorbance at 260 nm.[7]
-
Calculate purity by the area normalization method, where the area of the dATP peak is expressed as a percentage of the total area of all peaks in the chromatogram.[8]
-
Concentration Determination by UV-Vis Spectroscopy
UV-Vis spectroscopy is a common method for determining the concentration of nucleic acids based on their absorbance of ultraviolet light.[9]
-
Instrumentation: UV-Vis spectrophotometer with quartz cuvettes or a micro-volume spectrophotometer.
-
Procedure:
-
Prepare a high-dilution (e.g., 1:1000) of the dATP stock solution in a neutral pH buffer (e.g., 10 mM Tris-Cl, pH 7.0).[7]
-
Use the same buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample at 260 nm (A260). The reading should ideally be between 0.1 and 1.0 for highest accuracy.[7]
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / (ε × path length) .
-
The molar extinction coefficient (ε) for dATP at 260 nm and pH 7.0 is 15,400 L·mol⁻¹·cm⁻¹.
-
Remember to account for the dilution factor in the final calculation.
-
-
Performance Evaluation in a Long-Range PCR Assay
A long-range PCR is a sensitive functional assay, as the amplification of large DNA fragments is easily inhibited by trace contaminants in dNTP solutions.[1][4]
-
Template and Primers: Use a well-characterized DNA template (e.g., lambda DNA) and primers designed to amplify a large fragment (e.g., >15 kb).[10]
-
Reaction Setup (50 µL):
-
10x PCR Buffer: 5 µL
-
dNTP Mix (10 mM each, prepared using dATP from supplier being tested): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (e.g., 50 pg/µL): 1 µL[1]
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-Free Water: to 50 µL
-
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 min
-
30 Cycles:
-
Denaturation: 98°C for 10 sec
-
Annealing: 60°C for 15 sec
-
Extension: 72°C for 10 min (adjust based on fragment size, ~1 min/kb)
-
-
Final Extension: 72°C for 10 min
-
-
Analysis: Visualize the PCR product on a 0.8% agarose (B213101) gel. Successful amplification of the correct-sized band indicates high functional quality of the dATP.
Visualizations
Diagrams help clarify complex workflows and biological pathways, providing an at-a-glance understanding of the processes involved.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. dNTP Set and dNTP Mix, PCR Grade [qiagen.com]
- 3. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 4. bioline.com [bioline.com]
- 5. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. torontech.com [torontech.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
A Comparative Guide to DNA Polymerase Fidelity at Varying dATP Concentrations
For Researchers, Scientists, and Drug Development Professionals
The fidelity of DNA polymerases—their intrinsic ability to accurately replicate a DNA template—is a critical parameter in a multitude of molecular biology applications, from high-fidelity PCR for cloning and sequencing to the development of novel therapeutics. A key factor influencing this accuracy is the concentration of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Imbalances in the dNTP pool can significantly impact a polymerase's error rate. This guide provides a comparative analysis of the fidelity of several common DNA polymerases under conditions of varying dATP concentrations, supported by experimental data and detailed protocols.
Comparative Fidelity of DNA Polymerases
The fidelity of a DNA polymerase can be dramatically affected by the concentration of the "correct" incoming nucleotide. When the concentration of a specific dNTP, such as dATP, is limited, the polymerase is more likely to misincorporate one of the other available dNTPs, leading to an increased error rate. This principle is leveraged in assays designed to quantify and compare polymerase fidelity.
The following table summarizes the performance of five different DNA polymerases in a 'T' template context, where the concentration of dATP was systematically varied. The data is derived from a high-resolution fidelity assay known as the Magnification via Nucleotide Imbalance Fidelity (MagNIFi) assay.[1][2] The error rate reflects the frequency of misincorporation events at a template thymine (B56734) base.
| dATP Concentration (µM) | Dpo4 | Taq | AMV RT | Sequenase 2.0 | Phi29 |
| 10 | Low | Very Low | Very Low | Very Low | Extremely Low |
| 1 | Low | Very Low | Very Low | Very Low | Extremely Low |
| 0.1 | Moderate | Low | Low | Very Low | Extremely Low |
| 0.01 | High | Moderate | Moderate | Low | Very Low |
| 0.001 | Very High | High | High | Moderate | Low |
| 0.0001 | Saturation | Very High | Very High | High | Moderate |
Note: "Error Rate" is a qualitative representation of the data presented in dose-response curves. "Extremely Low" indicates the highest fidelity, while "Saturation" indicates that the error rate has reached its maximum under the assay conditions.
Key Observations:
-
Dpo4 , a low-fidelity translesional polymerase, exhibits a high error rate even at relatively high dATP concentrations, with errors beginning to dominate between 0.01 and 0.1 µM dATP.[1][2]
-
Taq polymerase and AMV Reverse Transcriptase show intermediate fidelity, with error rates increasing significantly as dATP concentrations fall below 0.1 µM.
-
Sequenase 2.0 , a modified T7 polymerase lacking 3'-5' exonuclease activity, demonstrates higher fidelity than Taq and AMV RT.[2]
-
Phi29 DNA polymerase , known for its high processivity and proofreading activity, maintains the highest fidelity, with a substantially lower error rate across all tested dATP concentrations.[1][2]
Experimental Protocols
The data presented in this guide is based on the Magnification via Nucleotide Imbalance Fidelity (MagNIFi) assay. This next-generation sequencing (NGS)-based method allows for a highly sensitive and scalable assessment of DNA polymerase fidelity.
Magnification via Nucleotide Imbalance Fidelity (MagNIFi) Assay
This assay intentionally creates a dNTP pool imbalance to magnify the natural error rate of a DNA polymerase, making it easier to detect and quantify.[1][2]
1. Template-Primer Design and Preparation:
-
A single-stranded DNA template is designed with a specific nucleotide at a designated position (the "Error-Enriched Site" or EES). For the data in this guide, the template contained a thymine (T) at the EES.
-
A complementary primer is annealed to the template, positioned just upstream of the EES.
2. Primer Extension Reaction:
-
A series of primer extension reactions are set up for each DNA polymerase being tested.
-
Each reaction contains the annealed template-primer, the DNA polymerase in its specific reaction buffer, and a dNTP mix with a defined imbalance.
-
For a 'T' template, the concentrations of dGTP, dCTP, and dTTP are held constant at a high level (e.g., 10 µM), while the concentration of dATP is varied across a range of lower concentrations (e.g., from 10 µM down to 0.1 pM).[3]
-
The reactions are incubated at the optimal temperature for the polymerase for a set period to allow for primer extension.
3. Next-Generation Sequencing (NGS) Library Preparation and Sequencing:
-
The products of the primer extension reactions are prepared for NGS. This involves the ligation of sequencing adapters.
-
The library is then sequenced using a high-throughput sequencing platform.
4. Data Analysis:
-
The sequencing reads are analyzed to determine the frequency of correct nucleotide incorporation (dATP) versus misincorporation of other nucleotides at the EES.
-
The error rate is calculated for each dATP concentration for each polymerase, allowing for the generation of dose-response curves that depict the relationship between dNTP concentration and fidelity.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the MagNIFi assay for assessing DNA polymerase fidelity.
Caption: MagNIFi Assay Workflow for DNA Polymerase Fidelity Assessment.
This guide provides a framework for understanding and comparing the fidelity of DNA polymerases in response to varying dATP concentrations. The choice of polymerase and the optimization of reaction conditions, including dNTP concentrations, are paramount for achieving the desired outcome in sensitive molecular applications. For researchers in drug development, understanding how polymerase fidelity can be modulated offers potential avenues for the design of novel antiviral and anticancer therapies.
References
The Performance of dATP in Diverse PCR Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyadenosine triphosphate (dATP) is a fundamental building block in the polymerase chain reaction (PCR), serving as a key substrate for DNA polymerases. The efficiency, fidelity, and yield of PCR are critically influenced by the composition of the reaction buffer. This guide provides an objective comparison of dATP's performance in various PCR buffer systems, supported by experimental data, to aid researchers in optimizing their PCR protocols for applications ranging from routine cloning to high-fidelity sequencing and challenging amplifications.
Executive Summary
The performance of dATP is intricately linked to the specific components of the PCR buffer. Standard PCR buffers containing Taq DNA polymerase readily incorporate dATP. However, for applications demanding higher fidelity, specialized buffers and polymerases are necessary. The substitution of dATP with analogs like deoxyuridine triphosphate (dUTP) can impact PCR efficiency. Furthermore, additives such as magnesium chloride (MgCl₂), dimethyl sulfoxide (B87167) (DMSO), and betaine (B1666868) play crucial roles in modulating dATP incorporation, particularly in templates with high GC content. Understanding these interactions is paramount for successful and reproducible PCR outcomes.
Comparative Performance of dATP and dUTP
While dATP is the natural nucleotide for DNA synthesis, dUTP is often used in quantitative PCR (qPCR) to prevent carry-over contamination from previous reactions. However, this substitution is not without consequences for PCR performance.
A study comparing the performance of dTTP (a close structural and functional analog of dATP in terms of base pairing) and dUTP in qPCR revealed a significant difference in amplification efficiency. Across 91 assays, the average efficiency with dTTP was 102%, whereas with dUTP it was 94%[1]. While the sensitivity for detecting low template amounts was similar between the two nucleotides, the lower efficiency with dUTP can impact the accuracy of quantitative results[1].
The utilization of dUTP also varies significantly among different DNA polymerases. For instance, Taq DNA polymerase utilizes dUTP with a relative efficiency of 71.3% compared to dTTP. In contrast, high-fidelity polymerases like Pfu DNA polymerase show a much lower efficiency for dUTP incorporation (9.4%)[2]. This highlights the importance of selecting a polymerase that is compatible with dUTP if its use is required.
Table 1: Quantitative Comparison of dATP (as represented by dTTP) and dUTP Performance in qPCR
| Parameter | dATP (dTTP) | dUTP | Reference |
| Average Amplification Efficiency | 102% | 94% | [1] |
| Sensitivity (Low Template) | Similar | Similar | [1] |
Table 2: Relative Efficiency of dUTP Utilization by Different DNA Polymerases (Compared to dTTP)
| DNA Polymerase | Relative dUTP Utilization Efficiency | Reference |
| Taq DNA Polymerase | 71.3% | [2] |
| Pfu DNA Polymerase | 9.4% | [2] |
| Vent DNA Polymerase | 15.1% | [2] |
| KOD DNA Polymerase | 12.3% | [2] |
The Influence of PCR Buffer Components on dATP Incorporation
The composition of the PCR buffer has a profound effect on the performance of dATP during amplification. Key components and their impact are detailed below.
Magnesium Chloride (MgCl₂) Concentration
Magnesium ions are essential cofactors for DNA polymerase activity and play a critical role in the proper incorporation of dNTPs, including dATP. The optimal MgCl₂ concentration, typically ranging from 1.5 mM to 4.5 mM, is crucial for achieving high PCR yield and specificity[3][4].
-
Low MgCl₂ concentrations can lead to reduced enzyme activity, resulting in weak or no amplification.
-
High MgCl₂ concentrations can increase the rate of non-specific primer annealing and decrease the fidelity of the polymerase, leading to the amplification of unwanted products[5].
A meta-analysis of numerous studies found a strong correlation between MgCl₂ concentration and the melting temperature of DNA, with an optimal range generally between 1.5 mM and 3.0 mM for many applications[6]. For templates with high GC content, a slightly higher MgCl₂ concentration may be beneficial[4][7].
Table 3: Effect of MgCl₂ Concentration on PCR Performance
| MgCl₂ Concentration | Impact on PCR |
| Too Low (<1.5 mM) | Low or no PCR product, reduced polymerase activity. |
| Optimal (1.5 - 3.0 mM) | High yield and specificity. |
| Too High (>3.0 mM) | Increased non-specific products, decreased polymerase fidelity. |
pH of the Reaction Buffer
The pH of the PCR buffer can significantly influence the fidelity of DNA polymerases. Studies have shown that for some polymerases, a lower pH can increase fidelity. For instance, the error rate of an exonuclease-deficient Klenow fragment was found to decrease at lower pH values[8]. Conversely, for Pfu DNA polymerase, fidelity was observed to be highest at a pH between 8.5 and 9.1[9][10]. Standard PCR buffers are often buffered with Tris-HCl at a pH of around 8.3 to 9.0 at room temperature, which drops at the elevated temperatures of PCR. The choice of buffering agent can also impact the stability of the pH during thermal cycling[11].
PCR Additives: DMSO and Betaine
For challenging templates, particularly those with high GC content, additives like DMSO and betaine are often included in the PCR buffer to enhance the amplification of the target sequence. These additives help to disrupt the secondary structures of the DNA template, making it more accessible to the polymerase.
A study investigating the amplification of the ITS2 DNA barcode from plants demonstrated a significant increase in PCR success with the addition of these agents. The highest success rate (91.6%) was achieved with 5% DMSO, while 1 M betaine resulted in a 75% success rate[12][13]. Interestingly, combining both additives did not further improve the success rate in that particular study[12]. Another study showed that a combination of 1 M betaine and 5% DMSO improved the uniform amplification of a random sequence DNA library[14]. These additives can be crucial for obtaining a PCR product when standard buffer systems fail.
Table 4: Impact of DMSO and Betaine on PCR Success Rate for a Challenging Template
| Additive | Concentration | PCR Success Rate | Reference |
| None (Control) | - | Low (assumed) | [12] |
| DMSO | 5% | 91.6% | [12][13] |
| Betaine | 1 M | 75% | [12][13] |
Experimental Protocols
Detailed methodologies for standard, high-fidelity, and GC-rich PCR are provided below to allow for the replication of experiments and the optimization of protocols for specific research needs.
Standard PCR Protocol
This protocol is suitable for routine PCR applications using Taq DNA polymerase.
Reaction Mixture (50 µL):
| Component | Final Concentration | Volume |
| 10x Standard Taq Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each) | 200 µM each | 1 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Template DNA | 1-100 ng | variable |
| Nuclease-free water | to 50 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
High-Fidelity PCR Protocol
This protocol is designed for applications requiring high accuracy, such as cloning and sequencing, using a proofreading DNA polymerase.
Reaction Mixture (50 µL):
| Component | Final Concentration | Volume |
| 5x High-Fidelity Buffer | 1x | 10 µL |
| dNTP Mix (10 mM each) | 200 µM each | 1 µL |
| Forward Primer (10 µM) | 0.5 µM | 2.5 µL |
| Reverse Primer (10 µM) | 0.5 µM | 2.5 µL |
| High-Fidelity DNA Polymerase | as recommended | variable |
| Template DNA | 1-50 ng | variable |
| Nuclease-free water | to 50 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 sec | 1 |
| Denaturation | 98°C | 10 sec | 30-35 |
| Annealing | 60-72°C | 20 sec | |
| Extension | 72°C | 15-30 sec/kb | |
| Final Extension | 72°C | 2-5 min | 1 |
| Hold | 4°C | ∞ |
GC-Rich PCR Protocol
This protocol is optimized for the amplification of templates with high GC content, often incorporating additives like DMSO or betaine.
Reaction Mixture (50 µL):
| Component | Final Concentration | Volume |
| 5x GC Buffer | 1x | 10 µL |
| dNTP Mix (10 mM each) | 200 µM each | 1 µL |
| Forward Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| DNA Polymerase for GC-rich PCR | as recommended | variable |
| DMSO | 3-5% | 1.5-2.5 µL |
| Betaine (5 M) | 1 M | 10 µL |
| Template DNA | 10-100 ng | variable |
| Nuclease-free water | to 50 µL |
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 min | 1 |
| Denaturation | 98°C | 20-30 sec | 35-40 |
| Annealing | 65-72°C | 30 sec | |
| Extension | 72°C | 1-2 min/kb | |
| Final Extension | 72°C | 7-10 min | 1 |
| Hold | 4°C | ∞ |
Visualizing PCR Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a Polymerase Chain Reaction experiment.
Caption: Key components of a typical PCR buffer system.
References
- 1. Preamplification with dUTP and Cod UNG Enables Elimination of Contaminating Amplicons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the ideal concentration of MgCl2? | AAT Bioquest [aatbio.com]
- 4. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 5. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of reaction pH on the fidelity and processivity of exonuclease-deficient Klenow polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The enhancement of PCR amplification of a random sequence DNA library by DMSO and betaine: application to in vitro combinatorial selection of aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Lot of dATP: A Comparative Guide for Researchers
The consistency and quality of reagents are paramount in molecular biology research and diagnostics. A new lot of a critical reagent, such as 2'-deoxyadenosine (B1664071) 5'-triphosphate (dATP), can introduce variability that may affect experimental outcomes. This guide provides a comprehensive framework for validating a new lot of dATP against a previously qualified or standard lot, ensuring the reliability and reproducibility of your results.
Physicochemical Analysis: Purity and Concentration Assessment
The initial step in validating a new dATP lot is to verify its purity and concentration. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose, capable of separating dATP from potential contaminants and degradation products like dADP and dAMP.
Table 1: Physicochemical Comparison of dATP Lots
| Parameter | Old dATP Lot | New dATP Lot | Acceptance Criteria |
| Concentration (mM) by UV Spec | ± 5% of manufacturer's specification | ||
| Purity (% by HPLC) | ≥ 99% | ||
| dADP (% by HPLC) | < 1% | ||
| dAMP (% by HPLC) | < 0.1% |
Experimental Protocol: Purity and Concentration Assessment by HPLC
-
Preparation of Standards: Prepare a standard curve using a certified dATP reference standard at concentrations ranging from 0.1 mM to 1 mM.
-
Sample Preparation: Dilute both the old and new dATP lots to a concentration within the range of the standard curve.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A buffered aqueous solution with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) and an organic modifier (e.g., acetonitrile) gradient.[1]
-
Detection: UV absorbance at 259 nm.
-
-
Data Analysis:
-
Calculate the concentration of each dATP lot based on the standard curve.
-
Determine the purity of each lot by calculating the area of the dATP peak as a percentage of the total peak area in the chromatogram.[2]
-
Functional Assays: Performance in Key Applications
Assessing the performance of the new dATP lot in common molecular biology applications is crucial. The following assays will compare the new lot to the old lot in terms of efficiency, yield, and fidelity.
Standard PCR Assay
This assay evaluates the ability of the new dATP lot to support DNA amplification in a standard PCR reaction.
Table 2: Standard PCR Performance Comparison
| Parameter | Old dATP Lot | New dATP Lot | Acceptance Criteria |
| PCR Product Yield (ng/µL) | Comparable to the old lot (within ± 20%) | ||
| Specificity (Presence of non-specific bands) | No significant increase in non-specific bands |
Experimental Protocol: Comparative Standard PCR
-
Reaction Setup: Prepare identical PCR master mixes for both the old and new dATP lots. Each reaction should contain a standard DNA template, primers for a known amplicon, DNA polymerase, and the respective dATP lot.
-
Thermal Cycling: Use a standard three-step cycling protocol with optimized annealing and extension times.
-
Analysis:
-
Run the PCR products on an agarose (B213101) gel.
-
Quantify the band intensity using densitometry to compare product yield.
-
Visually inspect the gel for any non-specific bands.
-
Quantitative PCR (qPCR) Assay
A qPCR assay provides a more sensitive measure of amplification efficiency.
Table 3: qPCR Performance Comparison
| Parameter | Old dATP Lot | New dATP Lot | Acceptance Criteria |
| Ct Value (Threshold Cycle) | ΔCt (New - Old) < 0.5 | ||
| Amplification Efficiency (%) | 90-110% for both lots | ||
| Melt Curve Analysis | Single, sharp peak at the same melting temperature |
Experimental Protocol: Comparative qPCR
-
Reaction Setup: Prepare qPCR reactions for both dATP lots using a DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.[3][4] Use a dilution series of a known template to assess efficiency.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis:
-
Compare the Ct values obtained for each lot at the same template concentration.
-
Calculate the amplification efficiency from the slope of the standard curve for each lot.
-
Analyze the melt curves to ensure product specificity.
-
Sanger Sequencing Assay
This assay assesses the impact of the new dATP lot on sequencing accuracy and quality.
Table 4: Sanger Sequencing Performance Comparison
| Parameter | Old dATP Lot | New dATP Lot | Acceptance Criteria |
| Phred Quality Score (Q-score) - Average | No significant decrease compared to the old lot | ||
| Read Length (bp) | Comparable to the old lot | ||
| Base Call Accuracy (%) | ≥ 99.9% for both lots |
Experimental Protocol: Comparative Sanger Sequencing
-
Sequencing Reaction: Perform cycle sequencing reactions for a known DNA template using both the old and new dATP lots.[5]
-
Capillary Electrophoresis: Purify the sequencing products and run them on a capillary electrophoresis-based genetic analyzer.
-
Data Analysis:
-
Analyze the sequencing chromatograms using appropriate software.
-
Compare the average Phred quality scores, usable read lengths, and overall base call accuracy between the two lots.
-
Visualizing Workflows and Potential Impacts
dATP Lot Validation Workflow
Caption: Workflow for the validation of a new dATP lot.
Hypothetical Impact of dATP Quality on a Signaling Pathway
Caption: Impact of dATP quality on the study of a signaling pathway.
References
A Comparative Guide to the Synthesis of dATP: Enzymatic vs. Chemical Methods
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, making its production a critical process for research in molecular biology, genetic engineering, and the development of therapeutics.[1][2][3][4] The synthesis of dATP can be broadly categorized into two primary approaches: traditional chemical synthesis and biocatalytic enzymatic synthesis. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Quantitative Performance Comparison
The choice between enzymatic and chemical synthesis of dATP often depends on a balance of factors including yield, purity, cost-effectiveness, scalability, and environmental impact. The following table summarizes the key performance metrics for each method based on published experimental data.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Starting Material | DNA, Deoxyadenosine Monophosphate (dAMP) | Deoxyadenosine |
| Typical Yield | 40% (from DNA) to >90% (whole-cell catalysis)[3][5] | 65-70%[6] |
| Purity | High (e.g., 95% after purification)[5] | High, requires purification |
| Reaction Conditions | Mild (near neutral pH, room temperature)[7] | Harsh (organic solvents, catalysts)[3] |
| Scalability | Can be challenging due to enzyme stability and recovery[8] | Well-established for various scales[6] |
| Environmental Impact | "Green" process with aqueous solutions, less waste[9] | Generates hazardous organic waste[3][9] |
| Cost | Lower operational costs, but initial enzyme cost can be high[7] | Higher overall cost due to solvents and lower yields[3][10] |
| Specificity | High substrate specificity, fewer byproducts[7] | Lower specificity, may require protecting groups |
Synthesis Methodologies and Workflows
Chemical Synthesis of dATP
Chemical synthesis offers a direct and reliable route to dATP from the corresponding nucleoside. A prevalent and efficient method is the "one-pot, three-step" strategy, which involves monophosphorylation, reaction with pyrophosphate, and subsequent hydrolysis.[6]
Experimental Protocol: One-Pot Chemical Synthesis [6]
-
Monophosphorylation: Deoxyadenosine is suspended in a suitable organic solvent (e.g., trimethyl phosphate). The mixture is cooled, and a phosphorylating agent like phosphorus oxychloride (POCl₃) is added dropwise while maintaining the low temperature. The reaction is stirred for several hours.
-
Pyrophosphate Reaction: A solution of tributylammonium pyrophosphate in an anhydrous solvent (e.g., DMF) is added to the reaction mixture. This is followed by the addition of a coupling agent.
-
Hydrolysis: After the reaction with pyrophosphate, the resulting cyclic intermediate is hydrolyzed by adding a basic aqueous solution (e.g., triethylammonium (B8662869) bicarbonate buffer).
-
Purification: The final product, dATP, is purified from the reaction mixture using techniques such as ion-exchange chromatography to yield the sodium salt of dATP with a purity of over 95%.
Enzymatic Synthesis of dATP
Enzymatic methods leverage the high specificity of biological catalysts to produce dATP. These approaches are considered more environmentally friendly and can achieve very high yields under specific conditions.
A. Synthesis from DNA
This method uses DNA as an inexpensive starting material, which is enzymatically digested to deoxynucleoside monophosphates (dNMPs). Subsequently, dAMP is selectively phosphorylated to dATP.[5]
Experimental Protocol: Synthesis from DNA [5]
-
DNA Digestion: High molecular weight DNA is first denatured by heat. It is then treated with soluble DNase I to produce oligonucleotides.
-
Monophosphate Generation: The resulting oligonucleotide mixture is hydrolyzed to deoxynucleoside monophosphates (dAMP, dGMP, dCMP, and TMP) using an immobilized nuclease, such as nuclease P1. This step achieves a conversion of 75-90%.
-
Selective Phosphorylation: The dNMP mixture is subjected to selective enzymatic phosphorylation. In the presence of phosphoenolpyruvate (B93156) (PEP), a catalytic amount of ATP, adenylate kinase, and pyruvate kinase, dAMP is specifically converted to dATP.
-
Purification: The dATP is isolated from the reaction mixture, often by precipitation as its barium salt. A subsequent purification step, such as ion-exchange chromatography, can yield dATP with 95% purity. The overall yield based on the initial dAMP content in the DNA is approximately 40%.[5]
B. Whole-Cell Biocatalysis with ATP Regeneration
A highly efficient method involves using whole microbial cells, such as Saccharomyces cerevisiae, which possess the necessary enzymatic machinery for phosphorylation.[3] This system couples the phosphorylation of dAMP to dATP with an ATP regeneration pathway, like glycolysis, to drive the reaction to completion.
Experimental Protocol: Whole-Cell Synthesis [3]
-
Cell Preparation: Saccharomyces cerevisiae cells are cultivated and harvested. The cells are then permeabilized (e.g., with ethanol/toluene) to allow the substrate (dAMP) and cofactors to enter the cell while retaining the intracellular enzymes.
-
Reaction Setup: The permeabilized cells are suspended in a reaction buffer containing the substrate dAMP, a phosphate (B84403) source, magnesium ions, and an energy source for ATP regeneration, typically glucose.
-
Biocatalysis: The reaction mixture is incubated at an optimal temperature (e.g., 30-40°C). Inside the cells, the glycolytic (EMP) pathway breaks down glucose, generating ATP.[3] This ATP is then used by endogenous kinases to phosphorylate dAMP to dADP and subsequently to dATP.
-
Monitoring and Purification: The reaction progress is monitored using HPLC. Once the conversion is maximized (yields can exceed 90%), the reaction is stopped, and the dATP is purified from the supernatant.[3]
Conclusion and Recommendations
Both chemical and enzymatic methods are viable for producing dATP, but they cater to different priorities.
-
Chemical synthesis is a robust and well-understood method suitable for various scales.[6] It is the preferred method when a straightforward, albeit less environmentally friendly, process is required and the infrastructure for handling organic solvents is in place.
-
Enzymatic synthesis stands out for its high efficiency, specificity, and environmental benefits.[7][9] The whole-cell catalysis approach, in particular, offers superior yields (>90%) by integrating ATP regeneration, making it highly attractive for cost-effective and sustainable large-scale production.[3] The method starting from DNA provides a clever route from a cheap biopolymer, though with more moderate yields.[5]
For researchers focused on green chemistry, high yields, and lower operational costs, exploring enzymatic routes, especially whole-cell systems, is highly recommended. For applications requiring a wide range of chemical modifications or where enzymatic pathways are not yet optimized, traditional chemical synthesis remains a reliable choice.[9]
References
- 1. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. 2'-Deoxyadenosine-5'-triphosphate (dATP) | Endogenous Metabolite | 1927-31-7 | Invivochem [invivochem.com]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 8. Rational Guidelines for the Two‐Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
A Comparative Guide to dATP Quantification Methods
For researchers, scientists, and drug development professionals, the accurate measurement of deoxyadenosine (B7792050) triphosphate (dATP) is critical for understanding cellular processes like DNA synthesis, replication, and repair.[1][2] The concentration of dATP, as one of the four essential building blocks of DNA, is tightly regulated, and imbalances can lead to genotoxic consequences.[1] This guide provides an objective comparison of the leading methods for dATP quantification, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparison of dATP Quantification Methods
The primary methods for quantifying dATP include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), enzymatic assays, and fluorescence-based assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic Assay (Radioactive) | Fluorescence-Based Assay |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | DNA polymerase incorporates radiolabeled nucleotides, and the signal is proportional to dATP concentration. | DNA polymerase-driven reaction where fluorescence signal is proportional to dATP concentration. |
| Specificity | High; can distinguish dATP from other nucleotides and structurally similar molecules. | High, but can be susceptible to interference from other nucleotides like ATP. | Good; potential for interference from other nucleotides. |
| Sensitivity (LOD/LOQ) | High (fmol to low pmol range).[3][4] | High (pmol range). | High (sub-pmol to pmol range).[3] |
| Dynamic Range | Wide (typically 3-5 orders of magnitude).[4] | Narrower, dependent on enzyme kinetics. | Good linearity over a defined range (e.g., ~0.5 to 100 pmol).[3] |
| Precision (CV) | Excellent (Intra-assay <10%, Inter-assay <15%).[4][5] | Good. | Excellent (Intra-assay <5%, Inter-assay <10%).[3] |
| Throughput | Lower; sequential sample analysis. | Moderate; can be adapted to multi-well formats. | High; well-suited for 96-well or 384-well plate formats. |
| Advantages | Gold standard for specificity and sensitivity; can multiplex to measure other dNTPs simultaneously. | Established method with high sensitivity. | High throughput, non-radioactive, simpler workflow. |
| Limitations | High initial instrument cost, requires specialized expertise for operation and data analysis. | Use of hazardous radioactive materials, waste disposal concerns. | Indirect measurement, potential for enzyme inhibition by sample components. |
Signaling Pathway: dATP in DNA Replication
Deoxyadenosine triphosphate is a fundamental substrate for DNA polymerase during DNA replication and repair. The following diagram illustrates the incorporation of dATP into a growing DNA strand.
Experimental Protocols
LC-MS/MS for dATP Quantification
This method offers high sensitivity and specificity for dATP measurement.
a. Sample Preparation (Metabolite Extraction):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Perform cell lysis and protein precipitation using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.
b. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 200-500 µL/min.
c. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for nucleotides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Transitions: Monitor specific precursor-to-product ion transitions for dATP and an internal standard.
Enzymatic Assay for dATP Quantification (Radioactive)
This traditional method relies on the incorporation of a radiolabeled nucleotide.
-
Prepare a reaction mixture containing a DNA template-primer, a DNA polymerase (e.g., Klenow fragment), and a radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP).
-
Add the cell extract containing the unknown amount of dATP. The amount of dATP is the limiting factor for the reaction.
-
Incubate the reaction to allow for DNA synthesis.
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
Quantify the amount of dATP by comparing the results to a standard curve generated with known concentrations of dATP.
Fluorescence-Based dATP Quantification
A safer, high-throughput alternative to the radioactive enzymatic assay.
-
Prepare a 96-well plate with a reaction mixture containing a specific DNA template-primer, a DNA polymerase (e.g., Taq polymerase), a fluorescent dye that binds to double-stranded DNA (e.g., EvaGreen), and all dNTPs except dATP.
-
Add the cell extracts or dATP standards to the wells.
-
Run the reaction in a real-time PCR instrument or a fluorescence plate reader.
-
As the DNA polymerase incorporates the limiting dATP, new double-stranded DNA is synthesized, leading to an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the initial amount of dATP in the sample.
-
Calculate the dATP concentration by comparing the fluorescence signal to a standard curve.[3]
Experimental Workflow for Cross-Validation
To ensure the accuracy and reliability of dATP quantification, it is advisable to cross-validate results from different methods. The following workflow outlines a general approach for comparing the performance of the quantification methods described.
References
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 3. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for Screening Potential Citrate Lyase Inhibitors from a Library of Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative studies of dATP's role in different DNA polymerase families
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deoxyadenosine Triphosphate (dATP) Utilization by DNA Polymerase Families A, B, C, D, X, and Y, Supported by Experimental Data and Protocols.
Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, utilized by all DNA polymerase families. However, the efficiency, fidelity, and regulatory mechanisms governing dATP incorporation vary significantly across these families, reflecting their diverse cellular roles in DNA replication, repair, and translesion synthesis.[1][2] This guide provides a comparative study of dATP's role, presenting key kinetic data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers in understanding and exploiting these differences for therapeutic and biotechnological applications.
Comparative Kinetic Data for dATP Incorporation
The kinetic parameters of dATP incorporation, specifically the Michaelis constant (KM) or dissociation constant (Kd) and the catalytic rate constant (kcat or kpol), provide a quantitative measure of a polymerase's affinity for dATP and its speed of incorporation. These values are crucial for understanding the efficiency and fidelity of DNA synthesis.[3] Below is a summary of representative kinetic data for dATP incorporation across different DNA polymerase families.
| DNA Polymerase Family | Representative Polymerase | KddATP (µM) | kpol (s⁻¹) | Fidelity of dATP Incorporation | Reference |
| A | T7 DNA Polymerase | 15.5 ± 2 | 210 ± 15 | High | [4] |
| B | Yeast DNA Polymerase δ (Pol δ) | N/A (Km for dGTP ~5µM) | ~1 | High | [5] |
| B | Vent DNA Polymerase | 74 (for dCTP) | 65 (for dCTP) | High | [6] |
| C | S. aureus PolC (mutant) | N/A | N/A | High | [7] |
| D | Thermococcus sp. 9°N Pol D | N/A | Slow | High | [7] |
| X | Human Polymerase β (Pol β) | N/A | N/A | Variable, context-dependent | [8] |
| Y | Human Polymerase η (hPol η) | N/A | N/A | Low on undamaged DNA | [3] |
| Y | S. solfataricus Dpo4 | N/A | N/A | Low, prone to "A-rule" at abasic sites | [1][9] |
Note: Direct comparative kinetic data for dATP across all families under identical conditions is scarce. The table presents available data, which may have been determined using different experimental setups. "N/A" indicates that specific data for dATP was not available in the cited sources, though related information might be present.
The Role of dATP in Polymerase Fidelity and Processivity
The concentration and binding dynamics of dATP play a critical role in both the fidelity (accuracy of nucleotide incorporation) and processivity (number of nucleotides incorporated per binding event) of DNA polymerases.
High-fidelity replicative polymerases, such as those in Families A, B, C, and D, exhibit high selectivity for the correct incoming nucleotide, which is achieved through a combination of initial binding affinity and a conformational change that precedes the chemical step of nucleotide incorporation.[10] Imbalances in dNTP pools, including an excess of dATP, can lead to increased replication errors as the polymerase may be more likely to incorporate an incorrect nucleotide.[2]
Processivity is often enhanced by accessory proteins, such as the sliding clamp (PCNA in eukaryotes and archaea, β-clamp in bacteria), which encircles the DNA and tethers the polymerase to the template.[11] While the core interaction is with the polymerase itself, the kinetics of dATP binding and incorporation can influence the overall rate and continuity of synthesis. For instance, in yeast Pol δ (Family B), accessory factors are required to achieve rapid rates of nucleotide incorporation, suggesting that the intrinsic catalytic rate for dATP is relatively slow.[5]
In contrast, Y-family polymerases are specialized for translesion synthesis (TLS), a process that allows replication to proceed past DNA damage. These polymerases generally have a more open active site and exhibit lower fidelity and processivity on undamaged DNA.[1] Some Y-family members, like Dpo4, preferentially incorporate dATP opposite abasic sites, a phenomenon known as the "A-rule".[1][9]
Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize the role of dATP in DNA polymerase activity.
Experimental Protocol 1: Pre-Steady-State Kinetic Analysis of dATP Incorporation
This method is used to determine the kinetic parameters Kd and kpol for a single nucleotide incorporation event. It relies on a rapid quench-flow instrument to measure product formation on a millisecond timescale.[12]
Materials:
-
Purified DNA polymerase
-
Synthetic primer-template DNA substrate (primer 5'-radiolabeled with 32P)
-
dATP solution of varying concentrations
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quench Solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
Phosphorimager and analysis software
Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the 32P-labeled primer-template DNA in the reaction buffer in one syringe of the rapid quench-flow instrument. The polymerase concentration should be in excess of the DNA to ensure that most of the DNA is bound.
-
Initiation of Reaction: In a second syringe, prepare the dATP solution at various concentrations in the reaction buffer.
-
Rapid Mixing and Quenching: Rapidly mix the contents of the two syringes to initiate the reaction. After a defined, short time interval (milliseconds to seconds), the reaction is quenched by adding the quench solution.
-
Product Analysis: The reaction products (extended primer) are separated from the unextended primer by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of product formed at each time point and dATP concentration is quantified using a phosphorimager.
-
Data Analysis: The product concentration is plotted against time. The data for each dATP concentration are fitted to a burst equation: [Product] = A(1 - e^(-k_obst)) + k_sst, where A is the amplitude of the burst phase, k_obs is the observed rate of the burst phase, and k_ss is the steady-state rate.
-
Determination of Kinetic Parameters: The k_obs values are then plotted against the dATP concentration and fitted to a hyperbolic equation: k_obs = k_pol * [dATP] / (K_d + [dATP]) to determine k_pol (the maximum rate of polymerization) and K_d (the dissociation constant for dATP).[4]
Experimental Protocol 2: Primer Extension Assay
This assay is used to assess the ability of a DNA polymerase to incorporate dATP and extend a primer, providing qualitative and semi-quantitative information about polymerase activity and fidelity.[13][14]
Materials:
-
Purified DNA polymerase
-
Synthetic primer-template DNA substrate (primer 5'-radiolabeled with 32P or a fluorescent tag)
-
dATP solution
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer Labeling: The 5' end of the primer is radiolabeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.[14]
-
Annealing: The labeled primer is annealed to the template DNA by heating the mixture to 95°C and slowly cooling to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the annealed primer-template, reaction buffer, and the desired concentration of dATP.
-
Initiation: Add the DNA polymerase to the reaction mixture to start the extension reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a specific time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation and Electrophoresis: Heat the samples at 95°C for 5 minutes to denature the DNA and then load them onto a denaturing polyacrylamide gel.
-
Visualization: Visualize the extended products by autoradiography (for 32P) or fluorescence imaging. The length of the extended product indicates the extent of dATP incorporation.
Visualizing the Mechanisms of dATP Incorporation
The following diagrams, generated using Graphviz, illustrate the general workflow for studying dATP incorporation and the kinetic scheme of this fundamental process.
Conclusion
The role of dATP in DNA synthesis is far from uniform across the different DNA polymerase families. Replicative polymerases (Families A, B, C, and D) have evolved for high-fidelity and processive dATP incorporation, a process that is tightly regulated. In contrast, specialized polymerases in the X and Y families exhibit more varied and often lower fidelity in dATP incorporation, which is critical for their roles in DNA repair and translesion synthesis. Understanding these nuanced differences, supported by the quantitative data and experimental approaches outlined in this guide, is essential for researchers aiming to modulate DNA synthesis for therapeutic benefit or to harness the power of these enzymes for biotechnological innovation.
References
- 1. Recent Insight into the Kinetic Mechanisms and Conformational Dynamics of Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 3. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DNA polymerase δ-interacting protein 2 is a processivity factor for DNA polymerase λ during 8-oxo-7,8-dihydroguanine bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Processivity factor of DNA polymerase and its expanding role in normal and translesion DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 2'-Deoxyadenosine 5'-triphosphate (dATP): A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is crucial for maintaining a safe research environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of 2'-Deoxyadenosine 5'-triphosphate (dATP), a key component in molecular biology research. While some safety data sheets (SDS) indicate that dATP is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is always recommended when handling and disposing of laboratory reagents.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle dATP with the appropriate personal protective equipment (PPE) to minimize exposure.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are recommended.[4]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[4]
Work with dATP powder should be conducted in a well-ventilated area to avoid inhalation of dust.[5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of dATP is to treat it as chemical waste through an approved waste disposal facility. Chemical inactivation by laboratory personnel is generally not advised without specific, validated protocols.
-
Waste Identification and Segregation: All materials contaminated with dATP, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be considered chemical waste.[4] Do not mix this waste with non-hazardous trash or other incompatible waste streams.[4]
-
Waste Collection: Collect all dATP waste in a designated and clearly labeled hazardous waste container.[6] The container must be compatible with the chemical and have a tightly sealing lid.
-
Labeling: As soon as the first piece of waste is added, affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," the concentration (if in solution), and any other information required by your institution and local regulations.[4]
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4] It is best practice to use secondary containment to prevent the spread of material in case of a leak. The container should be kept closed at all times, except when adding waste.[4]
-
Disposal Request: Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.[4][6] Do not dispose of dATP down the drain or in the regular trash.[4][5]
Spill Management
In the event of a dATP spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Wear PPE: Ensure you are wearing the appropriate personal protective equipment.[4]
-
Containment: For liquid spills, absorb the material with an inert substance like vermiculite, sand, or chemical absorbent pads.[4] For solid spills, carefully sweep up the material, avoiding dust formation.[5]
-
Collection: Place the contained waste into a suitable, labeled container for disposal as chemical waste.[4][5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Quantitative Data Summary
| Property | Value/Information | Significance for Disposal |
| Chemical Name | This compound | Ensures accurate labeling of waste containers. |
| Molecular Formula | C10H16N5O12P3 | Provides chemical identification.[1] |
| Hazard Classifications | Not classified as hazardous by GHS in some SDS. | A conservative approach of treating it as chemical waste is recommended.[1][2][3] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | Drain and regular trash disposal are not appropriate.[7] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of dATP.
Caption: dATP Disposal Workflow.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment for all. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the products you are using.
References
Safeguarding Your Research: A Guide to Handling 2'-Deoxyadenosine 5'-triphosphate (dATP)
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling of 2'-Deoxyadenosine 5'-triphosphate (dATP), a fundamental component in molecular biology research. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring the integrity of your experiments.
Core Safety and Handling Protocols
While this compound is not classified as a hazardous substance, proper laboratory hygiene and the use of appropriate personal protective equipment (PPE) are mandatory to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling dATP in both lyophilized powder and solution forms.
| Personal Protective Equipment | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side shields | Protects eyes from accidental splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the reagent. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Particulate filter device (e.g., N95 mask) | Required when handling the lyophilized powder to prevent inhalation of dust particles.[3] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of dATP, from receipt of the chemical to its final disposal.
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Don Appropriate PPE: Before handling dATP, put on a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2][3] If working with the lyophilized powder, a particulate filter mask is also required.[3]
-
Prepare a Clean Work Area: Ensure your workspace is clean and uncluttered. If applicable, perform work in a designated clean area or a laminar flow hood to maintain sterility.
-
Retrieve dATP: Obtain the dATP container from its recommended storage location, which is typically -20°C.[3]
2. Handling:
-
Reconstitution and Aliquoting: If using the lyophilized powder, carefully open the container to avoid creating dust. Reconstitute using the appropriate sterile, nuclease-free buffer or water as per your experimental protocol. It is advisable to create aliquots to minimize freeze-thaw cycles.
-
Use in Experimental Procedures: Handle the dATP solution with care, avoiding splashes and direct contact.
3. Cleanup and Disposal:
-
Decontaminate Work Area: After use, wipe down the work surface with a suitable laboratory disinfectant.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, microfuge tubes, and gloves, in the appropriate laboratory waste containers.[4] While dATP is not considered hazardous, it is good practice to segregate chemical waste from general waste.[1] Always adhere to your institution's specific waste disposal guidelines.
-
Doff PPE: Remove your PPE in the correct order to prevent cross-contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[3]
By consistently following these safety and handling protocols, you contribute to a secure and efficient research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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